Methyl 7
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-21,23,27H,5-14H2,1-4H3/t15-,16+,18-,19+,20+,21-,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRLTYUHWGHDCJ-WZAAVQHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471884 | |
| Record name | Methyl 7|A-Hydroxy-3-ketocholanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14773-00-3 | |
| Record name | Methyl 7|A-Hydroxy-3-ketocholanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Significance of 7-Methylguanine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
7-Methylguanine (m7G) is a ubiquitous modified purine nucleobase with multifaceted biological significance. Long recognized as the defining feature of the 5' cap of eukaryotic messenger RNA (mRNA), its roles extend to transfer RNA (tRNA) and ribosomal RNA (rRNA), where it is crucial for structural stability and proper function. Beyond its presence in RNA, m7G is also a major DNA adduct formed by both endogenous and exogenous methylating agents, implicating it in mutagenesis and carcinogenesis. Aberrant m7G modification is increasingly linked to various pathologies, most notably cancer, where it influences oncogene expression and tumor progression. This technical guide provides an in-depth exploration of the core biological functions of m7G, its role in disease, and its emerging potential as a therapeutic target and biomarker. Detailed experimental protocols for the detection and quantification of m7G are provided, alongside quantitative data and visual representations of key signaling pathways to support researchers, scientists, and drug development professionals in this rapidly evolving field.
7-Methylguanine in RNA Metabolism
The methylation of guanine at the N7 position is a critical post-transcriptional modification that profoundly impacts the fate and function of various RNA species.
The 5' Cap of Messenger RNA (mRNA)
The most well-known role of 7-methylguanine is as the 7-methylguanosine (m7G) cap, a distinctive feature of the 5' end of virtually all eukaryotic mRNAs. This cap structure, m7GpppN (where N is the first nucleotide of the mRNA), is added co-transcriptionally and is essential for multiple stages of mRNA metabolism.[1][2]
-
Translation Initiation: The m7G cap is recognized by the eukaryotic translation initiation factor 4E (eIF4E), a key component of the eIF4F complex.[3][4] This interaction is the rate-limiting step in cap-dependent translation, facilitating the recruitment of the ribosomal machinery to the mRNA to initiate protein synthesis.[4][5]
-
mRNA Stability: The cap structure protects mRNA from degradation by 5' exonucleases, thereby increasing its stability and half-life within the cell.[2][6]
-
RNA Processing and Export: The m7G cap is also involved in pre-mRNA splicing, polyadenylation, and the nuclear export of mature mRNA into the cytoplasm.[2]
Internal m7G Modifications in RNA
Beyond the 5' cap, m7G is also found as an internal modification in other RNA molecules, including tRNA and rRNA.
-
Transfer RNA (tRNA): m7G modification is commonly found at position 46 in the variable loop of tRNAs in both prokaryotes and eukaryotes.[7][8][9] This modification, catalyzed by the METTL1/WDR4 methyltransferase complex in humans, helps to stabilize the tertiary structure of tRNA, which is crucial for its proper folding and function in protein translation.[4][10] Dysregulation of tRNA m7G modification has been linked to developmental disorders and cancer.[4]
-
Ribosomal RNA (rRNA): m7G modifications are also present in rRNA, where they are thought to contribute to ribosome biogenesis and function. For instance, m7G modification in 18S rRNA is critical for ribosome synthesis.[11]
7-Methylguanine in DNA: Damage and Repair
The N7 position of guanine is the most nucleophilic site in DNA, making it a primary target for alkylating agents.[3] Consequently, 7-methylguanine is the most abundant DNA adduct formed upon exposure to both endogenous and exogenous methylating agents.[3]
-
Formation of m7G DNA Adducts:
-
Endogenous Sources: S-adenosylmethionine (SAM), the universal methyl donor in cells, can non-enzymatically methylate DNA, leading to the formation of m7G.[3]
-
Exogenous Sources: Environmental carcinogens (e.g., N-nitrosamines from tobacco smoke) and chemotherapeutic drugs (e.g., temozolomide, dacarbazine) are potent inducers of m7G adducts.[3][12][13]
-
-
Genotoxicity and Cytotoxicity: While not directly miscoding, the m7G adduct is chemically unstable. The methylation of the N7 position introduces a positive charge, weakening the glycosidic bond and making the base susceptible to spontaneous depurination. This process leaves behind an apurinic/apyrimidinic (AP) site, which is highly mutagenic and cytotoxic if not repaired.[8] The half-life of m7G in DNA is estimated to be between 29 and 192 hours, depending on the cellular context.[1][14]
-
DNA Repair: Cells have evolved mechanisms to repair m7G adducts, primarily through the Base Excision Repair (BER) pathway.[15][16] The process is initiated by a DNA glycosylase, such as Alkyladenine DNA Glycosylase (AAG), which recognizes and excises the m7G base.[16][17] The resulting AP site is then processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the original DNA sequence.[16]
7-Methylguanine in Disease and as a Therapeutic Target
The multifaceted roles of m7G in RNA and DNA metabolism position it as a critical player in various diseases, particularly cancer.
Role in Cancer
Aberrant m7G modification is a hallmark of many cancers. The METTL1/WDR4 complex, responsible for tRNA m7G modification, is frequently overexpressed in various cancers, including lung cancer, liver cancer, and acute myeloid leukemia.[2][18] This overexpression leads to increased stability and function of specific tRNAs, which in turn enhances the translation of oncogenic mRNAs that are enriched in the corresponding codons.[10] This selective translation of oncoproteins can drive tumor proliferation, invasion, and resistance to therapy.[10] The METTL1/WDR4 complex has been shown to activate oncogenic signaling pathways such as the PI3K/AKT/mTOR pathway.[19][20]
Therapeutic Potential
The dependence of cancer cells on aberrant m7G modification presents a promising therapeutic window.
-
Inhibition of METTL1/WDR4: Small molecule inhibitors targeting the METTL1/WDR4 complex are being explored as a novel anti-cancer strategy.[10] By blocking the m7G modification of tRNAs, these inhibitors can selectively suppress the translation of oncogenes, leading to reduced cancer cell growth and proliferation.[10]
-
7-Methylguanine as an Anticancer Agent: Paradoxically, the free base 7-methylguanine has also been investigated as a potential anticancer drug. It acts as a competitive inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[21] By inhibiting PARP, 7-methylguanine can potentiate the effects of DNA-damaging chemotherapies.[21]
7-Methylguanine as a Biomarker
Levels of m7G in biological samples can serve as a biomarker for exposure to methylating agents and for cancer risk.
-
Urinary m7G: Urinary excretion of m7G is elevated in smokers compared to non-smokers, reflecting increased DNA damage from tobacco-related carcinogens.[22]
-
m7G in DNA: The levels of m7G adducts in the DNA of white blood cells can be used to monitor the efficacy of and response to treatment with methylating chemotherapeutic agents like dacarbazine.[14]
Quantitative Data Summary
The following tables summarize key quantitative data related to 7-methylguanine.
Table 1: 7-Methylguanine DNA Adducts in Human Lymphocytes
| Population | m7G Adducts per 10^7 Nucleotides | Reference |
| Non-smokers | 14 | [1] |
| Smokers | 25 | [1] |
Table 2: Urinary N7-Ethylguanine (a related alkylated guanine) in Smokers and Non-smokers
| Group | Mean Urinary N7-Ethylguanine (pg/mg creatinine) | Reference |
| Non-smokers (n=35) | 28.1 ± 19.4 | [19][23] |
| Smokers (n=32) | 85.5 ± 105 | [19][23] |
Table 3: 7-Methylguanine DNA Adducts in Cancer Patients Treated with Dacarbazine
| Dosage | Peak m7G Levels | Half-life | Reference |
| 250, 400, or 800 mg/m² | Dose-dependent increase | ~72 hours | [14] |
Table 4: DNA Adducts Induced by Temozolomide (TMZ)
| Adduct | Percentage of Total DNA Alkylation | Reference |
| N7-methylguanine | ~80% (major component) | [12] |
| O6-methylguanine | ~7% | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Quantification of 7-Methylguanine in DNA by LC-MS/MS
This protocol outlines the general steps for the sensitive and specific quantification of m7G in DNA using liquid chromatography-tandem mass spectrometry.
-
DNA Isolation: Isolate genomic DNA from cells or tissues using a commercial kit. Quantify the DNA concentration using a spectrophotometer.
-
DNA Hydrolysis:
-
Acid Hydrolysis: Hydrolyze the DNA to release the purine bases by heating in 0.1 M HCl at 70-80°C for 30 minutes.
-
Neutral Thermal Hydrolysis: Alternatively, heat the DNA sample in a neutral buffer to induce depurination of m7G.
-
-
Isotope-Labeled Internal Standard: Add a known amount of a stable isotope-labeled m7G internal standard (e.g., ¹⁵N₅-m7G) to each sample to allow for accurate quantification.[24]
-
Sample Cleanup (Optional but Recommended): Use solid-phase extraction (SPE) to remove interfering substances from the DNA hydrolysate. This can be performed offline or online coupled to the LC system.[24]
-
LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) to separate m7G from other DNA bases.
-
MS/MS Detection: Detect m7G using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion for m7G and its characteristic product ion for highly specific detection.
-
Quantification: Quantify the amount of m7G in the sample by comparing the peak area of the analyte to that of the internal standard.
m7G-MeRIP-Seq (Methylated RNA Immunoprecipitation Sequencing)
This protocol describes the steps for transcriptome-wide mapping of m7G modifications in RNA.[7][25]
-
RNA Extraction and Fragmentation:
-
Extract total RNA from cells or tissues, ensuring high quality and integrity.
-
Fragment the RNA to an average size of ~100-200 nucleotides using enzymatic or chemical methods.
-
-
Immunoprecipitation (IP):
-
Incubate the fragmented RNA with an antibody specific for m7G.
-
Add protein A/G magnetic beads to capture the antibody-RNA complexes.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m7G-containing RNA fragments from the beads.
-
-
Library Preparation:
-
Construct cDNA libraries from the immunoprecipitated RNA and from an input control sample (fragmented RNA that did not undergo IP).
-
This involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
-
High-Throughput Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome/transcriptome.
-
Identify regions enriched for m7G (peaks) in the IP sample compared to the input control using specialized bioinformatics software.
-
TRAC-Seq (tRNA Reduction and Cleavage Sequencing)
This method allows for the nucleotide-resolution mapping of m7G in tRNAs.[2][26]
-
Small RNA Isolation: Isolate the small RNA fraction (<200 nucleotides) from total RNA.
-
Demethylation (Optional): Treat the small RNAs with the demethylase AlkB to remove other tRNA modifications that might interfere with reverse transcription.
-
Reduction and Cleavage:
-
Treat the RNA with sodium borohydride (NaBH₄) to reduce the m7G, opening the imidazole ring.
-
Induce cleavage of the RNA backbone at the resulting abasic site using aniline. This generates a 3' fragment with a 5' phosphate.
-
-
Adapter Ligation: Ligate a 5' adapter to the 3' cleavage product.
-
cDNA Library Construction and Sequencing: Prepare a cDNA library from the adapter-ligated RNA fragments and perform high-throughput sequencing.
-
Bioinformatic Analysis: Map the sequencing reads to a tRNA database. The 5' ends of the reads will correspond to the sites of m7G modification.
Signaling Pathways and Logical Relationships
The following diagrams illustrate key pathways and relationships involving 7-methylguanine.
References
- 1. The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide resolution profiling of m7G tRNA modification by TRAC-Seq | Springer Nature Experiments [experiments.springernature.com]
- 3. EIF4E - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders [frontiersin.org]
- 5. A novel eIF4E interacting protein that forms non-canonical translation initiation complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 8. Nonenzymatic release of N7-methylguanine channels repair of abasic sites into an AP endonuclease-independent pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eIF4E and Interactors from Unicellular Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. METTL1/WDR4 Inhibitors | Hadden Research Lab [hadden.lab.uconn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Dosimetry of Temozolomide: Quantification of Critical Lesions, Correlation to Cell Death Responses, and Threshold Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of N7-methylguanine in DNA of white blood cells from cancer patients treated with dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Base excision repair and nucleotide excision repair contribute to the removal of N-methylpurines from active genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. METTL1-mediated m7G modification of Arg-TCT tRNA drives oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Functions of METTL1/WDR4 and QKI as m7G modification - related enzymes in digestive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nanoporetech.com [nanoporetech.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Quantitative determination of urinary N7-ethylguanine in smokers and non-smokers using an isotope dilution liquid chromatography/tandem mass spectrometry with on-line analyte enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. RNA m7G Methylation Sequencing - CD Genomics [cd-genomics.com]
- 26. Nucleotide resolution profiling of m7G tRNA modification by TRAC-Seq - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Eukaryotic Gene Expression: An In-depth Technical Guide to 7-Methylguanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylguanine (m7G) is a modified purine nucleobase that has played a pivotal role in shaping our understanding of molecular biology. Initially discovered as a unique 'cap' structure at the 5' end of eukaryotic messenger RNAs (mRNAs), its functions have expanded to include critical roles in RNA processing, translation initiation, and stability. Beyond the confines of the transcriptome, the presence of 7-methylguanine in DNA is a significant indicator of damage from methylating agents and has implications in carcinogenesis and aging. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to 7-methylguanine, offering valuable insights for researchers in molecular biology and professionals in drug development.
Discovery and Historical Context
The journey to understanding 7-methylguanine began in the early 1970s, a period of intense investigation into the structure and function of viral and eukaryotic RNAs. Prior to this, it was widely believed that eukaryotic mRNAs, like their prokaryotic counterparts, possessed a 5'-triphosphorylated terminus.
The first indications of a novel 5' structure emerged from studies on viral RNAs. In the early 1970s, analysis of the genome of an insect cytoplasmic polyhedrosis virus (CPV) at the National Institute of Genetics in Japan revealed a 2'-O-methylated nucleotide at the 5' end of the double-stranded RNA.[1][2] This finding prompted researchers to include S-adenosyl-L-methionine, a known biological methyl donor, in in vitro transcription reactions with viruses containing RNA polymerase, such as silkworm CPV, human reovirus, and vaccinia virus.[1][2] This led to the groundbreaking discovery of a unique blocked and methylated 5' terminal structure, later termed the "cap."[1][2]
By 1975, a flurry of research confirmed that this 5'-cap structure, identified as 7-methylguanosine linked to the first nucleotide via a 5'-5' triphosphate bridge (m7GpppN), was a general feature of eukaryotic mRNAs.[1][2] This discovery fundamentally changed the understanding of eukaryotic gene expression. Subsequent research elucidated the crucial roles of the m7G cap in protecting mRNA from degradation by 5' exonucleases and in recruiting the ribosomal machinery for the initiation of protein synthesis.[3][4]
In parallel to the work on RNA caps, studies on DNA damage revealed the formation of 7-methylguanine as a major adduct resulting from exposure to methylating agents.[5] This established 7-methylguanine as a biomarker for DNA damage and spurred research into its roles in mutagenesis, carcinogenesis, and the cellular DNA repair mechanisms that counteract this lesion.[6][7] More recently, the discovery of internal m7G modifications within various RNA species, including mRNA, tRNA, and rRNA, has opened new avenues of research into the epitranscriptomic regulation of gene expression.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data related to 7-methylguanine from various studies.
Table 1: Levels of 7-Methylguanine in Nucleic Acids
| Sample Type | Organism/Cell Line | 7-Methylguanine Level | Reference(s) |
| Nuclear DNA (Young) | Rat (Liver) | 1 residue per 105,000 bases | [10][11] |
| Nuclear DNA (Old) | Rat (Liver) | ~2.5-fold increase from young | [10][11] |
| Mitochondrial DNA (Young) | Rat (Liver) | 1 residue per 31,000 bases | [10][11] |
| mRNA (internal m7G) | Human and Mouse cell lines | ~0.02% - 0.05% of total guanosine | [12] |
| Nuclear DNA (Postmitotic) | Mouse (Brain, Liver, Kidney) | ~2-fold increase with age | [13] |
Table 2: Inhibition of PARP Enzymes by 7-Methylguanine
| Enzyme | IC50 Value | Reference(s) |
| PARP-1 | 150 µM | [6] |
| PARP-2 | 50 µM | [6] |
Table 3: Dose-Response of DNA Damage Induced by Methylating Agents
| Agent | Cell Line | Effect | Lowest Observed Genotoxic Effect Level (LOGEL) | Reference(s) |
| Methyl methanesulfonate (MMS) | Human lymphoblastoid (TK6) | Clastogenicity (Micronucleus assay) | 0.7 µg/ml (acute); 1.0 µg/ml (chronic) | [14] |
| N-methyl-N-nitrosourea (MNU) | Human lymphoblastoid (TK6) | Clastogenicity (Micronucleus assay) | 0.46 µg/ml (acute) | [14] |
| N-nitrosodimethylamine (NDMA) | Rat (Liver) | N7-methylguanine adduct formation | 0.08–0.32 mg/kg | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 7-methylguanine.
Early Method: Paper Chromatography for RNA Cap Analysis (Circa 1970s)
This protocol is a generalized representation of early methods used to identify the 5' cap structure.
Principle: Paper chromatography separates molecules based on their differential partitioning between a stationary phase (cellulose paper) and a mobile phase (a solvent mixture). The separated components are identified by their retention factor (Rf) values.
Materials:
-
Whatman No. 1 filter paper
-
Developing solvent (e.g., isopropanol:water:concentrated HCl in a 130:37:33 ratio)
-
RNA sample labeled with a radioactive isotope (e.g., ³²P)
-
Nuclease P1 and bacterial alkaline phosphatase
-
UV lamp for visualization
-
Scintillation counter for quantification
Procedure:
-
RNA Digestion: The purified, radiolabeled RNA is digested to completion with nuclease P1 and bacterial alkaline phosphatase to release the cap structure as a dinucleotide (m7GpppN) and the internal nucleotides as monophosphates.
-
Sample Application: The digested RNA sample is carefully spotted onto a baseline drawn in pencil on the chromatography paper.
-
Chromatogram Development: The paper is placed in a sealed chromatography chamber with the baseline end immersed in the developing solvent, ensuring the sample spot is above the solvent level. The solvent moves up the paper by capillary action, separating the components.
-
Visualization and Quantification: After the solvent front has reached a sufficient height, the paper is removed and dried. The separated spots are visualized under a UV lamp. The radioactive spots corresponding to the cap structure and nucleotides are excised, and the radioactivity is quantified using a scintillation counter.
-
Rf Value Calculation: The Rf value for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The identity of the cap structure is confirmed by comparing its Rf value to that of known standards.
Modern Method for DNA Analysis: HPLC-ECD for 7-Methyldeoxyguanosine Detection
Principle: High-Performance Liquid Chromatography (HPLC) separates the components of a mixture with high resolution. Electrochemical Detection (ECD) provides high sensitivity and specificity for electroactive compounds like 7-methyldeoxyguanosine (7-medG).
Materials:
-
HPLC system with a C18 reverse-phase column
-
Electrochemical detector with a glassy carbon electrode
-
DNA sample
-
Acid for hydrolysis (e.g., HCl)
-
Mobile phase (e.g., a buffered aqueous solution with an organic modifier like methanol or acetonitrile)
-
7-medG standard
Procedure:
-
DNA Isolation and Hydrolysis: DNA is isolated from the biological sample and hydrolyzed to its constituent bases or deoxynucleosides using acid hydrolysis.
-
Sample Preparation: The hydrolyzed sample is filtered and, if necessary, concentrated.
-
HPLC Separation: A specific volume of the prepared sample is injected into the HPLC system. The components are separated on the C18 column using an isocratic or gradient elution with the mobile phase.
-
Electrochemical Detection: As the separated components elute from the column, they pass through the electrochemical detector. A specific potential is applied to the electrode, causing the oxidation of 7-medG, which generates a measurable electrical current.
-
Quantification: The peak corresponding to 7-medG in the chromatogram is identified by its retention time, which is compared to the 7-medG standard. The concentration of 7-medG in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of the standard.
Modern Method for RNA Analysis: m7G Mutational Profiling Sequencing (m7G-MaP-seq)
Principle: This method identifies internal m7G modifications in RNA at single-nucleotide resolution. Sodium borohydride (NaBH₄) treatment reduces the m7G residue, leading to the formation of an abasic site. During reverse transcription, this abasic site causes misincorporation of nucleotides, which are then identified as mutations by high-throughput sequencing.
Materials:
-
Total RNA sample
-
Sodium borohydride (NaBH₄)
-
Reverse transcriptase
-
Reagents for cDNA library preparation and high-throughput sequencing
Procedure:
-
RNA Treatment: The RNA sample is treated with NaBH₄, which specifically reduces the m7G residues, creating abasic sites.
-
Reverse Transcription: The treated RNA is reverse transcribed into cDNA. The reverse transcriptase frequently misincorporates a nucleotide opposite the abasic site.
-
cDNA Library Preparation: The resulting cDNA is used to prepare a library for high-throughput sequencing.
-
Sequencing: The cDNA library is sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference transcriptome. Positions with a significantly higher mutation rate in the NaBH₄-treated sample compared to an untreated control are identified as m7G modification sites.
In Vitro RNA Capping using Vaccinia Capping Enzyme
Principle: The Vaccinia virus capping enzyme is a bifunctional enzyme that possesses both RNA 5'-triphosphatase and guanylyltransferase activities, enabling the addition of a GpppN cap to the 5' end of an in vitro transcribed RNA. A subsequent methylation step using a methyltransferase and S-adenosylmethionine (SAM) adds the methyl group to form the m7GpppN cap.
Materials:
-
In vitro transcribed RNA with a 5'-triphosphate end
-
Vaccinia Capping Enzyme
-
GTP
-
S-adenosylmethionine (SAM)
-
Reaction buffer
Procedure:
-
Reaction Setup: In a sterile, RNase-free tube, the in vitro transcribed RNA is combined with the reaction buffer, GTP, SAM, and the Vaccinia Capping Enzyme.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (typically 30-60 minutes) to allow for the capping and methylation reactions to proceed.
-
Enzyme Inactivation and RNA Purification: The reaction is stopped, and the enzyme is inactivated, typically by heat or by the addition of EDTA. The capped RNA is then purified from the reaction mixture using standard RNA purification methods, such as phenol-chloroform extraction followed by ethanol precipitation or spin column chromatography.
-
Verification of Capping: The efficiency of the capping reaction can be assessed by various methods, including polyacrylamide gel electrophoresis (PAGE) to observe the slight increase in molecular weight, or by functional assays such as in vitro translation.
Visualizations
The following diagrams illustrate key processes and workflows related to 7-methylguanine.
Figure 1: Eukaryotic translation initiation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. The periodic synthesis of S-adenosylmethionine: protein methyltransferases during the HeLa S-3 cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic release of 7-methylguanine from methylated DNA by rodent liver extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eukaryotic translation - Wikipedia [en.wikipedia.org]
- 9. Five-prime cap - Wikipedia [en.wikipedia.org]
- 10. 7-Methylguanine adducts in DNA are normally present at high levels and increase on aging: analysis by HPLC with electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Methylguanine adducts in DNA are normally present at high levels and increase on aging: analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Steady-state levels of 7-methylguanine increase in nuclear DNA of postmitotic mouse tissues during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute dosing and p53-deficiency promote cellular sensitivity to DNA methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The role of 7-Methylguanine in eukaryotic mRNA cap structure.
An In-depth Technical Guide to the Role of 7-Methylguanine in the Eukaryotic mRNA Cap Structure
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 7-methylguanosine (m7G) cap is a hallmark modification at the 5' end of eukaryotic messenger RNA (mRNA) and other select RNA polymerase II transcripts. This unique structure, featuring a guanine nucleotide methylated at the N7 position and linked to the transcript via an inverted 5'-5' triphosphate bridge, is fundamental to nearly every stage of the mRNA lifecycle. It serves as a critical quality control checkpoint, marking transcripts for nuclear export, protecting them from exonucleolytic degradation, and orchestrating their efficient translation into protein. The m7G cap is synthesized co-transcriptionally by a series of enzymatic activities and is recognized by specific cap-binding proteins in both the nucleus and the cytoplasm, which mediate its diverse functions. Given its central role in gene expression, the machinery responsible for m7G cap synthesis and recognition represents a significant area of interest for basic research and as a potential target for therapeutic intervention in diseases characterized by dysregulated translation, such as cancer. This guide provides a detailed examination of the m7G cap's structure, biosynthesis, molecular recognition, and multifaceted functions, supplemented with quantitative data, key experimental protocols, and pathway visualizations.
The Structure of the 7-Methylguanine Cap
The eukaryotic mRNA cap is a complex entity. The core structure, known as "Cap-0", consists of a 7-methylguanosine molecule linked to the first nucleotide of the nascent RNA transcript through a 5'-5' triphosphate linkage.[1] This inverted linkage is a key feature that distinguishes it from the standard 3'-5' phosphodiester bonds that form the RNA backbone, rendering the 5' end resistant to degradation by 5' exonucleases.[2]
Further modifications can occur on the first and second nucleotides of the transcript, primarily in higher eukaryotes:
-
Cap-0 (m7GpppN): The foundational structure with methylation only on the terminal guanine. This is the predominant form in lower eukaryotes like yeast.[1][3]
-
Cap-1 (m7GpppNm): Features an additional methylation on the 2'-hydroxyl group of the first transcribed nucleotide's ribose sugar.[1][3]
-
Cap-2 (m7GpppNmpNm): Includes 2'-O-methylation on both the first and second transcribed nucleotides.[1][3]
These additional methylations, particularly the Cap-1 structure, are crucial in metazoans for marking the mRNA as "self" to the innate immune system, thereby preventing an antiviral response to the cell's own transcripts.
Biosynthesis of the m7G Cap
The synthesis of the m7G cap is a co-transcriptional process, tightly coupled to the RNA polymerase II (Pol II) transcription cycle. The capping enzymes are recruited to the C-terminal domain (CTD) of Pol II as soon as the nascent transcript emerges from the polymerase complex.[4][5] The process occurs in three sequential enzymatic steps:
-
RNA 5'-Triphosphatase (RTPase) Activity: The first enzyme, an RNA 5'-triphosphatase, hydrolyzes the 5' triphosphate group of the nascent RNA, removing the terminal gamma-phosphate to yield a diphosphate end (ppN-).[6][7]
-
RNA Guanylyltransferase (GTase) Activity: Next, an RNA guanylyltransferase catalyzes the addition of a guanosine monophosphate (GMP) moiety from a GTP molecule to the diphosphate end of the RNA.[6][7] This reaction forms the distinctive 5'-5' triphosphate bridge, resulting in the unmethylated cap structure (GpppN-).[6] In metazoans, the RTPase and GTase activities are contained within a single bifunctional protein known as the capping enzyme (CE), whereas in yeast, they are separate proteins (Cet1p and Ceg1p, respectively).[2]
-
RNA (guanine-7-)methyltransferase (RNMT) Activity: The final step is the methylation of the guanine base at the N7 position. This reaction is catalyzed by RNA (guanine-7-)methyltransferase (RNMT), which transfers a methyl group from the donor molecule S-adenosylmethionine (SAM) to the cap, producing the mature Cap-0 structure (m7GpppN-) and S-adenosylhomocysteine (SAH).[2] In vertebrates, RNMT activity is significantly enhanced by its association with a small co-activator protein called RNMT-Activating Miniprotein (RAM).[6][8]
Cellular Machinery for m7G Cap Recognition
The functions of the m7G cap are mediated by specific protein complexes that recognize and bind to this unique structure. The primary cap-binding activities are segregated between the nucleus and the cytoplasm.
Nuclear Cap Recognition: The Cap-Binding Complex (CBC)
In the nucleus, the newly synthesized m7G cap is almost immediately bound by the nuclear Cap-Binding Complex (CBC).[9][10] CBC is a heterodimer composed of two subunits:
-
CBP20 (NCBP2): The smaller 20 kDa subunit that directly contacts the m7G cap through its RNA recognition motif (RRM).[11] The recognition involves sandwiching the 7-methylguanosine base between two conserved tyrosine residues.[12]
-
CBP80 (NCBP1): The larger 80 kDa subunit that does not directly contact the cap but binds to CBP20, stabilizing its conformation and significantly increasing its affinity for the cap.[5][12]
CBC acts as a master regulator of nuclear mRNA metabolism, linking transcription to downstream processing events.[10][13]
Cytoplasmic Cap Recognition: The eIF4F Complex
After the mRNA is exported to the cytoplasm, the CBC is typically replaced by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex, for cap-dependent translation.[9] The eIF4F complex is central to initiating protein synthesis and consists of:
-
eIF4E: The cap-binding protein. Its availability is a rate-limiting step in translation.[2] The m7G base is recognized through π-π stacking interactions between two conserved tryptophan residues in a hydrophobic pocket.[4]
-
eIF4G: A large scaffolding protein that binds to eIF4E, the poly(A)-binding protein (PABP), and the eIF3 complex, effectively circularizing the mRNA and recruiting the ribosomal machinery.
-
eIF4A: An RNA helicase that unwinds secondary structures in the 5' untranslated region (UTR) of the mRNA to facilitate ribosome scanning.
The binding of eIF4E to the m7G cap is a critical regulatory node, often targeted by signaling pathways (e.g., mTOR) to control global protein synthesis.
Core Functions of the 7-Methylguanine Cap
The m7G cap influences multiple, interconnected stages of an mRNA's life.
-
Promotion of Pre-mRNA Splicing: The CBC, bound to the cap, is crucial for the efficient splicing of the first intron. It is thought to recruit components of the spliceosome, such as the U1 snRNP, to the 5' splice site.[13]
-
mRNA Stability and Protection: The cap structure physically blocks the 5' end of the mRNA, protecting it from degradation by 5'→3' exonucleases.[2] The binding of CBC in the nucleus and eIF4E in the cytoplasm further shields the cap from decapping enzymes (like Dcp1/Dcp2), which would otherwise remove the cap and trigger rapid mRNA decay.[6]
-
Nuclear Export: The CBC is a key player in the export of mature mRNA from the nucleus to the cytoplasm. It interacts with the Transcription and Export (TREX) complex, facilitating the mRNA's passage through the nuclear pore complex.[13]
-
Translation Initiation: In the cytoplasm, the m7G cap is essential for the canonical, cap-dependent mechanism of translation initiation. The eIF4F complex recognizes the cap, recruits the 43S preinitiation complex (containing the 40S ribosomal subunit and initiator tRNA), and facilitates the scanning of the mRNA for the AUG start codon.[8] This process ensures that only intact, properly processed mRNAs are efficiently translated.
Quantitative Analysis of m7G Cap Interactions
The interactions between cap-binding proteins and the m7G cap have been extensively studied using biophysical methods. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger interaction.
Table 1: Binding Affinities of Cap-Binding Proteins
| Protein Complex | Ligand (Cap Analog) | Method | Dissociation Constant (Kd) | Reference(s) |
| Murine eIF4E | m7GpppG | Fluorescence | 561 nM | [14] |
| Murine eIF4E | m7GTP | Fluorescence | ~0.25 µM | [2] |
| Human eIF4E | m7GDP | Fluorimetry | Varies (µM range) | [15] |
| Schistosome eIF4E | m7GpppG | Fluorescence | 0.14 ± 0.01 µM | [16] |
| Schistosome eIF4E | m2,2,7GpppG | Fluorescence | 0.72 ± 0.05 µM | [16] |
| Human CBC (CBP20/80) | m7GpppG | Crystallography | High Affinity (nM range) | [5][17] |
| Yeast CBC (Cbp20/80) | m7G-capped RNA | Mutagenesis | High Affinity | [17] |
Note: Binding affinities can vary based on experimental conditions (e.g., temperature, buffer composition) and the specific protein construct used.
Table 2: Kinetic Parameters of Capping Enzymes
Enzyme kinetics are described by the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic rate constant (kcat), or turnover number.[12][18] The ratio kcat/Km represents the catalytic efficiency of the enzyme.[18]
| Enzyme | Organism | Substrate | Km | kcat | kcat/Km | Reference(s) |
| Guanylyltransferase | ||||||
| Ceg1p | S. cerevisiae | GTP | 5 µM | - | - | |
| Ceg1p | S. cerevisiae | ppG-RNA | 4 µM | - | - | |
| Methyltransferase | ||||||
| RNMT | Human | GpppA-RNA | 190 ± 38 nM | 93 ± 8 h⁻¹ | 0.14 s⁻¹µM⁻¹ | [14] |
| RNMT | Human | S-Adenosylmethionine (SAM) | 91 ± 1.2 nM | 93 ± 8 h⁻¹ | - | [14] |
| RNMT-RAM Complex | Human | Py-FLINT probe | 3.5 ± 1.1 µM | 0.05 s⁻¹ | 0.014 s⁻¹µM⁻¹ |
Key Experimental Protocols for m7G Cap Analysis
A variety of techniques are employed to study the m7G cap, from its synthesis to its interaction with proteins.
Post-Transcriptional Enzymatic Capping of In Vitro Transcribed RNA
This protocol is used to generate capped mRNA for functional studies, such as in vitro translation or transfection.[18]
-
In Vitro Transcription (IVT): Synthesize RNA from a linear DNA template containing a T7, T3, or SP6 promoter using the corresponding RNA polymerase and NTPs. The resulting transcript will have a 5'-triphosphate group.
-
Purification: Purify the IVT product to remove the DNA template, unincorporated NTPs, and enzymes. This can be done using lithium chloride precipitation or column-based kits.
-
Capping Reaction Setup: In an RNase-free environment, combine the purified RNA with a reaction buffer, GTP, the methyl donor S-adenosylmethionine (SAM), and a capping enzyme (e.g., Vaccinia Capping Enzyme, which has all three required activities).
-
Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for the complete capping and methylation of the RNA transcripts.
-
Final Purification: Purify the capped mRNA to remove the capping enzyme and reaction byproducts. The resulting mRNA is ready for downstream applications.
Cap Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)
The CAP-MAP (Cap Analysis Protocol with Minimal Analyte Processing) method provides a sensitive way to identify and quantify different cap structures from cellular mRNA.
-
mRNA Isolation: Isolate total RNA from cells or tissues and enrich for polyadenylated (poly(A)) mRNA using oligo(dT)-conjugated magnetic beads.
-
Nuclease Digestion: Digest the purified mRNA with a nuclease, such as Nuclease P1, which cleaves the phosphodiester bonds to release nucleotide 5'-monophosphates and intact cap dinucleotides (e.g., m7GpppN).
-
LC Separation: Inject the digested sample into a liquid chromatography system, often using a porous graphitic carbon (PGC) column, which is effective at separating the different cap structures based on their chemical properties.
-
Mass Spectrometry Analysis: Eluted molecules are ionized and analyzed by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored to unambiguously identify and quantify each type of cap structure (e.g., Cap-0, Cap-1).
Determination of Binding Affinity using a Nitrocellulose Filter-Binding Assay
This classic technique measures the interaction between a protein and a radiolabeled RNA ligand.[6][8]
-
RNA Labeling: Synthesize the RNA of interest (e.g., a short capped oligonucleotide) in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP) to generate a "hot" probe.
-
Binding Reaction: Set up a series of reactions containing a fixed, low concentration of the radiolabeled RNA probe and varying concentrations of the purified cap-binding protein. Allow the reactions to incubate on ice to reach binding equilibrium.
-
Filtration: Pass each reaction mixture through a nitrocellulose membrane under a gentle vacuum. Proteins bind to nitrocellulose, while free nucleic acids typically pass through. If the protein is bound to the RNA, the radioactive RNA will be retained on the filter. A charged nylon membrane can be placed underneath to capture any unbound RNA that passes through.
-
Quantification: Measure the radioactivity retained on the nitrocellulose filter using a scintillation counter or phosphorimager.
-
Data Analysis: Plot the fraction of bound RNA against the protein concentration. Fit the data to a binding isotherm (e.g., a hyperbolic curve) to calculate the dissociation constant (Kd), which is the protein concentration at which 50% of the RNA is bound.
Therapeutic and Research Implications
The indispensable role of the m7G cap and its associated machinery in gene expression makes it a compelling target for drug development. Overexpression of the cap-binding protein eIF4E is a feature of many cancers and is linked to the preferential translation of mRNAs encoding growth and survival factors. Therefore, developing small molecule inhibitors that block the cap-binding pocket of eIF4E or disrupt the eIF4E-eIF4G interaction is an active area of oncology research. Furthermore, understanding the enzymatic process of capping is critical for the production of therapeutic mRNA, such as that used in mRNA vaccines, where efficient capping is essential for ensuring the stability and translational potency of the synthetic transcript.
Conclusion
The 7-methylguanosine cap is far more than a simple structural feature; it is a dynamic and essential modification that serves as a central hub for the regulation of eukaryotic gene expression. From its co-transcriptional synthesis, the m7G cap orchestrates the entire lifecycle of an mRNA molecule, ensuring its proper processing, nuclear export, stability, and ultimately, its efficient translation into protein. The intricate network of enzymes that create the cap and the specific protein complexes that recognize it provide numerous points of regulation that are critical for cellular homeostasis and are increasingly recognized as important targets for therapeutic development. Continued research into the nuanced roles of the m7G cap will undoubtedly uncover further layers of gene expression control and open new avenues for treating human disease.
References
- 1. mRNA capping enzyme complex | SGD [yeastgenome.org]
- 2. RNMT-dependent RNA cap methylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of RNA guanine-7 methyltransferase (RNMT) using a small molecule approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capping enzyme - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of allosteric activation of human mRNA cap methyltransferase (RNMT) by RAM: insights from accelerated molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phylogeny of mRNA capping enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Kinetic characterization of human mRNA guanine-N7 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. uniprot.org [uniprot.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Accelerated mRNA decay in conditional mutants of yeast mRNA capping enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human capping enzyme promotes formation of transcriptional R loops in vitro - PMC [pmc.ncbi.nlm.nih.gov]
7-Methylguanine: A Natural Inhibitor of PARP at the Crossroads of DNA Repair and Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical mediators of DNA repair and have emerged as significant targets in oncology. While synthetic PARP inhibitors have shown considerable clinical success, the exploration of naturally occurring inhibitors offers a promising avenue for novel therapeutic strategies with potentially favorable pharmacological profiles. This technical guide provides a comprehensive overview of 7-Methylguanine (7-MG), a naturally occurring modified purine nucleobase, as a direct inhibitor of PARP enzymes. We delve into the molecular mechanisms of its inhibitory action, present collated quantitative data on its efficacy, and provide detailed experimental protocols for its characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of 7-MG and other natural PARP inhibitors.
Introduction: PARP and the Significance of its Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to a number of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] Upon detection of DNA single-strand breaks (SSBs), PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate, nicotinamide adenine dinucleotide (NAD+).[1] This PARylation cascade serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of DNA integrity.
The inhibition of PARP has proven to be a potent anti-cancer strategy, particularly in tumors with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, arises because the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. In HRR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.
7-Methylguanine: A Natural Purine with PARP Inhibitory Activity
7-Methylguanine (7-MG) is a modified purine nucleobase that arises from the methylation of guanine. While it is a known component of the 5' cap of messenger RNA, the free base has been identified as a natural inhibitor of PARP-1 and PARP-2.[2][3] Its ability to modulate the activity of these key DNA repair enzymes has positioned it as a compound of interest for cancer research and therapeutic development.[2]
Mechanism of PARP Inhibition by 7-Methylguanine
7-Methylguanine acts as a competitive inhibitor of PARP, directly competing with the enzyme's natural substrate, NAD+, for binding at the catalytic domain.[2] Molecular modeling and experimental data have elucidated the specific interactions between 7-MG and the PARP-1 active site. Key interactions include hydrogen bonding and nonpolar interactions with amino acid residues such as Gly863, Ala898, Ser904, and Tyr907.[4] This binding of 7-MG within the active site physically obstructs the entry and utilization of NAD+, thereby preventing the synthesis of PAR chains.[4]
A significant consequence of this inhibition is the "trapping" of PARP-1 on the DNA at the site of damage.[4] By preventing the auto-PARylation that is necessary for the dissociation of PARP-1 from DNA, 7-MG locks the enzyme onto the chromatin.[4] These trapped PARP-DNA complexes are themselves cytotoxic lesions, as they can interfere with DNA replication and transcription, leading to the formation of DSBs.[4] This trapping mechanism is a key feature of many potent PARP inhibitors and contributes significantly to their anti-tumor activity.[4]
Quantitative Data on 7-Methylguanine's Inhibitory Activity
The inhibitory potency of 7-Methylguanine against PARP enzymes has been quantified in several studies. The following table summarizes the key inhibitory constants.
| Enzyme Target | Parameter | Value | Assay Method | Reference |
| Human PARP-1 | IC50 | 150 µM | Radioactive Isotope Assay | [3][5] |
| Human PARP-1 | IC50 | 162 ± 4 µM | Fluorescence Anisotropy | [4] |
| Human PARP-1 | Ki | 61 ± 9 µM | Fluorescence Anisotropy | [4] |
| Murine PARP-2 | IC50 | 50 µM | Radioactive Isotope Assay | [3][5] |
IC50 (Half maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. Ki (Inhibition constant) is an indication of the binding affinity of an inhibitor to an enzyme.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the PARP signaling pathway and a typical experimental workflow for assessing PARP inhibition.
Caption: PARP-1 signaling in DNA repair and the inhibitory mechanism of 7-Methylguanine.
Caption: Experimental workflows for in vitro and cell-based PARP inhibition assays.
Detailed Experimental Protocols
The following protocols are based on methodologies described in the cited literature for the assessment of 7-Methylguanine's inhibitory effect on PARP.
In Vitro PARP-1 Inhibition Assay (Fluorescence Anisotropy)
This assay measures the enzymatic activity of PARP-1 in real-time by monitoring changes in fluorescence anisotropy.
Materials:
-
Recombinant human PARP-1 enzyme
-
Fluorescein-labeled DNA duplex (as a PARP-1 activator)
-
7-Methylguanine
-
NAD+
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 5 mM MgCl2
-
Multifunctional microplate reader with fluorescence polarization capabilities
Procedure:
-
Reaction Mixture Preparation: In a microplate, prepare the reaction mixture containing the assay buffer, 200 nM PARP-1, and 100 nM fluorescein-labeled DNA duplex.
-
Inhibitor Addition: Add varying concentrations of 7-Methylguanine (e.g., 0-450 µM) to the wells.
-
Reaction Initiation: Start the reaction by adding NAD+ to a final concentration of 100 µM.
-
Data Acquisition: Immediately begin measuring fluorescence anisotropy at 25°C. Excite the fluorescein probe at 495 nm and detect the emission at 520 nm.
-
Data Analysis:
-
To determine the IC50 value, plot the reaction rate as a function of the 7-MG concentration and fit the data to a dose-response curve.
-
To determine the mechanism of inhibition and the Ki value, perform the assay with varying concentrations of both 7-MG and NAD+.[4]
-
In Vitro PARP Inhibition Assay (Radioactive Isotope-Based)
This traditional method quantifies PARP activity by measuring the incorporation of radioactively labeled ADP-ribose from [3H]NAD+ into acceptor proteins.
Materials:
-
Recombinant human PARP-1 or murine PARP-2
-
Activated DNA
-
7-Methylguanine
-
[3H]NAD+
-
Unlabeled NAD+
-
PARP-1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM MgCl2, 150 mM NaCl, 7 mM β-mercaptoethanol
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the appropriate assay buffer, activated DNA (2 O.D.260/ml), and the PARP enzyme.
-
Inhibitor Addition: Add varying concentrations of 7-Methylguanine.
-
Reaction Initiation: Start the reaction by adding a mixture of unlabeled NAD+ (final concentration 300 µM) and [3H]NAD+ (0.18 µCi).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Precipitation: Stop the reaction and precipitate the proteins by adding ice-cold TCA.
-
Washing: Wash the protein pellets to remove unincorporated [3H]NAD+.
-
Quantification: Resuspend the pellets in a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the log of the 7-MG concentration.
Cell-Based PARP Activity Assay (ELISA)
This assay quantifies the levels of PAR within cells, providing a measure of PARP activity in a more physiological context.
Materials:
-
Cancer cell line of interest (e.g., BRCA-deficient)
-
Cell culture medium and reagents
-
7-Methylguanine
-
DNA-damaging agent (e.g., H2O2 or methyl methanesulfonate (MMS))
-
Cell lysis buffer
-
Commercial PAR ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of 7-Methylguanine for a specified duration (e.g., 1-3 hours).[3]
-
Induction of DNA Damage: To stimulate PARP activity, treat the cells with a DNA-damaging agent (e.g., 20 µM H2O2 for 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate and normalize the samples.
-
PAR ELISA: Follow the manufacturer's instructions for the PAR ELISA kit. This typically involves adding the cell lysates to an antibody-coated plate, followed by incubation with detection antibodies and a substrate.
-
Data Acquisition: Read the absorbance or luminescence on a microplate reader.
-
Data Analysis: Plot the PAR levels against the 7-MG concentration to determine the cellular inhibitory effect.
Biological Functions and Therapeutic Potential
The inhibitory effect of 7-Methylguanine on PARP has significant biological consequences, particularly in the context of cancer. Studies have shown that 7-MG can accelerate the apoptotic death of BRCA-deficient breast cancer cells when used in combination with DNA-damaging chemotherapeutic agents like cisplatin and doxorubicin.[3][5] This suggests that 7-MG can act as a chemosensitizer, enhancing the efficacy of conventional cancer therapies in tumors with specific DNA repair defects.
The natural origin of 7-Methylguanine presents an attractive profile, potentially offering a different spectrum of off-target effects and bioavailability compared to synthetic inhibitors.[2] Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential, both as a standalone agent and in combination therapies.
Conclusion
7-Methylguanine stands out as a compelling natural inhibitor of PARP-1 and PARP-2. Its well-characterized competitive mechanism of action, coupled with its ability to trap PARP on DNA, underscores its potential as a valuable tool for cancer research and a lead compound for the development of novel anticancer agents. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further exploration of 7-MG and the broader class of natural PARP inhibitors. As the field of oncology continues to embrace targeted therapies and personalized medicine, the study of naturally derived compounds like 7-Methylguanine may unlock new and effective treatment modalities.
References
- 1. PARP assay [assay-protocol.com]
- 2. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Poly(ADP-Ribose) Polymerase by Nucleic Acid Metabolite 7-Methylguanine - Nilov - Acta Naturae [actanaturae.ru]
- 4. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Poly(ADP-Ribose) Polymerase by Nucleic Acid Metabolite 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Biology of 7-Methylguanine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylguanine (7-MG) is a purine derivative of significant interest in cellular biology and pharmacology. Arising from both endogenous and exogenous methylation of guanine, its presence in nucleic acids is a hallmark of DNA damage, a critical component of the mRNA cap, and a modulator of key enzymatic processes. This technical guide provides an in-depth overview of the chemical properties, biological significance, and experimental methodologies related to 7-Methylguanine. It is intended to serve as a comprehensive resource for researchers in oncology, molecular biology, and drug development, offering detailed protocols and visual representations of relevant biological pathways.
Core Chemical Properties of 7-Methylguanine
7-Methylguanine is a modified purine nucleobase, structurally distinct from guanine by the presence of a methyl group at the N7 position of the purine ring. This modification significantly alters its chemical behavior and biological function.
Physicochemical Data
A summary of the key physicochemical properties of 7-Methylguanine is presented in Table 1. This data is essential for its handling, formulation, and analysis in a laboratory setting.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-7-methyl-1H-purin-6(7H)-one | [1] |
| Synonyms | N7-Methylguanine, Epiguanine | [1][2] |
| CAS Number | 578-76-7 | [1][2] |
| Molecular Formula | C₆H₇N₅O | [1][2] |
| Molar Mass | 165.15 g/mol | [1][2] |
| Melting Point | 370 °C | [1][3] |
| Appearance | White to light yellow solid powder | [4] |
| pKa (Strongest Acidic) | 9.8 | [5] |
| pKa (Strongest Basic) | Data not consistently available | |
| Solubility | Soluble in DMSO (~50 mg/mL), 1 M NaOH (~50 mg/mL). | [4][6] |
| UV Absorption (λmax) | 252, 281 nm | [6][7] |
Chemical Structure
The chemical structure of 7-Methylguanine is fundamental to its biological activity. The methylation at the N7 position introduces a positive charge, influencing its interaction with other molecules.
Biological Significance and Signaling Pathways
7-Methylguanine plays a multifaceted role in the cell, acting as a DNA lesion, a key component of the mRNA 5' cap, and an inhibitor of the DNA repair enzyme Poly(ADP-ribose) polymerase (PARP).
7-Methylguanine as a DNA Adduct and its Repair
Methylating agents, both endogenous (e.g., S-adenosylmethionine) and exogenous (e.g., environmental carcinogens), can modify the N7 position of guanine in DNA to form 7-Methylguanine. While not as directly mutagenic as O6-methylguanine, 7-MG can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site, which is a potent mutagenic lesion. The primary mechanism for the removal of 7-MG from DNA is the Base Excision Repair (BER) pathway.
References
- 1. 7-Methylguanine | C6H7N5O | CID 135398679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methylguanine - Wikipedia [en.wikipedia.org]
- 3. 7-Methylguanine - CAS-Number 578-76-7 - Order from Chemodex [chemodex.com]
- 4. researchgate.net [researchgate.net]
- 5. Depurination from DNA of 7-methylguanine, 7-(2-aminoethyl)-guanine and ring-opened 7-methylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
The Guardian of Stability: A Technical Guide to 7-Methylguanine's Role in tRNA Structure and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Transfer RNA (tRNA) molecules are central to the fidelity of protein synthesis. Their function is critically dependent on a stable and precise three-dimensional structure, which is in turn heavily influenced by a plethora of post-transcriptional modifications. Among these, the N7-methylguanosine (m7G) modification, predominantly found at position 46 in the variable loop, plays a crucial role in maintaining tRNA integrity and stability. This technical guide delves into the multifaceted functions of m7G in tRNA, exploring its impact on structural stability, the enzymatic machinery responsible for its deposition, and the profound consequences of its absence. We provide a comprehensive overview of the current understanding of m7G's role, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. This document serves as a critical resource for researchers in molecular biology, drug development professionals targeting RNA-modifying enzymes, and scientists investigating the epitranscriptome's role in health and disease.
Introduction: The Significance of tRNA Modification
Transfer RNAs are not merely passive carriers of amino acids; they are dynamic molecules whose maturation, stability, and function are intricately regulated by over 100 distinct chemical modifications.[1][2] These modifications, introduced post-transcriptionally by specific enzymes, are critical for the proper folding of the canonical L-shaped tRNA structure, ensuring its recognition by aminoacyl-tRNA synthetases, ribosomes, and other components of the translational machinery.[1] Dysregulation of tRNA modifications has been increasingly linked to a variety of human diseases, including neurological disorders, metabolic diseases, and cancer, making the enzymes that catalyze these modifications attractive targets for therapeutic intervention.[3][4][5]
One of the most conserved and widespread modifications is the methylation of guanosine at the N7 position, creating 7-methylguanosine (m7G).[1][2] This modification is predominantly found at position 46, located in the variable loop of a large subset of tRNAs across bacteria and eukaryotes.[2][3][6][7] The m7G46 modification is not a mere decoration; it is a fundamental contributor to the thermodynamic stability and structural integrity of the tRNA molecule.
The Role of 7-Methylguanine in tRNA Stability and Structure
The primary function of m7G at position 46 is to stabilize the tertiary structure of tRNA.[1][2][7][8] This stabilization is achieved through the formation of a tertiary base pair triplet, C13-G22-m7G46, which helps to lock the D-arm and the variable loop together, reinforcing the core of the L-shaped structure.[1][2][8] The methylation of the N7 position of guanine introduces a positive charge to the base under physiological conditions, which is thought to further contribute to the electrostatic stabilization of the tRNA's sugar-phosphate backbone.[1]
The absence of m7G46 has been shown to have significant consequences for tRNA stability, particularly under conditions of thermal stress. In yeast, the lack of m7G renders cells sensitive to high temperatures.[9] In the extreme thermophilic eubacterium Thermus thermophilus, the m7G46 modification is essential for cell viability at high temperatures.[10][11] The lack of this single modification leads to a decrease in the melting temperature (Tm) of tRNA, resulting in its degradation and a subsequent depression of protein synthesis.[10][11]
Quantitative Impact of m7G46 on tRNA Thermal Stability
The stabilizing effect of m7G46 on tRNA can be quantified by measuring the change in melting temperature (Tm) in its presence versus its absence. Studies on Thermus thermophilus have provided concrete data on this effect.
| tRNA Species | Condition | Melting Temperature (Tm) in °C | Reference |
| Class I tRNA fraction | Wild-type (with m7G46) | 81.5 ± 0.2 | [10] |
| Class I tRNA fraction | ΔtrmB mutant (lacking m7G46) | 80.2 ± 0.2 | [10] |
| in vitro transcribed yeast tRNAPhe | Unmodified | 68.0 ± 0.2 | [10] |
| in vitro transcribed yeast tRNAPhe | With m7G46 | 69.5 ± 0.2 | [10] |
The Enzymatic Machinery of m7G Modification
The deposition of m7G at position 46 is catalyzed by a highly conserved methyltransferase complex.[3][6] In eukaryotes, including humans, this complex is a heterodimer composed of the catalytic subunit METTL1 (Methyltransferase-like 1) and its essential cofactor WDR4 (WD repeat-containing protein 4).[3][6][7] The yeast orthologs are Trm8 and Trm82, respectively.[6][9][12]
WDR4 acts as a scaffold protein, facilitating the interaction between METTL1 and the tRNA substrate.[7][13][14] Structural studies have revealed that WDR4 primarily contacts the T-arm of the tRNA, while METTL1 engages with the variable loop, positioning the G46 residue within its catalytic pocket.[7][13][14] The methyl group for this reaction is supplied by S-adenosylmethionine (SAM), which is converted to S-adenosylhomocysteine (SAH) in the process.[15]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
} Figure 1: The tRNA m7G46 methylation pathway.
Functional Consequences of m7G Modification
The structural stabilization conferred by m7G46 has profound implications for tRNA function and overall cellular homeostasis.
Prevention of tRNA Degradation
A primary consequence of the absence of m7G46 is the increased susceptibility of tRNA to degradation. Hypomodified tRNAs are recognized and cleared by cellular RNA quality control pathways.[16] This degradation leads to a reduction in the available pool of functional tRNAs, which can impair global protein synthesis.[16]
Impact on Aminoacylation
While the m7G46 modification is crucial for tRNA stability, its direct impact on the efficiency of aminoacylation appears to be minimal under normal conditions. Studies on tRNAPhe from Thermus thermophilus have shown that the absence of m7G46 does not significantly affect the velocity of phenylalanine charging.[10][11] This suggests that while the modification is critical for maintaining the structural integrity of the tRNA, it may not be a primary recognition element for the cognate aminoacyl-tRNA synthetase. However, by preventing tRNA degradation, m7G indirectly ensures a sufficient supply of properly folded tRNA for efficient aminoacylation.
Role in Codon-biased Translation and Cellular Processes
Recent evidence suggests that m7G modification may play a role in optimizing the translation of specific subsets of mRNAs. The presence of m7G-modified tRNAs can influence ribosome translocation speed, and a lack of this modification can lead to ribosome pausing at codons decoded by these tRNAs.[17] Dysregulation of the METTL1/WDR4 complex has been implicated in various cancers, where it can lead to altered translation of oncogenic transcripts.[3][4][18] Furthermore, mutations in WDR4 are associated with human developmental disorders such as microcephaly, underscoring the critical role of m7G tRNA modification in proper cellular function and development.[7][19]
Experimental Protocols
A variety of experimental techniques are employed to study m7G modification in tRNA. Below are detailed methodologies for key experiments.
tRNA Isolation and Purification
Objective: To isolate total tRNA from cells for subsequent analysis.
Materials:
-
Cell pellet
-
TRIzol reagent or similar acid-phenol-based lysis solution
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with DEPC-treated water)
-
Nuclease-free water
-
Anion-exchange chromatography columns or size-exclusion chromatography columns
Procedure:
-
Homogenize the cell pellet in TRIzol reagent (1 mL per 5-10 x 106 cells).
-
Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing RNA to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet once with 75% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
To isolate the tRNA fraction (typically < 200 nt), further purification by anion-exchange or size-exclusion chromatography is recommended. Alternatively, polyacrylamide gel electrophoresis (PAGE) can be used to separate small RNAs.
Quantitative Analysis of m7G by HPLC-Coupled Mass Spectrometry (HPLC-MS)
Objective: To quantify the level of m7G relative to other nucleosides in a tRNA sample.
Materials:
-
Purified tRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system with a C18 reverse-phase column
-
Triple quadrupole mass spectrometer
Procedure:
-
Digest 1-5 µg of purified tRNA to individual nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase.
-
Inject the digested sample into the HPLC-MS system.
-
Separate the nucleosides using a reverse-phase C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).
-
Detect and quantify the nucleosides using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific mass transitions for each nucleoside (canonical and modified) are monitored.
-
Calculate the relative abundance of m7G by comparing its peak area to the sum of the peak areas of the canonical nucleosides.
Analysis of m7G Stoichiometry by m7G-quant-seq
Objective: To determine the fraction of tRNA molecules that are modified with m7G at specific sites.
Materials:
-
Purified small RNA (<200 nt)
-
Potassium borohydride (KBH4)
-
Depurination buffer (e.g., sodium acetate, pH 2.9)
-
Reverse transcriptase (e.g., HIV RT)
-
Reagents for library preparation for high-throughput sequencing
Procedure:
-
Reduce the m7G in the RNA sample by treatment with KBH4. This step is followed by a mild depurination step which leads to the efficient conversion of the reduced m7G into an abasic site.[15][20][21]
-
The RNA with the abasic site is then used as a template for reverse transcription. The abasic site induces misincorporations (mutations) and deletions by the reverse transcriptase.[15][20][21]
-
The resulting cDNA is used to prepare a library for high-throughput sequencing.
-
The sequencing data is analyzed to calculate the total variation rate (sum of mutations and deletions) at the known m7G position. This variation rate is then used to infer the stoichiometry of the m7G modification.[15][20][21]
Conclusion and Future Perspectives
The 7-methylguanosine modification at position 46 is a cornerstone of tRNA stability and, by extension, a critical regulator of translational fidelity and cellular health. Its role extends beyond a simple structural scaffold, influencing a network of other tRNA modifications and impacting the translation of specific mRNA cohorts. The enzymatic complex responsible for m7G deposition, METTL1/WDR4, has emerged as a significant player in both normal development and disease pathogenesis, particularly in cancer.
Future research will likely focus on several key areas. A deeper understanding of the substrate specificity of the METTL1/WDR4 complex will be crucial to elucidate why only a subset of tRNAs are modified. The development of specific and potent inhibitors of METTL1 could offer novel therapeutic avenues for cancers that exhibit overexpression of this enzyme. Furthermore, exploring the interplay between m7G and other tRNA modifications in the context of the "tRNA modification network" will provide a more holistic view of how the epitranscriptome fine-tunes protein synthesis in response to cellular needs and environmental stresses. The continued development of sensitive and quantitative methods for tRNA modification analysis will be paramount to advancing these research frontiers. This guide provides a solid foundation for professionals in the field to build upon as they unravel the intricate roles of m7G in the complex world of RNA biology.
References
- 1. researchgate.net [researchgate.net]
- 2. N7-Methylguanine at position 46 (m7G46) in tRNA from Thermus thermophilus is required for cell viability at high temperatures through a tRNA modification network. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Frontiers | Regulatory Factors for tRNA Modifications in Extreme- Thermophilic Bacterium Thermus thermophilus [frontiersin.org]
- 4. Thermophoretic melting curves quantify the conformation and stability of RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 6. Transfer RNA Modification Enzymes from Thermophiles and Their Modified Nucleosides in tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N7-Methylguanine at position 46 (m7G46) in tRNA from Thermus thermophilus is required for cell viability at high temperatures through a tRNA modification network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of regulated m7G tRNA modification by METTL1-WDR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature-Dependent tRNA Modifications in Bacillales | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic discrimination of tRNA identity by the conserved motif 2 loop of a class II aminoacyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct kinetic mechanisms of the two classes of Aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transfer RNA modifications and cellular thermotolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA modifications stabilize the tertiary structure of tRNAfMet by locally increasing conformational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. METTL1-mediated m7G modification of Arg-TCT tRNA drives oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N 7-Methylguanine at position 46 (m7G46) in tRNA from Thermus thermophilus is required for cell viability at high tempe… [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] tRNA Modifications: Impact on Structure and Thermal Adaptation | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
7-Methylguanine's involvement in DNA damage and repair pathways.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylguanine (7-MeG) is one of the most abundant DNA lesions formed by exposure to endogenous and exogenous alkylating agents. While not intrinsically mutagenic, its presence in the genome can lead to secondary lesions such as apurinic/apyrimidinic (AP) sites, which are both cytotoxic and mutagenic if left unrepaired. The primary cellular defense against 7-MeG is the Base Excision Repair (BER) pathway, initiated by the N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG). This guide provides a comprehensive overview of 7-MeG's role in DNA damage, the intricacies of its repair pathways, and its implications in toxicology and cancer chemotherapy. Detailed experimental protocols for the detection and quantification of 7-MeG are provided, along with quantitative data and visual representations of the key molecular processes.
Introduction: The Formation and Significance of 7-Methylguanine
7-Methylguanine is a DNA adduct formed by the methylation of the N7 position of guanine.[1] This modification can be induced by a variety of environmental mutagens, certain chemotherapeutic drugs, and endogenous metabolic processes.[1] The N7 position of guanine is the most nucleophilic site in DNA, making it a primary target for electrophilic alkylating agents.[2] While 7-MeG itself does not typically cause mispairing during DNA replication and is therefore considered non-mutagenic, its presence can destabilize the N-glycosidic bond.[2][3] This destabilization can lead to spontaneous depurination, creating an abasic site (AP site) which is a highly mutagenic lesion.[1][2]
The formation of 7-MeG is a critical event in the mechanism of action of several alkylating chemotherapeutic agents.[4] Understanding the cellular response to this lesion is therefore crucial for the development of novel cancer therapies and for assessing the toxicological risk of environmental chemicals.
The Cellular Response to 7-Methylguanine: DNA Repair Pathways
The cell employs sophisticated DNA repair mechanisms to counteract the potentially deleterious effects of 7-MeG. The primary pathway for the removal of this lesion is Base Excision Repair (BER).[4][5][6] However, evidence also suggests a role for Nucleotide Excision Repair (NER) in the processing of 7-MeG adducts.[5]
Base Excision Repair (BER) of 7-Methylguanine
The BER pathway for 7-MeG is a multi-step process initiated by a specific DNA glycosylase:
-
Recognition and Excision: The N-methylpurine DNA glycosylase (MPG), also known as AAG, recognizes the 7-MeG adduct and cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.[6][7]
-
AP Site Incision: An AP endonuclease, such as APE1, incises the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) moiety.
-
End Processing and DNA Synthesis: DNA polymerase β (Polβ) removes the 5'-dRP residue and fills the single-nucleotide gap.[8]
-
Ligation: DNA ligase III, in complex with XRCC1, seals the remaining nick in the DNA backbone to complete the repair process.[9]
The Role of Nucleotide Excision Repair (NER)
While BER is the primary repair pathway for 7-MeG, studies have shown that NER can also contribute to the removal of N-methylpurines, especially in the absence of a functional BER pathway.[5] In cells deficient in both BER and NER, the repair of 7-MeG is significantly impaired.[5]
Biological Consequences of 7-Methylguanine
The biological outcome of 7-MeG formation is a complex interplay between the rate of adduct formation, the efficiency of DNA repair, and the cellular context.
Cytotoxicity and Mutagenicity
While 7-MeG itself is not considered a strongly miscoding lesion, its spontaneous depurination to form mutagenic AP sites is a significant threat to genome integrity.[1][3] The accumulation of AP sites can stall DNA replication and lead to the insertion of incorrect bases by translesion synthesis polymerases, resulting in mutations. The mutation frequency of 7-MeG has been found to be less than 0.5%.[2][10]
Overexpression of the MPG glycosylase can paradoxically increase the cytotoxicity of alkylating agents.[11][12] This is thought to occur because the rapid excision of 7-MeG leads to an accumulation of cytotoxic AP sites and single-strand breaks that overwhelm the subsequent steps of the BER pathway.[12]
Role in Cancer and Chemotherapy
The formation of 7-MeG is a key mechanism of action for several alkylating chemotherapeutic agents.[4] By inducing high levels of DNA damage, these agents can trigger apoptosis in rapidly dividing cancer cells. Furthermore, 7-MeG itself has been investigated as a potential anticancer drug candidate due to its ability to competitively inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP).[13][14][15]
Quantitative Data on 7-Methylguanine
The following tables summarize key quantitative data related to the formation, repair, and biological effects of 7-MeG.
| Parameter | Value | Cell/System | Reference |
| Formation of 7-MeG | |||
| Proportion of total adducts from simple methylating agents | 70-90% | In vitro and in vivo | [11] |
| Endogenous levels in rat liver nuclear DNA (young rats) | 1 per 105,000 bases | Rat liver | [16] |
| Endogenous levels in rat liver mitochondrial DNA (young rats) | 1 per 31,000 bases | Rat liver | [16] |
| Increase in endogenous levels with age (24 vs. 6 months) | ~2.5-fold | Rat liver | [16] |
| Mutagenicity | |||
| Mutation Frequency | < 0.5% | Bacterial cells | [2][10] |
| Detection Limits of Analytical Methods | |||
| LC-MS/MS (Lower Limit of Quantitation) | 151.5 fmol | [17] | |
| HPLC with Electrochemical Detection | 0.5 pmol | [18] | |
| ELISA | 2 pmol | [18] | |
| Differential Pulse Voltammetry (Limit of Detection) | 3.26 µmol L⁻¹ | [19] |
Table 1: Quantitative data on 7-Methylguanine formation, mutagenicity, and detection.
Experimental Protocols
Accurate detection and quantification of 7-MeG are essential for research in toxicology, cancer biology, and drug development. Below are detailed methodologies for key experiments.
Quantification of 7-Methylguanine in DNA by LC-MS/MS
This method offers high sensitivity and selectivity for the analysis of 7-MeG.[1]
Protocol:
-
DNA Isolation: Isolate genomic DNA from biological samples using a commercial DNA isolation kit.
-
DNA Quantification: Determine the concentration and purity of the isolated DNA using a spectrophotometer.
-
Internal Standard Spiking: Add a known amount of an isotopically labeled internal standard (e.g., ¹⁵N₅-7-MeG) to a measured amount of DNA (e.g., 10-50 µg).
-
Acid Hydrolysis: Subject the DNA sample to acid hydrolysis to release the purine bases, including 7-MeG.
-
LC-MS/MS Analysis: Analyze the DNA hydrolysate using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: Achieve separation of 7-MeG from other DNA bases.
-
Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection of 7-MeG and the internal standard.
-
-
Quantification: Calculate the amount of 7-MeG in the original DNA sample based on the ratio of the signal from 7-MeG to that of the internal standard.
Ames Test for Mutagenicity Assessment
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[13]
Protocol:
-
Bacterial Strains: Use Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).
-
Metabolic Activation: Perform the assay with and without a rat liver S9 fraction for metabolic activation.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound (e.g., 7-MeG) on agar plates.
-
Controls: Include negative (vehicle) and positive controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: An increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.[13]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.
-
Embedding: Embed the cells in a low-melting-point agarose gel on a microscope slide.
-
Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantification: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Conclusion and Future Directions
7-Methylguanine is a prevalent DNA adduct with significant implications for genomic stability, toxicology, and cancer therapy. While the primary repair pathway, BER, is well-characterized, the interplay with other repair mechanisms like NER and the precise cellular conditions that dictate the fate of 7-MeG lesions are areas of ongoing research. The paradoxical role of MPG in both protecting against and sensitizing cells to alkylating agents highlights the delicate balance of DNA repair pathways.
Future research should focus on elucidating the regulatory networks that control the expression and activity of MPG and other BER proteins in response to 7-MeG damage. A deeper understanding of these processes will be invaluable for the development of more effective and less toxic chemotherapeutic strategies that exploit the DNA repair pathways of cancer cells. Furthermore, the development of increasingly sensitive analytical methods will continue to refine our understanding of the role of endogenous and low-level environmental exposure to alkylating agents in human health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base excision repair and nucleotide excision repair contribute to the removal of N-methylpurines from active genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-3-methyladenine glycosylase - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity [frontiersin.org]
- 16. 7-Methylguanine adducts in DNA are normally present at high levels and increase on aging: analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of 7-methyldeoxyguanosine using immunoaffinity purification and HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrochemical detection of 7-methylguanosine and DNA-methylation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Preliminary investigation of 7-Methylguanine in cancer cell lines.
An in-depth technical guide for researchers, scientists, and drug development professionals on the preliminary investigation of 7-Methylguanine in cancer cell lines.
Introduction to 7-Methylguanine (m7G)
N7-methylguanosine (m7G) is a prevalent and critical post-transcriptional RNA modification where a methyl group is added to the nitrogen at position 7 of a guanine base.[1] This modification is found in a wide array of RNA molecules, including the 5' cap of messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and microRNA (miRNA).[1][2][3] Historically known for its role in the mRNA cap structure essential for translation, recent discoveries have highlighted the significance of internal m7G modifications, particularly in tRNAs, as key regulators of gene expression.[1][4] Aberrant m7G modification levels are increasingly linked to the development and progression of various human cancers, including bladder, liver, lung, and esophageal cancers, by modulating the expression of oncogenes and tumor suppressors.[5][6][7] This guide provides a technical overview of the core mechanisms, signaling pathways, and experimental methodologies for investigating the role of m7G in cancer cell lines.
The Core Machinery of m7G Modification
The biological effects of m7G are governed by a coordinated system of enzymes that add, recognize, and influence the modification.
-
"Writers" (Methyltransferases): The primary enzyme complex responsible for internal m7G modification in tRNA and miRNA is a heterodimer composed of Methyltransferase-like 1 (METTL1) as the catalytic subunit and WD repeat domain 4 (WDR4) as an essential cofactor.[3][5][8][9] In various cancers, the upregulation of METTL1 and WDR4 is associated with increased m7G levels and poor patient prognosis.[2][6] For the 5' mRNA cap, RNA guanine-7 methyltransferase (RNMT) is the responsible writer.[10]
-
"Readers" (Binding Proteins): These proteins recognize the m7G mark and mediate its downstream functions. The most well-known reader is the eukaryotic translation initiation factor 4E (eIF4E), which binds to the m7G cap on mRNA to initiate cap-dependent translation, a process often hijacked in cancer to increase the production of oncogenic proteins.[1]
The METTL1/WDR4 complex-mediated methylation at position 46 of the tRNA variable loop is crucial. This modification stabilizes the tRNA's tertiary structure, which in turn prevents its degradation and enhances the translational efficiency of codons decoded by these specific tRNAs.[4][11] Consequently, this leads to the increased synthesis of proteins, many of which are oncogenic, that are encoded by transcripts enriched with these specific codons.[6][8]
References
- 1. N7-methylguanosine modification: from regulatory roles to therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N7-methylguanosine modification in cancers: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Novel roles of METTL1/WDR4 in tumor via m7G methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential role of N7-methylguanosine (m7G) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N7-methylguanosine modification in cancers: from mechanisms to therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel roles of METTL1/WDR4 in tumor via m7G methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METTL1/WDR4 Inhibitors | Hadden Research Lab [hadden.lab.uconn.edu]
- 10. Frontiers | Combined signature of N7-methylguanosine regulators with their related genes and the tumor microenvironment: a prognostic and therapeutic biomarker for breast cancer [frontiersin.org]
- 11. blog.cellsignal.com [blog.cellsignal.com]
The Double-Edged Sword: 7-Methylguanine and Its Impact on Genomic Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylguanine (m7G), a ubiquitous DNA adduct arising from both endogenous and exogenous methylating agents, stands at a critical intersection of cellular metabolism, DNA repair, and genomic stability. While often considered a relatively benign lesion, its persistence and repair intermediates can pose a significant threat to the integrity of the genome. This technical guide provides a comprehensive exploration of the multifaceted relationship between 7-methylguanine and genomic instability. We delve into the mechanisms of its formation, the intricate cellular responses it elicits, and the experimental methodologies used to study its impact. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the fundamental processes that safeguard our genetic material and the potential therapeutic avenues that arise when these processes are perturbed.
Introduction: The Genesis of 7-Methylguanine
The N7 position of guanine is the most nucleophilic site in DNA, making it a primary target for electrophilic attack by methylating agents.[1] These agents can be of both endogenous origin, such as S-adenosylmethionine (SAM), and exogenous origin, including environmental pollutants and certain chemotherapeutic drugs like dacarbazine and temozolomide.[2][3] The formation of the N7-methylguanine (m7G) adduct, while not directly miscoding, introduces a positive charge into the purine ring system, which can destabilize the N-glycosidic bond. This inherent instability can lead to spontaneous depurination, creating an apurinic (AP) site, a highly mutagenic and cytotoxic lesion that can block DNA replication.[2]
Quantitative Insights into 7-Methylguanine Adducts
The accurate quantification of m7G adducts is crucial for understanding their biological significance. Various sensitive techniques have been developed to measure the levels of m7G in cellular DNA.
| Parameter | Value | Cell/Tissue Type | Treatment | Reference |
| Endogenous Levels | ||||
| Nuclear DNA (young rat liver) | 1 residue per 105,000 bases | Rat Liver | Endogenous | [4] |
| Mitochondrial DNA (young rat liver) | 1 residue per 31,000 bases | Rat Liver | Endogenous | [4] |
| Nuclear DNA (old rat liver) | ~2.5-fold increase from young | Rat Liver | Endogenous | [4] |
| Mitochondrial DNA (old rat liver) | ~2.5-fold increase from young | Rat Liver | Endogenous | [4] |
| Induced Levels | ||||
| N7-MeGua in WBC DNA | Dose-dependent increase | Human White Blood Cells | Dacarbazine (250-800 mg/m²) | [3] |
| N7-MeGua half-life in WBC DNA | ~72 hours | Human White Blood Cells | Dacarbazine | [3] |
| Quantification Method Performance | ||||
| LC-MS/MS LOD for 7-methylguanine | 151.5 fmol | In vitro | - | [5] |
| HPLC-ECD LOD for 7-methylguanine | - | In vitro | - | [6] |
| Isotope-dilution LC-tandem MS LOD | 0.42 fmol | In vitro | - | [7] |
Table 1: Quantitative Data on 7-Methylguanine DNA Adducts. LOD: Limit of Detection; WBC: White Blood Cells.
Cellular Defense: The Base Excision Repair Pathway
The primary cellular defense mechanism against m7G lesions is the Base Excision Repair (BER) pathway. This multi-step process efficiently removes the damaged base and restores the original DNA sequence.
The BER pathway is initiated by a DNA glycosylase, specifically alkyladenine DNA glycosylase (AAG), also known as N-methylpurine-DNA-glycosylase (MPG).[8][9] AAG recognizes and cleaves the N-glycosidic bond between the m7G base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[8] This AP site is then processed by an AP endonuclease (APE1), which incises the phosphodiester backbone 5' to the AP site.[10] The resulting 5'-deoxyribose phosphate (dRP) terminus is removed by the dRP lyase activity of DNA polymerase β (Pol β), which then fills the single-nucleotide gap.[11] Finally, the nick in the DNA backbone is sealed by DNA ligase III.[11]
The Dark Side: m7G-Induced Genomic Instability
When the BER pathway is overwhelmed or dysfunctional, the accumulation of m7G and its repair intermediates can lead to significant genomic instability.
Replication Stress and Checkpoint Activation
Unrepaired m7G lesions or the resulting AP sites can stall the DNA replication machinery, leading to replication stress.[2] This stress is characterized by the uncoupling of helicase and polymerase activities, resulting in the formation of single-stranded DNA (ssDNA) regions. These ssDNA stretches are rapidly coated by Replication Protein A (RPA), which serves as a platform for the recruitment of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[12] ATR, in turn, phosphorylates and activates its downstream effector, Chk1 kinase.[13][14] This signaling cascade leads to a temporary cell cycle arrest, providing time for the cell to repair the DNA damage before proceeding with replication.[15]
PARP Inhibition and Trapping by Free 7-Methylguanine
Interestingly, the free base 7-methylguanine, which can be released from DNA, has been shown to be a competitive inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1).[16][17] PARP-1 is a key enzyme in the DNA damage response, recognizing DNA strand breaks and synthesizing poly(ADP-ribose) (PAR) chains to recruit other repair factors. By binding to the NAD+ binding pocket of PARP-1, 7-methylguanine prevents PAR synthesis.[18] This not only impairs the recruitment of repair proteins but can also lead to the "trapping" of PARP-1 on the DNA at the site of damage.[16] These trapped PARP-1-DNA complexes are highly cytotoxic as they can obstruct DNA replication and transcription.[16]
Experimental Protocols for Studying 7-Methylguanine
A variety of robust experimental protocols are available to investigate the formation and consequences of m7G adducts.
Quantification of 7-Methylguanine in DNA by LC-MS/MS
This protocol provides a highly sensitive and specific method for the quantification of m7G.
Materials:
-
Genomic DNA isolation kit
-
RNase A and RNase T1
-
Proteinase K
-
Cold ethanol (100%)
-
Hydrochloric acid (HCl)
-
Formic acid
-
Acetonitrile
-
Isotopically labeled internal standard (e.g., [¹⁵N₅]7-mG)
-
C18 reverse-phase HPLC column
-
Tandem mass spectrometer
Procedure:
-
DNA Isolation: Isolate genomic DNA from cells or tissues using a commercial kit.
-
RNA Removal: Treat the DNA sample with RNase A and RNase T1 to eliminate RNA contamination.[6]
-
Protein Removal: Digest proteins by incubating the sample with Proteinase K.[6]
-
DNA Precipitation: Precipitate the DNA with cold ethanol.
-
Acidic Hydrolysis: Resuspend the DNA pellet and hydrolyze by heating in HCl to release the purine bases.[6]
-
Sample Preparation: Neutralize the hydrolysate and add the isotopically labeled internal standard.
-
LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase of formic acid in water and acetonitrile. Detect m7G using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[6]
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage
The comet assay is a versatile method for detecting DNA strand breaks and alkali-labile sites, such as AP sites, at the single-cell level.
Materials:
-
Microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralizing buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Suspension: Prepare a single-cell suspension from the tissue or cell culture of interest.
-
Embedding in Agarose: Mix the cell suspension with LMP agarose and layer it onto a microscope slide pre-coated with NMP agarose.
-
Lysis: Immerse the slides in cold lysis solution to remove cell membranes and proteins, leaving behind nucleoids.[19]
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.[19]
-
Electrophoresis: Subject the slides to electrophoresis in the same alkaline buffer. Damaged DNA (containing breaks) will migrate out of the nucleoid, forming a "comet tail".[19]
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[19]
In Vitro DNA Polymerase Bypass Assay
This assay assesses the ability of a DNA polymerase to replicate past a site-specific m7G lesion.
Materials:
-
Oligonucleotide template containing a single, site-specific m7G
-
Fluorescently labeled primer
-
Purified DNA polymerase
-
dNTPs
-
Reaction buffer
-
Denaturing polyacrylamide gel
Procedure:
-
Template-Primer Annealing: Anneal the fluorescently labeled primer to the m7G-containing template.
-
Polymerase Reaction: Initiate the reaction by adding the DNA polymerase and dNTPs.
-
Time-Course Sampling: Take aliquots of the reaction at different time points.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., containing EDTA).
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the fluorescently labeled DNA fragments. The appearance of full-length product indicates bypass of the m7G lesion, while the accumulation of shorter fragments indicates polymerase stalling.
Conclusion and Future Directions
7-Methylguanine, though often overshadowed by more potently mutagenic lesions, plays a significant role in the landscape of genomic instability. Its ability to generate AP sites, stall replication forks, and, in its free form, inhibit a key DNA repair enzyme, underscores its importance in both fundamental biology and disease. The experimental protocols detailed herein provide a robust toolkit for researchers to further dissect the intricate cellular responses to this prevalent DNA adduct. Future research should focus on elucidating the interplay between m7G-induced damage and other DNA repair pathways, as well as exploring the therapeutic potential of targeting the cellular responses to this lesion, particularly in the context of cancer therapy. A deeper understanding of the mechanisms governing m7G-induced genomic instability will undoubtedly open new avenues for both diagnostics and targeted interventions.
References
- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 2. Both base excision repair and O6-methylguanine-DNA methyltransferase protect against methylation-induced colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of N7-methylguanine in DNA of white blood cells from cancer patients treated with dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Methylguanine adducts in DNA are normally present at high levels and increase on aging: analysis by HPLC with electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Base excision repair - Wikipedia [en.wikipedia.org]
- 12. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. ATR-Chk1 activation mitigates replication stress caused by mismatch repair-dependent processing of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stepwise activation of the ATR signaling pathway upon increasing replication stress impacts fragile site integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchtweet.com [researchtweet.com]
Basic research on the enzymatic regulation of 7-Methylguanine levels.
An In-depth Technical Guide to the Enzymatic Regulation of 7-Methylguanine Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
N7-methylguanosine (m7G) is a crucial post-transcriptional modification found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and microRNA (miRNA).[1][2] In eukaryotes, m7G is most famously known as the key component of the 5' cap structure of mRNA, essential for mRNA stability, splicing, and cap-dependent translation.[3] However, the presence of internal m7G modifications, particularly in tRNA and rRNA, plays a pivotal role in maintaining RNA structural integrity and regulating translation.[2][4] The dynamic and reversible nature of this methylation is tightly controlled by a dedicated set of enzymes—"writers" that install the mark and "erasers" that remove it. Dysregulation of these enzymes has been increasingly linked to various human diseases, including cancer, making them attractive targets for drug development.[5][6] This guide provides a comprehensive overview of the core enzymes governing m7G levels, detailed experimental protocols for their study, and a summary of quantitative data to facilitate further research.
The "Writers": m7G Methyltransferases
The installation of the m7G mark is catalyzed by specific methyltransferase complexes. The primary enzymes responsible differ based on the RNA substrate.
METTL1/WDR4 Complex: The primary tRNA and mRNA m7G "Writer"
The most well-characterized m7G methyltransferase is the heterodimeric complex formed by Methyltransferase-like 1 (METTL1) and WD Repeat Domain 4 (WDR4).[1][4]
-
METTL1 : Serves as the catalytic subunit, transferring a methyl group from S-adenosylmethionine (SAM) to the N7 position of a specific guanine residue.[1]
-
WDR4 : Acts as an essential cofactor and scaffolding protein that stabilizes METTL1 and is crucial for substrate recognition and binding.[4][6]
This complex primarily targets G46 in the variable loop of a large subset of tRNAs, a modification critical for the tRNA's tertiary structure and stability.[4] By stabilizing tRNA, METTL1/WDR4-mediated m7G modification selectively promotes the translation of mRNAs enriched with corresponding codons, particularly those related to cell cycle control and oncogenesis.[1][7] Emerging evidence also points to the METTL1/WDR4 complex methylating internal regions of specific mRNAs and pri-miRNAs, thereby regulating their stability and processing.[1][2]
WBSCR22/TRMT112 Complex: The rRNA m7G "Writer"
Internal m7G modifications are also present in ribosomal RNA. The methylation of guanine at position 1639 in the 18S rRNA of the small ribosomal subunit is performed by a distinct complex composed of Williams-Beuren syndrome chromosome region 22 protein (WBSCR22) and TRMT112.[2][8] The precise function of this modification is still under investigation but is presumed to be important for ribosome biogenesis and function.
Regulatory Signaling Pathway for METTL1/WDR4
The activity of the METTL1/WDR4 complex is not static; it is regulated by upstream signaling pathways. Growth factor stimulation can activate kinases such as Akt and ribosomal S6 kinase (RSK), which in turn can influence METTL1 activity, linking cellular growth signals directly to the machinery of protein synthesis.[1] Phosphorylation of METTL1 has been shown to inhibit its methyltransferase activity by disrupting the catalytic center.[6]
The "Erasers": m7G Demethylases and Decapping Enzymes
The removal or processing of m7G is critical for RNA turnover and quality control. This is accomplished by enzymes that can either demethylate the guanine base or cleave the cap structure.
ALKBH Family: Potential Demethylases
The AlkB homolog (ALKBH) family of Fe(II)/α-ketoglutarate-dependent dioxygenases are known RNA demethylases.[9] While ALKBH1 and FTO have been primarily characterized as demethylases for other modifications like N1-methyladenosine (m1A) and N6-methyladenosine (m6A), respectively, they have been implicated in processes involving m7G.[10][11]
-
ALKBH1 : Has been identified as a tRNA demethylase, primarily targeting m1A.[10][12] While direct m7G demethylase activity is not its main function, its role in overall tRNA modification dynamics makes it relevant.
-
FTO (Fat Mass and Obesity-associated protein) : Efficiently demethylates m6Am at the 5' cap and internal m6A.[13][14] Studies have shown that FTO's activity on capped RNA is significantly enhanced by the presence of the m7G cap, suggesting specific recognition of the entire cap structure, even if it does not demethylate the m7G itself.[13][15]
NUDT Family: RNA Decapping Enzymes
The Nudix (Nucleoside Diphosphate Linked Moiety X)-type Motif (NUDT) hydrolases are a family of enzymes that cleave diphosphate bonds. Several members can act as RNA decapping enzymes.
-
NUDT16 : Functions as a metal-dependent RNA-binding and decapping enzyme that hydrolyzes the m7G cap structure from various RNA species, including snoRNAs and mRNAs, leaving a 5'-monophosphate.[16][17] This action is a key step in initiating RNA degradation. NUDT16 has broad substrate specificity and may play a role in regulating the degradation of specific classes of RNA.[16][18]
Base Excision Repair (BER) for m7G in DNA
When guanine in DNA is methylated at the N7 position, it forms a lesion that is primarily repaired through the Base Excision Repair (BER) pathway.[19][20] This multi-step process is crucial for maintaining genomic integrity.
-
Recognition and Excision : An N-methylpurine-DNA glycosylase (MPG, also known as AAG) recognizes the N7-methylguanine lesion and cleaves the N-glycosidic bond, removing the damaged base.[20][21]
-
AP Site Creation : This leaves an apurinic/apyrimidinic (AP) site in the DNA backbone.
-
Incision : An AP endonuclease (APE1) cleaves the phosphodiester backbone at the AP site.
-
Synthesis and Ligation : DNA polymerase fills the gap, and DNA ligase seals the nick to restore the intact DNA strand.
Quantitative Analysis of m7G Levels
Recent advancements in sequencing technology have enabled the precise quantification of internal m7G modifications. The m7G-quant-seq method, for example, allows for the determination of m7G stoichiometry at single-base resolution.[22][23]
The table below summarizes quantitative data on m7G methylation fractions at position G46 for various human cytoplasmic tRNAs in HeLa and HEK293T cells, as determined by m7G-quant-seq.[24] This data highlights the differential methylation across tRNA species.
| tRNA Species | Motif at G46 | HeLa m7G Fraction (%) | HEK293T m7G Fraction (%) |
| tRNA-Ala-AGC-1-1 | AGGGU | ~99 | ~99 |
| tRNA-Arg-TCG-1-1 | AGGGU | ~99 | ~99 |
| tRNA-Asn-GTT-1-1 | GGGGU | ~99 | ~99 |
| tRNA-Cys-GCA-1-1 | GGGGU | ~99 | ~99 |
| tRNA-Gln-CTG-1-1 | GGGGU | ~99 | ~99 |
| tRNA-His-GTG-1-1 | GGGGU | ~99 | ~99 |
| tRNA-Leu-AAG-1-1 | GGGGU | ~99 | ~99 |
| tRNA-Pro-AGG-1-1 | GGGGU | ~99 | ~99 |
| tRNA-Val-AAC-1-1 | AGGGU | ~99 | ~99 |
| tRNA-Ser-GCT-1-1 | TGGGA | ~95 | ~95 |
| tRNA-Gly-CCC-1-1 | TGGGA | ~65 | ~75 |
| tRNA-Thr-AGT-1-1 | GAGGA | ~60 | ~65 |
Data adapted from ACS Chem. Biol. 2022, 17, 12, 3306–3312.[24]
Experimental Protocols
Accurate measurement of m7G levels and enzymatic activity is fundamental to research in this field. Below are detailed methodologies for key experiments.
Protocol 1: Quantitative Detection of Internal m7G by m7G-quant-seq
This protocol is based on the method described by Zhang et al. (2022).[22][25] It involves chemical treatment to convert m7G into an abasic site, which induces mutations during reverse transcription for detection by sequencing.
Methodology:
-
RNA Preparation : Extract total RNA from cells or tissues of interest using a standard method (e.g., TRIzol). Ensure high quality and purity of the RNA.
-
Reduction :
-
To 5 µg of total RNA in 13.5 µL of RNase-free water, add 1.5 µL of 1 M KBH4 (in 0.2 M NaOH, freshly prepared).
-
Incubate at room temperature for 4 hours.
-
Purify the RNA using an RNA cleanup kit (e.g., Zymo RNA Clean & Concentrator).
-
-
Depurination :
-
Resuspend the purified RNA in 10 µL of 10 mM sodium acetate buffer (pH 2.9).
-
Incubate at 45°C for 4 hours.
-
Immediately purify the RNA using an RNA cleanup kit and elute in RNase-free water.
-
-
Reverse Transcription :
-
Use the treated RNA as a template for reverse transcription (RT). Employ a reverse transcriptase that reads through abasic sites and introduces misincorporations (e.g., SuperScript II or HIV RT).
-
Set up the RT reaction according to the manufacturer's instructions, using gene-specific or random primers.
-
-
Library Preparation and Sequencing :
-
Use the resulting cDNA to prepare a library for high-throughput sequencing (e.g., Illumina).
-
Sequence the library to a sufficient depth to accurately call mutations.
-
-
Data Analysis :
-
Align the sequencing reads to the reference transcriptome.
-
Calculate the total variation rate (sum of mutation and deletion frequencies) at each guanosine position.
-
Use calibration curves or compare with untreated samples to determine the m7G modification fraction.[24]
-
Protocol 2: In Vitro tRNA Methyltransferase Assay
This assay measures the activity of the METTL1/WDR4 complex on a tRNA substrate.
Methodology:
-
Reagent Preparation :
-
Enzyme : Purify recombinant human METTL1/WDR4 complex.
-
Substrate : Prepare an in vitro transcribed, unmodified tRNA substrate (e.g., tRNA-Arg-TCG).
-
Methyl Donor : S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Reaction Buffer : 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
-
Reaction Setup :
-
In a 20 µL reaction volume, combine:
-
500 nM tRNA substrate
-
100 nM purified METTL1/WDR4 complex
-
1 µM [³H]-SAM
-
Reaction Buffer
-
-
Prepare a negative control reaction without the enzyme complex.
-
-
Incubation : Incubate the reaction at 37°C for 1 hour.
-
Stopping the Reaction & tRNA Precipitation :
-
Spot the reaction mixture onto a DE81 filter paper disc.
-
Wash the disc three times for 10 minutes each in 50 mM sodium phosphate buffer (pH 7.0) to remove unincorporated [³H]-SAM.
-
Perform a final wash with ethanol and air dry the disc.
-
-
Quantification :
-
Place the dried disc in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the amount of methylated tRNA based on the specific activity of the [³H]-SAM.
-
Protocol 3: In Vitro RNA Decapping Assay
This assay measures the ability of an enzyme like NUDT16 to remove the m7G cap from an RNA substrate.
Methodology:
-
Reagent Preparation :
-
Enzyme : Purify recombinant NUDT16 protein.
-
Substrate : Prepare a 5'-capped, internally radiolabeled RNA substrate. This can be done by in vitro transcription using [α-³²P]-UTP and a capping kit (e.g., m7G(5')ppp(5')G).
-
Reaction Buffer : 20 mM HEPES (pH 7.5), 100 mM KCl, 2 mM MgCl₂, 0.5 mM DTT.
-
-
Reaction Setup :
-
In a 10 µL reaction volume, combine:
-
~10,000 cpm of capped [³²P]-RNA substrate
-
50 nM purified NUDT16
-
Reaction Buffer
-
-
Prepare a negative control reaction without the enzyme.
-
-
Incubation : Incubate the reaction at 37°C for 30 minutes.
-
Analysis by Thin-Layer Chromatography (TLC) :
-
Spot 1 µL of the reaction mixture onto a PEI-cellulose TLC plate.
-
Develop the chromatogram using a mobile phase of 0.75 M LiCl.
-
The released m7GpppG cap product will migrate faster than the intact RNA substrate, which remains at the origin.
-
-
Visualization and Quantification :
-
Expose the TLC plate to a phosphor screen and visualize using a phosphorimager.
-
Quantify the spots corresponding to the released cap and the intact RNA to determine the percentage of decapping activity.
-
Applications in Drug Development
The enzymes that regulate m7G methylation are compelling targets for therapeutic intervention, particularly in oncology.
-
Targeting METTL1/WDR4 : Given the upregulation of METTL1/WDR4 in various cancers and its role in promoting the translation of oncogenic mRNAs, small molecule inhibitors targeting this complex are being actively explored.[5] Inhibiting the catalytic activity of METTL1 or disrupting the METTL1-WDR4 interaction could reduce the proliferation of cancer cells.
-
Modulating "Eraser" Activity : Targeting m7G "erasers" could also be a viable strategy. For instance, in cancers where RNA degradation pathways are suppressed, activating decapping enzymes like NUDT16 could restore normal RNA turnover. Conversely, inhibiting these enzymes could be beneficial in other contexts.
-
Synthetic Lethality : The interplay between DNA repair pathways (like BER for m7G lesions) and other cellular processes offers opportunities for synthetic lethality approaches. For example, in tumors with deficiencies in other DNA repair pathways, inhibiting MPG glycosylase could lead to a catastrophic accumulation of DNA damage.[21]
The development of drugs targeting these metabolic pathways requires a deep understanding of their mechanisms, robust assays for screening, and careful consideration of on-target and off-target effects.[26][27]
Conclusion
The enzymatic regulation of 7-methylguanine is a dynamic and fundamentally important process that influences gene expression at the levels of both RNA metabolism and DNA repair. The "writer" complex METTL1/WDR4 and "eraser" enzymes like NUDT16 represent key nodes of control that are intricately linked to cellular signaling pathways and are frequently dysregulated in disease. The continued development of advanced quantitative methods and a deeper understanding of the regulatory networks governing these enzymes will be crucial for uncovering new biological insights and for designing novel therapeutic strategies for cancer and other disorders.
References
- 1. Novel roles of METTL1/WDR4 in tumor via m7G methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal m7G methylation: A novel epitranscriptomic contributor in brain development and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Messenger RNA - Wikipedia [en.wikipedia.org]
- 4. Structural basis of regulated m7G tRNA modification by METTL1-WDR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METTL1/WDR4 Inhibitors | Hadden Research Lab [hadden.lab.uconn.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural insights into FTO’s catalytic mechanism for the demethylation of multiple RNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RNA demethylase FTO uses conserved aromatic residues to recognize the mRNA 5′ cap and promote efficient m6Am demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FTO demethylase activity is essential for normal bone growth and bone mineralization in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. genecards.org [genecards.org]
- 17. academic.oup.com [academic.oup.com]
- 18. proteopedia.org [proteopedia.org]
- 19. Both base excision repair and O6-methylguanine-DNA methyltransferase protect against methylation-induced colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. m7G-quant-seq: Quantitative Detection of RNA Internal N7-Methylguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m7G-quant-seq: Quantitative Detection of RNA Internal N7-Methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Metabolism, a Blossoming Target for Small-Molecule Anticancer Drugs [mdpi.com]
Methodological & Application
Synthesis of 7-Methylguanine: Application Notes and Protocols for Researchers
Application Notes
7-Methylguanine (7-MG) is a purine nucleobase with significant roles in molecular biology and drug development.[1] It is prominently recognized as a key component of the 5' cap structure of eukaryotic messenger RNA (mRNA), where it is crucial for mRNA stability, splicing, and the initiation of translation.[2] Beyond its function in RNA biology, 7-methylguanine is also a significant DNA adduct that forms when cells are exposed to methylating agents.[2] The presence of 7-methylguanine in DNA can lead to mutations and is implicated in carcinogenesis.[2]
For researchers, synthetic 7-methylguanine is an indispensable tool with diverse applications:
-
Cancer Research: It serves as a standard for the detection and quantification of DNA methylation damage and for studying the activity of DNA repair enzymes.[2] Furthermore, 7-methylguanine itself has been explored for its potential as an anticancer agent, acting as a natural inhibitor of poly (ADP-ribose) polymerase (PARP).[3]
-
RNA Biology: Synthetic 7-methylguanosine (the nucleoside of 7-methylguanine) and its derivatives are critical for investigating the intricate role of the mRNA cap in translation and other facets of RNA metabolism.[2]
-
Drug Development: 7-Methylguanine is utilized as a substrate or reference compound in high-throughput screening assays to identify inhibitors of enzymes involved in DNA repair and RNA metabolism.[2]
-
Epigenetics: It is used to explore the functional impact of nucleic acid modifications on the regulation of gene expression.[2]
This document provides detailed protocols for two distinct methods for the synthesis of 7-methylguanine for research applications.
Method 1: Synthesis of 7-Methylguanine via Direct Methylation of Guanine with Dimethyl Sulfate
This is the most common and direct laboratory-scale method for synthesizing 7-methylguanine. The reaction selectively targets the N7 position of the imidazole ring of guanine.[2]
Experimental Protocol
Materials and Equipment:
-
Guanine
-
Dimethyl sulfate (DMS) - Caution: Highly toxic and carcinogenic. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment. [2]
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Activated carbon
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution of Guanine: In a round-bottom flask, dissolve a specific amount of guanine in an aqueous solution of sodium hydroxide. The basic conditions deprotonate guanine, enhancing its nucleophilicity.[2]
-
Methylation Reaction: Cool the guanine solution in an ice bath. Slowly add dimethyl sulfate dropwise to the cooled solution using a dropping funnel while maintaining vigorous stirring. The temperature of the reaction mixture should be kept below 10°C to control the reaction rate and minimize the formation of side products.[2]
-
After the complete addition of dimethyl sulfate, allow the reaction to stir at room temperature for 2-4 hours to ensure the methylation is complete.[2]
-
Work-up and Neutralization: Carefully neutralize the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH reaches approximately 7. This will cause the crude 7-methylguanine to precipitate.[2]
-
Isolation of Crude Product: To maximize precipitation, cool the neutralized mixture in an ice bath. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate sequentially with cold deionized water and then with cold ethanol to remove unreacted starting materials and other soluble impurities.[2]
-
Purification: The crude 7-methylguanine can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot deionized water. A small amount of activated carbon can be added to decolorize the solution; heat the solution briefly and then hot-filter it to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under a vacuum.[2]
Data Presentation
| Parameter | Value |
| Starting Material | Guanine |
| Methylating Agent | Dimethyl Sulfate (DMS) |
| Reaction Temperature | < 10°C (addition) |
| Reaction Time | 2-4 hours |
| pH for Precipitation | ~7 |
| Purification Method | Recrystallization |
Experimental Workflow
Caption: Workflow for the synthesis of 7-Methylguanine using Dimethyl Sulfate.
Method 2: Synthesis of 7-Methylguanine via Direct Methylation of Guanine with Methyl Iodide
This method provides an alternative to using dimethyl sulfate, employing methyl iodide as the methylating agent. The reaction is carried out in a polar aprotic solvent.
Experimental Protocol
Materials and Equipment:
-
Guanine
-
Methyl iodide (CH₃I) - Caution: Toxic and a suspected carcinogen. Handle with care in a chemical fume hood.
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add guanine, a suitable base such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Methylation: Add methyl iodide to the suspension. Heat the reaction mixture with stirring at a controlled temperature (e.g., room temperature or slightly elevated) for a set period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as dichloromethane.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: The crude product is then purified by silica gel column chromatography to yield pure 7-methylguanine.
Data Presentation
| Parameter | Value |
| Starting Material | Guanine |
| Methylating Agent | Methyl Iodide (CH₃I) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Base | Potassium Carbonate (K₂CO₃) |
| Purification Method | Silica Gel Column Chromatography |
Experimental Workflow
Caption: Workflow for the synthesis of 7-Methylguanine using Methyl Iodide.
Biological Pathway Involving 7-Methylguanine
The formation of 7-methylguanine as a DNA adduct by alkylating agents triggers cellular responses, primarily through the base excision repair (BER) pathway. Furthermore, 7-methylguanine can act as an inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.
Caption: Formation and biological consequences of 7-Methylguanine DNA adducts.
References
Application Notes and Protocols for the Detection of 7-Methylguanine in DNA Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylguanine (7-MeG) is a significant DNA adduct formed by the covalent attachment of a methyl group to the N7 position of guanine. This lesion can arise from exposure to both endogenous and exogenous alkylating agents, including environmental mutagens and certain chemotherapeutic drugs. While not directly miscoding, 7-MeG can destabilize the glycosidic bond, leading to depurination and the formation of apurinic (AP) sites.[1][2] These AP sites, if not repaired, can be mutagenic and cytotoxic.[1][2] The accurate detection and quantification of 7-MeG are crucial for toxicological studies, cancer research, and the development of novel therapeutics.
This document provides detailed protocols for three common methods used to detect 7-MeG in DNA samples: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and a Next-Generation Sequencing (NGS)-based approach.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described methods to facilitate easy comparison.
| Feature | HPLC-MS/MS | ELISA | Next-Generation Sequencing (NGS) |
| Limit of Detection (LOD) | As low as 0.17 - 0.42 fmol[3] | Picomolar range (e.g., 2 pmol/sample)[4] | Dependent on sequencing depth, can detect rare adducts |
| Limit of Quantification (LOQ) | As low as 75.8 - 151.5 fmol[5] | Typically in the low picomolar range | Not typically defined in the same way as other methods |
| Sensitivity | High | Moderate to High | Very High (at single-nucleotide resolution)[6] |
| Specificity | Very High | High (dependent on antibody) | High |
| Quantitative Accuracy | High (with isotope dilution)[3] | Semi-quantitative to Quantitative | Relative quantification across the genome |
| Throughput | Moderate | High | High |
| DNA Input | ~10 µg[3] | Microgram range | Nanogram to microgram range |
Signaling Pathways and Experimental Workflows
7-Methylguanine Formation and Repair Pathway
Caption: Formation of 7-Methylguanine adducts and their repair via the Base Excision Repair pathway.
Experimental Workflow: HPLC-MS/MS
References
- 1. AP site - Wikipedia [en.wikipedia.org]
- 2. Sequencing abasic sites in DNA at single-nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AP-Seq: A Method to Measure Apurinic Sites and Small Base Adducts Genome-Wide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-generation DNA damage sequencing - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Genome-wide maps of alkylation damage, repair, and mutagenesis in yeast reveal mechanisms of mutational heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Methylguanine as a Biomarker for Cancer Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylguanine (7-MeG) is a purine base that has garnered significant attention in cancer research. It emerges in biological systems through two primary contexts: as a DNA adduct (7-methyl-2'-deoxyguanosine) resulting from exposure to endogenous or exogenous methylating agents, and as a modified nucleoside (N7-methylguanosine, m7G) in various RNA species.[1] The formation of 7-MeG DNA adducts can lead to genomic instability, a hallmark of cancer.[1] Concurrently, the dysregulation of m7G RNA modifications, catalyzed by methyltransferases like METTL1, is increasingly implicated in cancer progression by affecting RNA stability, processing, and translation.[2] This dual role makes 7-methylguanine a compelling biomarker for cancer detection, prognosis, and monitoring treatment response. These application notes provide a comprehensive overview of the methodologies to quantify 7-methylguanine in biological samples and summarize the current understanding of its association with various cancers.
Data Presentation
The following tables summarize quantitative data on 7-methylguanine levels in different biological matrices, comparing cancer patients with control groups.
Table 1: 7-Methylguanine Levels in Urine
| Cancer Type/Condition | Analyte | Sample Type | Patient Group | Concentration (Mean ± SD) | Method | Reference |
| Smoking-Related Exposure | N7-Methylguanine | Urine | Smokers (n=32) | 4215 ± 1739 ng/mg creatinine | LC-MS/MS | [1] |
| Smoking-Related Exposure | N7-Methylguanine | Urine | Non-smokers (n=35) | 3035 ± 720 ng/mg creatinine | LC-MS/MS | [1] |
| Breast Cancer | Various Methylated Nucleosides | Urine | Early-Stage Breast Cancer Patients | Decreased levels of m1G | HILIC-MS/MS | [3] |
| Breast Cancer | Various Methylated Nucleosides | Urine | Healthy Controls | Baseline levels | HILIC-MS/MS | [3] |
*Note: This study measured a panel of methylated nucleosides, including N1-methylguanosine (m1G), and found a general decrease in several of these markers in the urine of early-stage breast cancer patients.[3]
Table 2: 7-Methylguanine Levels in Tissue
| Cancer Type | Analyte | Sample Type | Patient Group | Concentration (Range or Mean) | Method | Reference |
| Bladder Cancer | N7-methyl-2'-deoxyguanosine-3'-monophosphate (N7-MedGp) | Tumor Tissue | Bladder Cancer Patients (n=42) | 0.04 to 6.4 µmol/mol dGp | 32P-postlabeling | |
| Bladder Cancer | N7-methyl-2'-deoxyguanosine-3'-monophosphate (N7-MedGp) | Adjacent Normal Tissue | Bladder Cancer Patients (n=42) | 0.02 to 0.72 µmol/mol dGp | 32P-postlabeling |
Table 3: Performance Characteristics of Analytical Methods for 7-Methylguanine Detection
| Method | Sample Type | Limit of Detection (LOD) | Linear Range | Key Advantages | Reference(s) |
| LC-MS/MS | Urine | 8.0 pg/mL | Not specified | High specificity and sensitivity, suitable for high-throughput analysis | [1] |
| LC-MS/MS with on-line SPE | DNA | 0.42 fmol (for N7-MeG) | 0.24 - 250 pg | High sensitivity, automated sample cleanup | [4] |
| HPLC-ECD with Immunoaffinity Purification | DNA | 0.5 pmol/sample | Not specified | High specificity due to antibody use | [5] |
| ELISA with Immunoaffinity Purification | DNA | 2 pmol/sample | Not specified | High-throughput capability | [5] |
| UPLC-MS/MS | Dried Blood Spot | Not specified | 0.5 - 20 ng/mL | Less invasive sampling | [6] |
Signaling and Damage Pathways
The role of 7-methylguanine in cancer is multifaceted, involving both DNA damage and RNA modification pathways.
Experimental Protocols
Protocol 1: Quantification of 7-Methylguanine in Urine by LC-MS/MS with Online Solid-Phase Extraction (SPE)
This protocol is adapted from a rapid and sensitive isotope-dilution method suitable for high-throughput analysis.[1]
1. Reagents and Materials
-
7-Methylguanine (7-MeG) analytical standard
-
¹⁵N₅-labeled 7-MeG (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine collection cups
-
Online SPE cartridge (e.g., Oasis HLB)
-
LC column (e.g., C18 column)
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitates.
-
Transfer 100 µL of the urine supernatant to an autosampler vial.
-
Add 10 µL of the ¹⁵N₅-labeled 7-MeG internal standard solution.
3. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1100 series or equivalent with an online SPE setup.
-
SPE Cartridge: Oasis HLB (2.1 x 20 mm) or equivalent.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high aqueous phase for sample loading onto the SPE cartridge, followed by an elution gradient onto the analytical column, ramping up the organic phase to elute 7-MeG. A wash and re-equilibration step should follow.
-
Flow Rate: 0.3 mL/min.
-
Analysis Time: Approximately 15 minutes per sample.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
7-MeG: Precursor ion [M+H]⁺ at m/z 166 to product ions (e.g., m/z 149, 124).[6]
-
¹⁵N₅-7-MeG (IS): Monitor the corresponding transition for the isotopically labeled standard. (Note: Specific m/z values and collision energies should be optimized in the laboratory.)
-
4. Quality Control and Data Analysis
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of 7-MeG standard into a control urine matrix (or water). Add a constant amount of the internal standard to each calibrator. Analyze the calibration standards using the same LC-MS/MS method. Construct a calibration curve by plotting the ratio of the peak area of 7-MeG to the peak area of the internal standard against the concentration of 7-MeG. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.[4]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. Analyze these QC samples alongside the unknown samples to assess the accuracy and precision of the method. The measured concentrations of the QC samples should be within ±15% of their nominal values.[6]
-
Quantification: Calculate the concentration of 7-MeG in the unknown urine samples using the regression equation from the calibration curve.
-
Normalization: Normalize the final concentration to urinary creatinine levels to account for variations in urine dilution. Creatinine can be measured using a separate assay or concurrently by LC-MS/MS if a suitable method is developed.
Protocol 2: Quantification of 7-Methylguanine in DNA by HPLC with Electrochemical Detection (HPLC-ECD)
This protocol is based on methods that combine selective hydrolysis and sensitive electrochemical detection.[5]
1. Reagents and Materials
-
Genomic DNA isolation kit
-
7-Methylguanine (7-MeG) standard
-
Hydrochloric acid (HCl)
-
Sodium acetate
-
EDTA
-
HPLC system with an electrochemical detector
-
C18 reversed-phase HPLC column
2. Sample Preparation (DNA Hydrolysis)
-
DNA Isolation: Isolate genomic DNA from tissue or cell samples using a commercial kit. Ensure high purity DNA (A260/A280 ratio of ~1.8).
-
DNA Quantification: Determine the DNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Neutral Thermal Hydrolysis: To preferentially release 7-MeG from the DNA backbone, resuspend the DNA sample (e.g., 50-100 µg) in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Heat the sample at 100°C for 30-60 minutes. This condition cleaves the glycosidic bond of N7-substituted purines.
-
Immediately cool the sample on ice to prevent further degradation.
-
Centrifuge to pellet the depurinated DNA. The supernatant will contain the released 7-MeG.
-
Filter the supernatant through a 0.22 µm filter before injection.
3. HPLC-ECD Instrumentation and Conditions
-
HPLC System: A system equipped with a pump, autosampler, and an electrochemical detector with a glassy carbon working electrode.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a buffer such as 50 mM sodium acetate, 10% methanol, pH 5.0. The exact composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Electrochemical Detector:
-
Working Electrode: Glassy carbon.
-
Reference Electrode: Ag/AgCl.
-
Potential: Set at an oxidizing potential sufficient to detect 7-MeG (e.g., +0.8 to +1.1 V). This needs to be optimized for the specific system.
-
4. Quality Control and Data Analysis
-
Calibration: Prepare a series of 7-MeG standards in the mobile phase. Inject these standards to generate a calibration curve by plotting peak area versus concentration.
-
System Suitability: Before running samples, inject a standard solution multiple times to ensure the system is stable (i.e., consistent retention times and peak areas).
-
Data Processing: Integrate the peak corresponding to 7-MeG in the chromatograms of the samples.
-
Quantification: Determine the amount of 7-MeG in the sample using the calibration curve.
-
Normalization: Express the results as the amount of 7-MeG per amount of starting DNA (e.g., pmol 7-MeG / µg DNA).
Conclusion
7-Methylguanine holds considerable promise as a biomarker for cancer detection and surveillance. Its presence as both a DNA adduct and an RNA modification provides a rich source of information regarding carcinogenic exposure and oncogenic processes. The analytical methods outlined, particularly LC-MS/MS, offer the sensitivity and specificity required for clinical applications. Further research is warranted to establish definitive concentration ranges for various cancer types and to validate the clinical utility of 7-methylguanine in large patient cohorts. These standardized protocols provide a robust framework for researchers to pursue these critical investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. N7-methylguanosine (m7G) modification in breast cancer: clinical significances and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Methylguanine in Studying Protein-DNA Interactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylguanine (7-MeG) is a modified purine nucleobase that plays a crucial role in various biological processes, including DNA damage and repair, as well as serving as a critical tool in molecular biology for elucidating protein-DNA interactions. The methylation of guanine at the N7 position, a primary site for alkylating agents, is a key event in both mutagenesis and cancer therapy. For researchers, the deliberate and controlled formation of 7-MeG in DNA provides a powerful method for mapping the binding sites of proteins with high precision. This document provides detailed application notes and protocols for the use of 7-Methylguanine, primarily through Dimethyl Sulfate (DMS) footprinting, in the study of protein-DNA interactions. Additionally, it explores the role of 7-MeG in the context of DNA repair and its implications for drug development.
Application 1: DMS Footprinting for High-Resolution Mapping of Protein-DNA Binding Sites
Dimethyl Sulfate (DMS) is a potent methylating agent that preferentially methylates the N7 position of guanine residues in DNA.[1] When a protein is bound to a specific DNA sequence, it can either protect the underlying guanines from methylation by DMS or enhance the reactivity of adjacent guanines. This differential methylation pattern, or "footprint," can be precisely mapped to identify the protein's binding site at single-nucleotide resolution.[1][2]
Quantitative Data Presentation
The following tables summarize quantitative data relevant to the application of 7-Methylguanine in protein-DNA interaction studies, including the quantification of 7-MeG adducts and the inhibitory effects of 7-MeG on DNA repair enzymes.
Table 1: Quantitative Performance of LC-MS/MS Methods for 7-Methylguanine (7-MeG) Analysis in DNA
| Parameter | Value | Reference |
| Lower Limit of Quantitation (O6-methylguanine) | 75.8 fmol | [3] |
| Lower Limit of Quantitation (7-methylguanine) | 151.5 fmol | [3] |
| Linearity (O6-methylguanine) | > 0.999 (75.8 to 151,600.0 fmol) | [3] |
| Linearity (7-methylguanine) | > 0.999 (151.5 to 303,200.0 fmol) | [3] |
| Intra-day Precision (RSD for 7-MeG) | ≤ 11% | [3] |
| Inter-day Precision (RSD for 7-MeG) | ≤ 7.1% | [3] |
| Limit of Detection (LOD) for N7-MeG (on-line SPE LC-MS/MS) | 0.42 fmol | [4] |
| Limit of Detection (LOD) for N7-EtG (on-line SPE LC-MS/MS) | 0.17 fmol | [4] |
Table 2: Inhibition of PARP Enzymes by 7-Methylguanine
| Enzyme | IC50 Value | Reference |
| PARP-1 | 150 µM | [5] |
| PARP-2 | 50 µM | [5] |
Experimental Protocols
This protocol outlines the steps for identifying protein binding sites on a specific DNA fragment in a controlled, in vitro setting.
Materials:
-
End-labeled DNA probe (radiolabeled or fluorescently labeled)
-
Purified DNA-binding protein of interest
-
DMS Footprinting Buffer (e.g., 50 mM sodium cacodylate, pH 8.0, 10 mM MgCl2, 100 mM KCl, 1 mM DTT)
-
Dimethyl Sulfate (DMS)
-
DMS Stop Solution (e.g., 1.5 M sodium acetate, 1.0 M β-mercaptoethanol)
-
Piperidine (1 M)
-
DNA loading dye
-
Denaturing polyacrylamide gel
-
Appropriate imaging system (autoradiography film or fluorescence scanner)
Procedure:
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of the purified protein in DMS Footprinting Buffer for 30 minutes at room temperature to allow for binding equilibrium to be reached.
-
Include a "naked DNA" control with no protein.
-
-
DMS Methylation:
-
Add DMS to a final concentration of 0.5% (v/v) to each reaction.
-
Incubate for 1-5 minutes at room temperature. The incubation time should be optimized to achieve, on average, one modification per DNA molecule.
-
-
Stopping the Reaction:
-
Quench the methylation reaction by adding DMS Stop Solution.
-
-
DNA Precipitation:
-
Precipitate the DNA by adding ethanol and centrifuging. Wash the pellet with 70% ethanol and air dry.
-
-
Piperidine Cleavage:
-
Resuspend the DNA pellet in 1 M piperidine.
-
Incubate at 90°C for 30 minutes to induce cleavage of the DNA backbone at the methylated guanine residues.
-
-
Sample Preparation and Gel Electrophoresis:
-
Lyophilize the samples to remove piperidine.
-
Resuspend the samples in DNA loading dye.
-
Separate the DNA fragments on a denaturing polyacrylamide sequencing gel.
-
-
Data Analysis:
-
Visualize the DNA fragments using an appropriate imaging system.
-
The protein-bound DNA will show a "footprint," which is a region of protection from DMS methylation (and therefore, cleavage) compared to the naked DNA control. Regions of enhanced cleavage may also be observed.
-
This protocol allows for the analysis of protein-DNA interactions within a cellular context.
Materials:
-
Cultured cells
-
DMS (cell-permeable)
-
Cell lysis buffer
-
Genomic DNA isolation kit
-
Piperidine (1 M)
-
Ligation-Mediated PCR (LM-PCR) reagents or reagents for DMS-seq
-
Sequencing platform
Procedure:
-
Cell Treatment:
-
Treat cultured cells with DMS (e.g., 0.1-0.5% v/v in culture medium) for a short period (e.g., 1-5 minutes) to methylate the genomic DNA.
-
Include an untreated control.
-
-
Genomic DNA Isolation:
-
Immediately harvest the cells and isolate genomic DNA using a commercial kit.
-
-
Piperidine Cleavage:
-
Cleave the isolated genomic DNA at the methylated guanines by incubating with 1 M piperidine at 90°C for 30 minutes.
-
-
Analysis of Cleavage Sites:
-
The resulting DNA fragments can be analyzed using several methods:
-
Ligation-Mediated PCR (LM-PCR): This method allows for the amplification and visualization of cleavage sites at a specific genomic locus.
-
DMS-seq: This high-throughput sequencing method provides a genome-wide map of protein-DNA interactions.[6]
-
-
-
Data Analysis:
-
Compare the cleavage patterns from DMS-treated cells with control cells. Regions of protection or enhancement indicate protein binding in vivo.
-
This powerful technique combines the specificity of ChIP with the high resolution of DMS footprinting to identify the binding sites of a specific protein of interest.[7]
Materials:
-
Cultured cells
-
Formaldehyde (for cross-linking)
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
DMS
-
Reagents for ChIP (lysis buffers, wash buffers, elution buffer)
-
Reagents for reversing cross-links (e.g., Proteinase K)
-
Piperidine (1 M)
-
Reagents for LM-PCR or sequencing
Procedure:
-
In Vivo DMS Treatment and Cross-linking:
-
Treat cells with DMS as described in the in vivo footprinting protocol.
-
Immediately follow with formaldehyde cross-linking to covalently link proteins to DNA.
-
-
Chromatin Immunoprecipitation (ChIP):
-
Lyse the cells and sonicate the chromatin to generate DNA fragments.
-
Perform immunoprecipitation using an antibody specific to the target protein and Protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the formaldehyde cross-links by heating and treating with Proteinase K.
-
-
Piperidine Cleavage:
-
Purify the DNA and cleave at the methylated guanines with piperidine.
-
-
Analysis:
-
Analyze the resulting DNA fragments by LM-PCR or high-throughput sequencing to map the precise binding sites of the immunoprecipitated protein.
-
Application 2: 7-Methylguanine in DNA Damage and Repair Studies and Drug Development
The formation of 7-MeG is a common type of DNA damage induced by alkylating agents, some of which are used in chemotherapy.[8] While not directly miscoding, 7-MeG can destabilize the glycosidic bond, leading to the formation of mutagenic apurinic (AP) sites.[9] Furthermore, 7-MeG can be a substrate for DNA repair enzymes, and understanding these repair pathways is crucial for cancer research and the development of new therapeutics.
Role in PARP Inhibition
7-Methylguanine has been identified as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[5][6][10] PARP enzymes are critical for DNA repair, and their inhibition can sensitize cancer cells to DNA-damaging agents. 7-MeG competes with the natural substrate NAD+ for binding to the PARP active site.[6][10] This inhibition leads to the trapping of PARP-1 on DNA, preventing the recruitment of other repair factors and ultimately leading to cell death, especially in cancer cells with deficiencies in other repair pathways (e.g., BRCA mutations).[6]
Experimental Protocol
This protocol provides a highly sensitive and specific method for quantifying the levels of 7-MeG in biological samples, which is essential for toxicology studies and monitoring the efficacy of chemotherapeutic agents.[3][9]
Materials:
-
Genomic DNA isolated from cells or tissues
-
Isotopically labeled internal standard (e.g., [¹⁵N₅]-7-MeG)
-
Acid for hydrolysis (e.g., formic acid or hydrochloric acid)
-
LC-MS/MS system with an appropriate column (e.g., C18)
-
Solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
Procedure:
-
DNA Isolation and Quantification:
-
Isolate genomic DNA from the biological sample.
-
Accurately quantify the DNA concentration.
-
-
Internal Standard Spiking:
-
Add a known amount of the isotopically labeled internal standard to the DNA sample.
-
-
Acid Hydrolysis:
-
Hydrolyze the DNA to release the individual bases, including 7-MeG, by heating in an acidic solution.
-
-
Sample Preparation:
-
Neutralize and purify the hydrolysate, for example, by solid-phase extraction.
-
Reconstitute the sample in a solvent compatible with the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the bases using a suitable chromatographic gradient.
-
Detect and quantify 7-MeG and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of 7-MeG in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for In Vitro and In Vivo DMS Footprinting.
Caption: Workflow for Combined ChIP-DMS Footprinting.
Caption: 7-Methylguanine Mediated Inhibition of the PARP1 DNA Repair Pathway.
References
- 1. Electrophoretic Mobility Shift Assay and Dimethyl Sulfate Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D nase, dms, microarray | PPT [slideshare.net]
- 3. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Poly(ADP-Ribose) Polymerase by Nucleic Acid Metabolite 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Combining chromatin immunoprecipitation and DNA footprinting: a novel method to analyze protein–DNA interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Sequencing Techniques for Mapping N7-methylguanosine (m7G) Modifications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N7-methylguanosine (m7G) is a critical post-transcriptional RNA modification involved in various aspects of RNA metabolism, including processing, stability, and translation. Dysregulation of m7G modification has been implicated in numerous diseases, most notably cancer, making it a significant area of interest for both basic research and therapeutic development. The advent of high-throughput sequencing has enabled the transcriptome-wide mapping of m7G, providing powerful tools to elucidate its biological functions and identify potential drug targets.
These application notes provide a detailed overview of the key high-throughput sequencing techniques for mapping internal m7G modifications. This document includes a comparative summary of the methods, detailed experimental protocols, and visualizations of the experimental workflows and a relevant signaling pathway.
Comparative Analysis of m7G Mapping Techniques
Several high-throughput sequencing methods have been developed to map m7G modifications, each with its own advantages and limitations. The choice of method often depends on the specific research question, required resolution, and available resources. A summary of the most common techniques is presented below.
| Technique | Principle | Resolution | Advantages | Limitations |
| m7G-MeRIP-seq | Immunoprecipitation of m7G-containing RNA fragments using an m7G-specific antibody, followed by high-throughput sequencing. | ~100-200 nt | Relatively straightforward; good for identifying m7G-enriched regions. | Lower resolution; potential for antibody-related bias; does not provide stoichiometry. |
| m7G-MaP-seq | Chemical reduction of m7G to an abasic site, which induces misincorporations during reverse transcription that are identified by sequencing.[1] | Single nucleotide | Single-base resolution; does not require a specific antibody. | Lower mutational rates (<8% at tRNA sites) may limit sensitivity for monitoring changes in methylation levels.[2][3] |
| AlkAniline-Seq | Alkaline hydrolysis to induce cleavage at the fragile N-glycosidic bond of m7G, followed by aniline-driven β-elimination, creating a 5'-phosphate for selective adapter ligation. | Single nucleotide | High sensitivity and specificity; simultaneously maps m3C. | Does not provide stoichiometric information. |
| TRAC-Seq | Combines AlkB demethylation to remove other modifications, sodium borohydride reduction of m7G, and aniline-mediated cleavage for single-nucleotide resolution mapping, primarily in tRNAs.[4][5][6] | Single nucleotide | High specificity and accuracy for tRNA m7G mapping.[4] | Optimized for small RNAs (<200 nt).[4][5] |
| m7G-quant-seq | Efficient chemical reduction and mild depurination to convert m7G to an abasic site, leading to a mixed pattern of mutations and deletions during reverse transcription for quantitative analysis.[2][7] | Single nucleotide | Quantitative, providing stoichiometric information; high variation rates (54-96% in human tRNAs).[2][7] | Requires calibration curves for accurate quantification.[2] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the described m7G mapping techniques.
Detailed Experimental Protocols
m7G-MeRIP-seq Protocol
This protocol is adapted from methodologies described for methylated RNA immunoprecipitation sequencing.
1. RNA Preparation 1.1. Extract total RNA from cells or tissues using a standard method (e.g., TRIzol reagent). 1.2. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis. 1.3. Fragment the total RNA to an average size of 100-200 nucleotides by enzymatic or chemical fragmentation. 1.4. Purify the fragmented RNA using a spin column or ethanol precipitation.
2. Immunoprecipitation 2.1. For each sample, prepare two tubes: one for the m7G immunoprecipitation (IP) and one for the input control. 2.2. To the IP tube, add the fragmented RNA, IP buffer, RNase inhibitor, and an anti-m7G antibody. 2.3. Incubate the mixture for 2 hours to overnight at 4°C with gentle rotation. 2.4. Add pre-washed protein A/G magnetic beads to the mixture and incubate for another 2 hours at 4°C with rotation. 2.5. Pellet the beads using a magnetic stand and discard the supernatant. 2.6. Wash the beads three times with a low-salt wash buffer and twice with a high-salt wash buffer. 2.7. Elute the m7G-containing RNA fragments from the beads by incubating with an elution buffer at 42°C for 1 hour. 2.8. Purify the eluted RNA and the input control RNA.
3. Library Preparation and Sequencing 3.1. Construct sequencing libraries from the IP and input RNA samples using a standard library preparation kit for high-throughput sequencing (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). 3.2. Perform size selection of the libraries to obtain fragments of the desired length. 3.3. Quantify the final libraries and sequence them on a high-throughput sequencing platform.
4. Data Analysis 4.1. Perform quality control of the raw sequencing reads and trim adapter sequences. 4.2. Align the reads to the reference genome or transcriptome. 4.3. Use a peak-calling algorithm (e.g., MACS2) to identify m7G-enriched regions in the IP sample relative to the input control.
m7G-MaP-seq Protocol
This protocol is based on the principle of mutational profiling.[1]
1. RNA Treatment 1.1. Extract total RNA and ensure it is of high quality. 1.2. For each sample, prepare a treatment and a mock-treatment tube. 1.3. To the treatment tube, add the RNA and freshly prepared sodium borohydride (NaBH₄) solution in a suitable buffer. 1.4. To the mock-treatment tube, add the RNA and buffer without NaBH₄. 1.5. Incubate both tubes on ice for 30 minutes. 1.6. Purify the RNA from both tubes.
2. Reverse Transcription and Library Preparation 2.1. Perform reverse transcription on the treated and mock-treated RNA using a reverse transcriptase that can read through abasic sites (e.g., PrimeScript). 2.2. Synthesize the second cDNA strand. 2.3. Construct sequencing libraries from the resulting double-stranded cDNA.
3. Sequencing and Data Analysis 3.1. Sequence the libraries on a high-throughput sequencing platform. 3.2. Align the sequencing reads to the reference genome. 3.3. Analyze the aligned reads to identify positions with a significantly higher mutation rate in the NaBH₄-treated sample compared to the mock-treated control. These positions correspond to m7G sites.
AlkAniline-Seq Protocol
This protocol leverages the chemical properties of m7G for cleavage-based mapping.
1. RNA Treatment 1.1. Start with total RNA. 1.2. Perform alkaline hydrolysis of the RNA to induce fragmentation and create abasic sites at m7G positions. This is typically done by incubating the RNA in a sodium carbonate buffer at an elevated temperature. 1.3. Perform aniline-driven β-elimination by adding an aniline-acetate solution and incubating. This cleaves the RNA backbone at the abasic site, leaving a 5'-phosphate on the downstream fragment.
2. Library Preparation 2.1. Ligate a 3' adapter to the RNA fragments. 2.2. Perform a specific 5' adapter ligation that targets the 5'-phosphate created at the cleavage site. 2.3. Reverse transcribe the ligated RNA fragments. 2.4. Amplify the resulting cDNA by PCR to generate the final sequencing library.
3. Sequencing and Data Analysis 3.1. Sequence the prepared libraries. 3.2. Align the reads to the reference genome. 3.3. Identify m7G sites by looking for the 5' ends of the sequencing reads, which correspond to the nucleotide immediately downstream of the original m7G modification.
TRAC-Seq Protocol
This protocol is optimized for mapping m7G in tRNAs.[4][5][6]
1. RNA Preparation and Treatment 1.1. Isolate small RNAs (<200 nt) from total RNA.[4][5] 1.2. Treat the small RNAs with the demethylase AlkB to remove other tRNA modifications that might interfere with reverse transcription.[4][5] 1.3. Perform sodium borohydride reduction followed by aniline-mediated cleavage as described in the AlkAniline-Seq protocol.[4][5]
2. Library Preparation and Sequencing 2.1. Ligate adapters to the cleaved RNA fragments. 2.2. Construct a cDNA library and perform high-throughput sequencing.
3. Data Analysis 3.1. Align reads to a reference tRNA database. 3.2. Calculate cleavage scores at each nucleotide position to identify m7G sites.
m7G-quant-seq Protocol
This method allows for the quantification of m7G stoichiometry.[2][7]
1. RNA Treatment 1.1. Extract total RNA. 1.2. Perform a highly efficient chemical reduction using potassium borohydride (KBH₄) at room temperature for 4 hours.[2] 1.3. Induce mild depurination by adjusting the pH to ~2.9 and incubating at 45°C for 4 hours to convert the reduced m7G to an abasic site.[2]
2. Reverse Transcription and Library Construction 2.1. Perform reverse transcription using an engineered reverse transcriptase and specific dNTP concentrations that enhance the misincorporation and deletion signatures at the abasic site. 2.2. Construct the sequencing library from the resulting cDNA.
3. Sequencing and Data Analysis 3.1. Sequence the library. 3.2. Align the reads and analyze the variation (mutation and deletion) rates at each guanosine position. 3.3. Use pre-determined calibration curves for different sequence contexts to convert the total variation rate into an m7G methylation fraction.[2]
m7G Modification in Cancer Signaling
The METTL1/WDR4 complex is the primary "writer" of internal m7G modifications, and its dysregulation is frequently observed in cancer. One of the key mechanisms by which m7G modification promotes tumorigenesis is through the regulation of translation, which can impact major signaling pathways such as the PI3K/AKT pathway.
In many cancers, the METTL1/WDR4 complex is upregulated, leading to increased levels of m7G modification on specific tRNAs. This enhances the translation of mRNAs enriched with codons recognized by these m7G-modified tRNAs.[8][9][10] Notably, many of these mRNAs encode for proteins involved in cell proliferation and survival, including components and downstream effectors of the PI3K/AKT/mTOR pathway.[11] This creates a feedback loop that promotes cancer progression. Therefore, targeting the m7G modification machinery presents a promising therapeutic strategy for a variety of cancers.
References
- 1. Detection of internal N7-methylguanosine (m7G) RNA modifications by mutational profiling sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m7G-quant-seq: Quantitative Detection of RNA Internal N7-Methylguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleotide resolution profiling of m7G tRNA modification by TRAC-Seq | Springer Nature Experiments [experiments.springernature.com]
- 5. Nucleotide resolution profiling of m7G tRNA modification by TRAC-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleotide resolution profiling of m7G tRNA modification by TRAC-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m7G tRNA modification reveals new secrets in the translational regulation of cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the role of m7G modification in Cancer: Mechanisms, regulatory proteins, and biomarker potential [ouci.dntb.gov.ua]
Application Notes and Protocols for 7-Methylguanine Specific Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylguanine (7-mG) is a modified purine base that plays a significant role in various biological processes, including RNA metabolism and DNA damage response. As a key player in the 5' cap structure of eukaryotic mRNA, it is crucial for RNA stability, processing, and translation. Furthermore, the presence of 7-mG in DNA is often indicative of exposure to alkylating agents and can be a biomarker for DNA damage. In the context of cancer therapy, 7-mG has been identified as a competitive inhibitor of poly(ADP-ribose) polymerase (PARP) and tRNA-guanine transglycosylase (TGT), making it a molecule of interest for drug development.[1][2]
The development of specific antibodies targeting 7-mG is essential for the accurate detection and quantification of this modification in various biological samples. These antibodies are invaluable tools for researchers in molecular biology, toxicology, and pharmacology, enabling the development of sensitive immunoassays such as ELISA and Immunohistochemistry (IHC). This document provides detailed application notes and protocols for the development and use of 7-methylguanine specific antibodies.
Data Presentation
Antibody Specificity and Sensitivity
The performance of an immunoassay is critically dependent on the specificity and sensitivity of the primary antibody. The following table summarizes the key performance characteristics of a developed 7-methylguanine specific antibody.
| Parameter | Value | Assay Conditions | Reference |
| I50% (50% Inhibition) | 10 pmol/well | Competitive ELISA at room temperature | [3] |
| I50% (50% Inhibition) | 250 fmol/well | Competitive ELISA at 4°C | [3] |
| Cross-reactivity | Minimal with 7-ethylguanine, 7-(2-hydroxyethyl)guanine, and other 7-alkylguanines. | Competitive ELISA | [3] |
| Cross-reactivity | No significant cross-reactivity with guanine or other unmodified bases. | Competitive ELISA | [4] |
| Sensitivity (ELISA) | ~0.164 ng/ml | Competitive ELISA | [5] |
Experimental Protocols
I. Development of 7-Methylguanine Specific Antibodies
The development of high-affinity and specific antibodies against a small molecule like 7-mG, which is a hapten, requires its conjugation to a larger carrier protein to elicit a robust immune response.
1. Synthesis of 7-(2-carboxyethyl)guanine Hapten
This protocol describes the synthesis of a 7-mG derivative with a linker arm suitable for conjugation to a carrier protein.
-
Materials: 7-Methylguanine, 3-bromopropionic acid, sodium hydride, dimethylformamide (DMF), hydrochloric acid (HCl), standard laboratory glassware, and purification columns.
-
Procedure:
-
Dissolve 7-methylguanine in anhydrous DMF.
-
Add sodium hydride (NaH) portion-wise at 0°C to deprotonate the guanine.
-
Slowly add 3-bromopropionic acid to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 24-48 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with HCl to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
Purify the crude product by recrystallization or column chromatography to obtain 7-(2-carboxyethyl)guanine.
-
Characterize the final product using NMR and mass spectrometry.
-
2. Conjugation of 7-(2-carboxyethyl)guanine to Keyhole Limpet Hemocyanin (KLH)
This protocol outlines the coupling of the synthesized hapten to the carrier protein KLH using the carbodiimide (EDC) crosslinker chemistry.
-
Materials: 7-(2-carboxyethyl)guanine, Keyhole Limpet Hemocyanin (KLH), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), phosphate-buffered saline (PBS), dialysis tubing.
-
Procedure:
-
Dissolve 7-(2-carboxyethyl)guanine in DMF or DMSO.
-
Dissolve KLH in PBS (pH 7.2-7.4).
-
Activate the carboxyl group of the hapten by adding EDC and NHS to the hapten solution and incubate for 15-30 minutes at room temperature.
-
Slowly add the activated hapten solution to the KLH solution while gently stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Stop the reaction by adding a quenching reagent like hydroxylamine.
-
Remove unconjugated hapten and byproducts by extensive dialysis against PBS at 4°C.
-
Determine the protein concentration and the hapten-to-carrier protein ratio using spectrophotometry.
-
Store the conjugate at -20°C or -80°C.
-
3. Polyclonal Antibody Production in Rabbits
-
Materials: 7-mG-KLH conjugate, Freund's complete adjuvant (FCA), Freund's incomplete adjuvant (FIA), specific pathogen-free rabbits, syringes, and needles.
-
Immunization Schedule:
-
Pre-immune bleed: Collect blood from the rabbits before the first immunization to serve as a negative control.
-
Primary immunization: Emulsify 0.5-1 mg of the 7-mG-KLH conjugate with an equal volume of FCA. Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
Booster immunizations: Emulsify 0.25-0.5 mg of the conjugate with an equal volume of FIA. Administer booster injections every 3-4 weeks.
-
Test bleeds: Collect small amounts of blood 10-14 days after each booster to monitor the antibody titer using ELISA.
-
Final bleed: Once a high antibody titer is achieved (typically after 3-4 boosters), perform a final bleed and collect the antiserum.
-
4. Purification of 7-Methylguanine Specific Antibodies
-
Materials: Rabbit antiserum, Protein A or Protein G affinity chromatography column, binding buffer, elution buffer, neutralization buffer.
-
Procedure:
-
Clarify the antiserum by centrifugation to remove any cellular debris.
-
Equilibrate the Protein A/G column with binding buffer (e.g., PBS, pH 7.4).
-
Load the clarified antiserum onto the column.
-
Wash the column extensively with binding buffer to remove unbound proteins.
-
Elute the bound antibodies using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0). Collect the eluate in fractions containing neutralization buffer (e.g., 1 M Tris, pH 8.5) to immediately neutralize the pH and prevent antibody denaturation.
-
Monitor the protein content of the fractions using a spectrophotometer at 280 nm.
-
Pool the antibody-containing fractions and dialyze against PBS.
-
Determine the concentration of the purified antibody and store at -20°C or -80°C.
-
II. Immunoassay Protocols
1. Competitive ELISA for 7-Methylguanine Quantification
This competitive ELISA is designed for the quantitative measurement of 7-mG in biological samples.
-
Materials: 96-well microplate, 7-mG specific primary antibody, HRP-conjugated secondary antibody, 7-mG standards, TMB substrate, stop solution, wash buffer, and assay buffer.
-
Procedure:
-
Coating: Coat the wells of a 96-well plate with a 7-mG-protein conjugate (e.g., 7-mG-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.
-
Competition: Add 7-mG standards or samples to the wells, followed immediately by the addition of the 7-mG specific primary antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of 7-mG in the samples is inversely proportional to the signal.
-
2. Immunohistochemistry (IHC) for 7-Methylguanine Detection in Tissues
This protocol is for the detection of 7-mG in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Materials: FFPE tissue sections on slides, xylene, ethanol series, antigen retrieval buffer (e.g., citrate buffer, pH 6.0), hydrogen peroxide, blocking buffer, 7-mG specific primary antibody, biotinylated secondary antibody, streptavidin-HRP, DAB substrate, hematoxylin counterstain, mounting medium.
-
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a steamer or water bath.
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer.
-
Primary Antibody: Incubate the slides with the 7-mG specific primary antibody overnight at 4°C.
-
Secondary Antibody: Incubate with a biotinylated secondary antibody.
-
Detection: Incubate with streptavidin-HRP.
-
Chromogen: Develop the signal using DAB substrate.
-
Counterstain: Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
-
Microscopy: Visualize the staining under a light microscope. Brown staining indicates the presence of 7-mG.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for the development of 7-methylguanine specific polyclonal antibodies.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of compound-specific and group-specific antibodies to 7-methylguanine and related 7-alkylguanines and their use in immunoaffinity purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-7-methylguanosine (m7G) Antibody [engibody.com]
- 5. raybiotech.com [raybiotech.com]
Utilizing 7-Methylguanine in Drug Discovery and Development: Application Notes and Protocols
Introduction
N7-methylguanosine (m7G) is a prevalent and critical post-transcriptional modification of RNA molecules, playing a fundamental role in various cellular processes.[1][2] It is most famously known as the key component of the 5' cap structure (m7GpppN) on eukaryotic messenger RNAs (mRNAs), which is essential for mRNA stability, processing, nuclear export, and the initiation of translation.[3][4][5] Beyond the mRNA cap, m7G also exists as an internal modification in other RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and microRNA (miRNA).[1][6][7] The methylation is catalyzed by specific methyltransferases ("writers"), recognized by binding proteins ("readers"), and can be dynamically regulated.[2][8]
Dysregulation of m7G modification pathways is increasingly linked to the pathogenesis of human diseases, particularly cancer.[1][9] Aberrant expression of m7G writers and readers can alter the expression of oncogenes and tumor suppressors, impacting cell proliferation, survival, and metastasis.[2][6] This has positioned the m7G modification and its associated regulatory proteins as promising targets for novel therapeutic interventions and as valuable biomarkers for disease diagnosis and prognosis.
This document provides detailed application notes on leveraging 7-Methylguanine in drug discovery and outlines key experimental protocols for its study and quantification.
Application Note 1: 7-Methylguanine Pathways as Therapeutic Targets
The enzymes that add and recognize m7G modifications, as well as the m7G molecule itself, represent distinct nodes for therapeutic intervention.
1. Targeting m7G Methyltransferases (Writers)
The enzymes responsible for m7G modification are frequently overexpressed in various cancers, making them attractive drug targets.[1]
-
METTL1/WDR4 Complex: This complex is the primary writer of internal m7G modifications on tRNAs and miRNAs.[6][10] Its elevated expression in cancers like hepatocellular carcinoma, lung cancer, and bladder cancer is associated with poor prognosis.[1][11] METTL1/WDR4-mediated m7G modification of specific tRNAs can enhance the translation of codon-biased mRNAs that are critical for tumor growth and proliferation, such as those involved in cell cycle progression.[6][11] Therefore, developing small molecule inhibitors against METTL1 or WDR4 is a viable strategy to disrupt these oncogenic translation programs.
-
RNMT (RNA Guanine-7 Methyltransferase): This enzyme is responsible for adding the m7G cap to mRNA.[12] In breast cancer, increased RNMT activity has been linked to oncogenic mutations, suggesting that targeting RNMT could be beneficial for specific patient populations.[8]
2. Targeting m7G-Binding Proteins (Readers)
Reader proteins translate the m7G mark into a functional cellular response. Inhibiting these interactions can block downstream oncogenic signaling.
-
eIF4E (Eukaryotic Initiation Factor 4E): As a key reader of the mRNA 5' cap, eIF4E is a rate-limiting factor for cap-dependent translation initiation.[13][14] Its overexpression leads to the preferential translation of mRNAs encoding proteins involved in cell growth and proliferation, contributing to malignant transformation.[15] Targeting the interaction between eIF4E and the m7G cap is a well-explored therapeutic strategy.[2] For instance, the antiviral drug Ribavirin acts as a competitive inhibitor of eIF4E binding to the m7G-cap.[2] The development of antisense oligonucleotides against eIF4E has also been investigated.[2]
3. 7-Methylguanine as a Therapeutic Agent
Interestingly, the 7-Methylguanine molecule itself has shown potential as an anticancer agent.[16][17][18]
-
PARP Inhibition: 7-Methylguanine acts as a natural competitive inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[17][18] PARP inhibitors are an established class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations).[17] As a natural compound, 7-MG may offer a better safety profile compared to synthetic PARP inhibitors.[18]
-
TGT Inhibition: 7-MG also competitively inhibits tRNA-guanine transglycosylase (TGT), an enzyme whose deficiency can suppress cancer cell proliferation and migration.[17][18] This multi-target activity could be advantageous in a therapeutic context.[18]
Application Note 2: 7-Methylguanine as a Clinical Biomarker
The expression levels of m7G regulatory proteins and the abundance of m7G itself can serve as valuable biomarkers for cancer diagnosis, prognosis, and prediction of therapeutic response.
1. Prognostic Value of m7G Regulators
The expression of m7G methyltransferases is often altered in tumors, and these changes correlate with clinical outcomes.[1] For instance, high levels of METTL1 and WDR4 are associated with advanced tumor stages and poor patient survival in hepatocellular carcinoma (HCC).[11] Overexpression of METTL1 and WDR4 has also been linked to poor prognosis in breast cancer.[8] This suggests that assessing the expression of these enzymes, for example through immunohistochemistry (IHC) or RT-qPCR on tumor biopsies, could help stratify patients into different risk groups.
Table 1: Prognostic Significance of m7G Regulators in Various Cancers
| Regulator | Cancer Type | Expression Level | Associated Prognosis | Reference(s) |
|---|---|---|---|---|
| METTL1 | Hepatocellular Carcinoma (HCC) | High | Poor | [11] |
| Breast Cancer (BC) | High | Poor | [8] | |
| Bladder Cancer | High | Poor | [2] | |
| Esophageal Squamous Cell Carcinoma | High | Poor | [19] | |
| WDR4 | Hepatocellular Carcinoma (HCC) | High | Poor | [11] |
| Breast Cancer (BC) | High | Poor | [8] |
| RNMT | Breast Cancer (BC) | High | Poor (in PIK3CA mutants) |[8] |
2. m7G as a DNA Damage Marker
7-Methylguanine can also be formed as a DNA adduct resulting from exposure to methylating agents, which can be environmental mutagens or certain chemotherapeutic drugs.[20] While not directly miscoding, m7G can destabilize the DNA backbone, leading to the formation of mutagenic apurinic sites.[20] Therefore, quantifying m7G levels in DNA isolated from patient samples (e.g., blood or tissue) can serve as a biomarker of exposure to DNA damaging agents and may reflect an individual's DNA repair capacity.[20][21]
Signaling Pathways Modulated by m7G Modification
The m7G modification machinery does not operate in isolation; it is integrated with major cellular signaling pathways that control cell fate.
1. Wnt/β-catenin Pathway
In nasopharyngeal carcinoma, high levels of METTL1 have been shown to promote cancer cell proliferation and migration by activating the Wnt/β-catenin signaling pathway.[6] METTL1-mediated m7G-tRNA modification selectively promotes the translation of mRNAs with specific codon biases, including key components of the Wnt pathway like Cyclin D1.[6]
2. PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and metabolism and is frequently hyperactivated in cancer. This pathway can be influenced by m7G modification. In intrahepatic cholangiocarcinoma, abnormal expression of m7G regulators can activate the PI3K/AKT/mTOR pathway.[1] Furthermore, eIF4E, the m7G cap-binding protein, is a downstream effector of the mTOR pathway.[12] mTOR-mediated phosphorylation of 4E-binding proteins (4E-BPs) causes them to release eIF4E, allowing it to initiate translation.[12][15]
Experimental Protocols
Accurate quantification of 7-Methylguanine is crucial for both basic research and clinical applications. Below are detailed protocols for two common analytical methods.
Protocol 1: Ultrasensitive Quantification of 7-Methylguanine in DNA by LC-MS/MS
This method utilizes isotope-dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for highly sensitive and specific quantification of m7G released from DNA.[20]
A. Materials and Reagents
-
Genomic DNA isolation kit
-
7-Methylguanine (m7G) analytical standard
-
¹⁵N₅-7-Methylguanine (¹⁵N₅-m7G) internal standard
-
Hydrochloric acid (HCl), LC-MS grade
-
Formic acid, LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Ultrapure water
-
Reversed-phase C18 HPLC column
B. Procedure
-
DNA Isolation and Quantification:
-
Isolate genomic DNA from cells or tissues using a commercial kit, following the manufacturer's instructions.
-
Determine the concentration and purity of the isolated DNA using a spectrophotometer.
-
-
Sample Preparation and Hydrolysis:
-
To a microcentrifuge tube, add a known amount of DNA (e.g., 10-50 µg).
-
Spike the sample with a fixed amount of ¹⁵N₅-m7G internal standard solution.[22]
-
Add 0.1 M HCl to the sample.[22]
-
Incubate at 70°C for 30-60 minutes to hydrolyze the DNA and release the purine bases.[22][23]
-
Cool the sample on ice and centrifuge to pellet any debris.[22]
-
Carefully transfer the supernatant containing the released bases to a new tube.
-
Dry the sample using a vacuum concentrator and resuspend in a suitable volume of the initial LC mobile phase (e.g., 50 µL of 0.1% formic acid in water).[23]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Chromatographic Separation: Separate the bases on a C18 column using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in ACN).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for m7G and its internal standard.[20][24]
-
C. Data Analysis
-
Generate a calibration curve by analyzing known concentrations of the m7G standard spiked with the internal standard.
-
Plot the ratio of the peak area of m7G to the peak area of ¹⁵N₅-m7G against the concentration of m7G.
-
Quantify the amount of m7G in the unknown samples by interpolating their peak area ratios from the calibration curve. The final amount is typically expressed as the number of m7G adducts per 10⁶ or 10⁷ guanines.
Table 2: Representative LC-MS/MS Parameters for 7-Methylguanine Analysis
| Parameter | Setting | Reference(s) |
|---|---|---|
| Ionization Mode | ESI Positive (ESI+) | [22] |
| Precursor Ion (m/z) for m7G | 166.1 | [24] |
| Product Ion (m/z) for m7G | 149.1 | [24] |
| Precursor Ion (m/z) for ¹⁵N₅-m7G | 171.1 | [22] |
| Product Ion (m/z) for ¹⁵N₅-m7G | 154.1 | [22] |
| Desolvation Temperature | ~350°C |[22] |
Protocol 2: Quantification of 7-Methylguanine by Competitive ELISA
This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of m7G in hydrolyzed DNA or RNA samples. This method is often used for higher-throughput screening.[21][25]
A. Materials and Reagents
-
m7G ELISA Kit (containing m7G-coated plate, anti-m7G antibody, HRP-conjugated secondary antibody, standards, buffers, and substrate)
-
Hydrolyzed DNA/RNA samples (as prepared in Protocol 1, Section B, Step 2, but neutralized)
-
Microplate reader capable of measuring absorbance at 450 nm
B. Procedure
-
Preparation: Bring all reagents, standards, and samples to room temperature before use. Prepare serial dilutions of the m7G standard as per the kit instructions.[25]
-
Competitive Binding:
-
Add 50 µL of each standard and sample into the appropriate wells of the m7G-coated microplate.[25]
-
Add 50 µL of the anti-m7G primary antibody solution to each well.[25]
-
Incubate for 1-2 hours at room temperature.[25][26] During this incubation, free m7G in the sample/standard competes with the m7G coated on the plate for binding to the antibody.
-
-
Washing: Discard the solution and wash the plate 3-5 times with 1X Wash Buffer.[25]
-
Secondary Antibody Incubation:
-
Washing: Repeat the washing step (B.3).
-
Substrate Development:
-
Stopping Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.[25]
-
Measurement: Immediately read the absorbance at 450 nm on a microplate reader.
C. Data Analysis
-
Generate a standard curve by plotting the absorbance of each standard against its concentration. The signal intensity will be inversely proportional to the concentration of m7G.
-
Calculate the concentration of m7G in the samples by interpolating their absorbance values from the standard curve.
Table 3: Comparison of m7G Quantification Methods
| Feature | LC-MS/MS | ELISA |
|---|---|---|
| Principle | Mass-to-charge ratio | Immunoassay |
| Sensitivity | Very High (fmol range) | High (pmol to fmol range) |
| Specificity | Very High (based on mass) | High (antibody-dependent) |
| Throughput | Lower | Higher |
| Cost/Sample | Higher | Lower |
| Expertise | Requires specialized training | Relatively straightforward |
| Best For | Absolute quantification, complex matrices | Screening, relative quantification |
7-Methylguanine and its associated regulatory pathways have emerged as a fertile ground for drug discovery and development. The multifaceted roles of m7G—from ensuring proper mRNA translation via the 5' cap to fine-tuning oncogenic programs through internal tRNA modifications—provide multiple avenues for therapeutic targeting. Furthermore, the potential of m7G regulators as clinical biomarkers offers a promising approach for improving cancer diagnosis and patient stratification. The robust analytical protocols available for m7G quantification will continue to facilitate research in this exciting field, paving the way for novel epitranscriptomic-based therapies.
References
- 1. N7-methylguanosine modification in cancers: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N7-methylguanosine modification: from regulatory roles to therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Messenger RNA - Wikipedia [en.wikipedia.org]
- 4. Regulation of mRNA cap methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Novel roles of METTL1/WDR4 in tumor via m7G methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METTL1 Promotes let-7 MicroRNA Processing via m7G Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Combined signature of N7-methylguanosine regulators with their related genes and the tumor microenvironment: a prognostic and therapeutic biomarker for breast cancer [frontiersin.org]
- 9. N7‐Methylguanine‐Related Gene Signature Highlights EIF4E as a Novel Therapeutic Target in HER2‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Eukaryotic initiation factor 4E (eIF4E): A recap of the cap-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The eukaryotic translation initiation factor eIF4E wears a “cap” for many occasions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cap‐free structure of eIF4E suggests a basis for conformational regulation by its ligands | The EMBO Journal [link.springer.com]
- 16. 7-Methylguanine - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity [frontiersin.org]
- 18. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functions of METTL1/WDR4 and QKI as m7G modification - related enzymes in digestive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Quantification of 7-methyldeoxyguanosine using immunoaffinity purification and HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Quantification of Intracellular DNA–Protein Cross-Links with N7-Methyl-2′-Deoxyguanosine and Their Contribution to Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. raybiotech.com [raybiotech.com]
- 26. assaybiotechnology.com [assaybiotechnology.com]
Measuring 7-Methylguanine in Urine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of 7-Methylguanine (7-MeG) in urine samples, a critical biomarker for assessing DNA damage from both endogenous and exogenous methylating agents. Elevated levels of urinary 7-MeG are associated with exposure to tobacco smoke, certain dietary habits, aging, and have been investigated as a potential biomarker for various diseases, including cancer.[1][2] The following sections detail validated methodologies, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA), to accurately measure 7-MeG levels for research and clinical applications.
Quantitative Data Summary
The following table summarizes quantitative data for 7-Methylguanine levels in urine as determined by various analytical methods. This allows for a direct comparison of typical concentrations found in different study populations.
| Population | Analytical Method | Mean 7-MeG Level (ng/mg creatinine) | Standard Deviation | Detection Limit | Reference |
| Smokers (n=32) | LC-MS/MS | 4215 | 1739 | 8.0 pg/mL | [3] |
| Non-smokers (n=35) | LC-MS/MS | 3035 | 720 | 8.0 pg/mL | [3] |
Signaling Pathways and Biological Relevance
The formation of 7-Methylguanine is a key event in DNA damage. Methylating agents, from environmental exposures or endogenous processes, can add a methyl group to the N7 position of guanine in DNA. This modification can destabilize the glycosidic bond, leading to depurination and the formation of an apurinic (AP) site, which is mutagenic if not repaired. The excised 7-MeG is then excreted in the urine, making it a valuable non-invasive biomarker of DNA damage.[1][4]
Experimental Protocols
Protocol 1: Quantification of 7-Methylguanine by LC-MS/MS with Online Solid-Phase Extraction (SPE)
This method provides rapid, highly specific, and sensitive quantification of 7-MeG in urine.[3] The use of an isotope-labeled internal standard allows for accurate quantification.[1]
Materials and Reagents:
-
7-Methylguanine (7-MeG) analytical standard
-
¹⁵N₅-labeled 7-MeG (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine collection cups
-
On-line SPE cartridge (e.g., Oasis HLB)
-
LC column (e.g., C18 column)
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitates.[1]
-
Transfer 100 µL of the urine supernatant to an autosampler vial.
-
Add 10 µL of the ¹⁵N₅-labeled 7-MeG internal standard solution.[1]
-
Vortex briefly to mix. The sample is now ready for injection.
Instrumentation and Conditions:
-
LC System: HPLC system coupled with an on-line SPE system and a tandem mass spectrometer.
-
On-line SPE: An on-line SPE cartridge is used for sample cleanup and enrichment.[3]
-
LC Column: C18 analytical column.
-
Mobile Phase: Gradient elution with acetonitrile and water, both containing formic acid.
-
Flow Rate: 0.3 mL/min.[1]
-
MS/MS Detection:
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of 7-MeG standard into a control urine matrix or water.
-
Add a constant amount of the internal standard to each calibrator.
-
Analyze the calibration standards using the same LC-MS/MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of 7-MeG to the peak area of the internal standard against the concentration of 7-MeG.
-
Quantify 7-MeG in the urine samples using the calibration curve.
Protocol 2: Quantification of 7-Methylguanine by HPLC with UV Detection
This method utilizes a column-switching technique for the simultaneous determination of 7-MeG and creatinine.
Materials and Reagents:
-
7-Methylguanine (7-MeG) analytical standard
-
Creatinine analytical standard
-
Sodium phosphate buffer
-
Methanol (HPLC grade)
-
Ultrapure water
-
Syringe filters (0.22 µm)
-
Anion exchange column and a reversed-phase C18 column
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Mix the urine sample with an equal volume of a dilution solution.[1]
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.[1]
Instrumentation and Conditions:
-
HPLC System: HPLC with a column-switching valve and a UV detector.[1]
-
Column 1 (Anion Exchange): For initial separation and trapping.[1]
-
Column 2 (Reversed-Phase C18): For analytical separation.[1]
-
Mobile Phase: 10 mM Sodium phosphate buffer (pH 6.7) containing 5% methanol.[1]
-
Flow Rate: 1 mL/min.[1]
-
Temperature: 40°C.[1]
-
Detection: UV detector set to 305 nm for 7-MeG and 245 nm for creatinine.[1]
Experimental Procedure:
-
Inject the prepared sample onto the anion exchange column.
-
After an initial wash, switch the valve to back-flush the fraction containing 7-MeG and creatinine onto the C18 analytical column.[1]
-
Perform the separation on the C18 column using the isocratic mobile phase.
-
Monitor the eluent at the specified wavelengths to detect and quantify 7-MeG and creatinine.
Calibration and Quantification:
-
Prepare calibration standards for both 7-MeG and creatinine in the mobile phase.
-
Inject the standards to generate a calibration curve based on peak area versus concentration for each analyte.
-
Quantify 7-MeG and creatinine in the urine samples from their respective calibration curves. The 7-MeG concentration is typically normalized to the creatinine concentration.
Protocol 3: Quantification of 7-Methylguanine by Competitive ELISA
Commercial ELISA kits are available for the rapid detection and quantification of 7-MeG in urine.[5][6] The following is a general protocol summary.
Principle: This is a competitive enzyme immunoassay. 7-MeG in the sample competes with a fixed amount of 7-MeG coated on the microplate for binding sites on a specific antibody. The amount of bound antibody is inversely proportional to the concentration of 7-MeG in the sample.
Materials:
-
m7G ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes
-
Wash buffer
Assay Procedure Summary:
-
Prepare all reagents, samples, and standards as instructed in the kit manual.
-
Add 50 µL of standards or samples to the appropriate wells of the microplate. Incubate for 10 minutes at room temperature.
-
Add 50 µL of anti-m7G antibody to each well. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of prepared HRP-conjugated secondary antibody solution. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB One-Step Substrate Reagent to each well. Incubate for 2-10 minutes at room temperature.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm immediately.[5]
Calibration and Quantification:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 7-MeG in the samples by interpolating their absorbance values on the standard curve.
Other Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for the quantification of 7-MeG. However, it requires a derivatization step to make the analyte volatile, which adds complexity to the sample preparation process.[1][7]
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This method, often combined with immunoaffinity purification, provides a sensitive and specific approach for 7-MeG analysis.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and sensitive quantification of urinary N7-methylguanine by isotope-dilution liquid chromatography/electrospray ionization tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. biocat.com [biocat.com]
- 7. Determination of N-7-[2H3]methyl guanine in rat urine by gas chromatography-mass spectrometry following administration of trideuteromethylating agents or precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of 7-methyldeoxyguanosine using immunoaffinity purification and HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 7-Methylguanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo models and protocols for investigating the biological effects of 7-Methylguanine (7-mG), a naturally occurring modified purine with potential as an anticancer agent. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the toxicology, pharmacokinetics, and efficacy of 7-mG.
Introduction to 7-Methylguanine
7-Methylguanine is a degradation product of nucleic acids found in small amounts in human urine and is considered an indicator of whole-body RNA turnover.[1] It functions as a competitive inhibitor of two key enzyme families: poly(ADP-ribose) polymerases (PARP1 and PARP2) and tRNA-guanine transglycosylase (TGT).[1][2][3][4][5] By inhibiting these enzymes, 7-mG can interfere with DNA repair and protein synthesis, making it a compound of interest for cancer therapy.[2][3][5] Unlike some synthetic PARP inhibitors that can have serious side effects, 7-mG, as a natural compound, may present a more favorable toxicity profile.[1][2][3]
In Vivo Models for Toxicological Assessment
A critical first step in the in vivo evaluation of 7-mG is to establish its safety profile. Mouse models are widely used for this purpose.
Recommended Animal Models
-
Mouse Strains: CBA, BALB/c, and C57BL/6 mice are commonly used strains in toxicology studies and for establishing transplantable tumor models.[1]
Toxicology Study Protocol
This protocol is designed to assess the adverse effects of 7-mG following single or multiple exposures.
Materials:
-
7-Methylguanine (Sigma-Aldrich, product No. 67073 or equivalent)
-
6-week-old female mice (CBA, BALB/c, or C57BL/6)
-
Drinking water (for control and vehicle)
-
Oral gavage needles
-
Standard laboratory equipment for animal housing and euthanasia
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week before the start of the experiment.
-
Group Allocation: Randomly divide mice into treatment and control groups (n=10 animals per group is a common practice).[1]
-
7-mG Administration: Administer 7-mG orally by gavage. A suspension can be prepared by mixing 7-mG powder with distilled water, vortexing, and sonicating in a 45°C water bath for 5 minutes.[2]
-
Dosing Regimens:
-
Acute Toxicity: Administer a single high dose (e.g., 600 mg/kg).[1]
-
Sub-acute/Chronic Toxicity: Administer multiple lower doses over a period of time (e.g., 50 mg/kg, 3 times per week for 4 weeks, or 200 mg/kg, 3 times per week for 1 week).[1]
-
Control Group: Administer the vehicle (drinking water) following the same schedule as the treatment groups.
-
-
Monitoring: Observe animals daily for any signs of toxicity, such as changes in weight, behavior, or appearance.
-
Euthanasia and Necropsy: At the end of the study period (e.g., 1 week after the last treatment), euthanize the animals by an approved method (e.g., cervical dislocation).[1] Perform a gross examination of internal organs.
-
Histopathology: Collect tissues (heart, thymus, kidney, adrenal gland, pancreas, stomach, lungs, liver, spleen, intestine) for histological analysis to identify any microscopic abnormalities.[1]
Summary of Toxicological Findings
The following table summarizes key findings from in vivo toxicology studies of 7-mG in mice.
| Dose and Regimen | Mouse Strain | Observed Effects | Reference |
| 50 mg/kg, 3 times/week for 4 weeks | CBA | No adverse effects or changes in morphology. | [1] |
| 200 mg/kg, 3 times/week for 1 week | CBA | No lethality or apparent lesions. | [1] |
| 600 mg/kg, single dose | CBA | No lethality; significant elevation in spleen weight; small lymphoid infiltrates in lungs and liver. | [1] |
| 600 mg/kg, single dose | CBA, BALB/c, C57BL/6 | Persistence of lymphoid lesions in lungs, liver, spleen, and intestine after 4 weeks. | [1][3] |
In Vivo Models for Efficacy Studies (Anticancer Activity)
The anticancer potential of 7-mG can be evaluated in vivo using transplantable tumor models.
Recommended Tumor Models
-
Syngeneic Models:
-
Xenograft Models:
-
Human HCT116 Colon Cancer Cells: Transplanted into immunodeficient mice (e.g., BALB/c nude).[2]
-
Tumor Growth Inhibition Protocol
This protocol outlines the steps to assess the antitumor activity of 7-mG, both as a single agent and in combination with other chemotherapeutics.
Materials:
-
Tumor cells (Akatol, RShM-5, or HCT116)
-
Appropriate mouse strain (BALB/c or BALB/c nude)
-
7-Methylguanine
-
Cisplatin (or other chemotherapeutic agent)
-
Phosphate-buffered saline (PBS)
-
Digital calipers
Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 0.5 ml of 0.1 g/ml) into the suprascapular area of the mice.[2]
-
Group Allocation: Once tumors are established, randomly assign mice to control and treatment groups.
-
Treatment Administration:
-
7-mG: Administer orally by gavage (e.g., 50 mg/kg, 3 times per week).[2]
-
Cisplatin: Administer subcutaneously or intraperitoneally (e.g., 1.5 mg/kg, 3 times per week).[1][2]
-
Combination Therapy: Administer 7-mG 3 hours prior to cisplatin administration.[1][2][5]
-
Control: Administer vehicle (e.g., PBS).
-
-
Tumor Measurement: Measure the length and width of the tumors with digital calipers at regular intervals. Calculate tumor volume using the formula: V = 1/2 * (length × width²).[1][2]
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined size (e.g., 4000 mm³), at which point all animals are euthanized.[2]
Summary of Efficacy Data
The following table summarizes the antitumor effects of 7-mG in different in vivo models.
| Tumor Model | Treatment | Tumor Growth Inhibition | Reference |
| Akatol (mouse colon adenocarcinoma) | 7-mG (50 mg/kg) | Significant inhibition (comparable to cisplatin) | [2] |
| Akatol (mouse colon adenocarcinoma) | Cisplatin (1 mg/kg) | 65.8% | [2] |
| HCT116 (human colon cancer xenograft) | 7-mG (50 mg/kg) | 37.8% | [2] |
| HCT116 (human colon cancer xenograft) | Cisplatin | 16.1% | [2] |
| HCT116 (human colon cancer xenograft) | 7-mG + Cisplatin | 80% | [2] |
| US-322 (transplantable tumor model) | 7-mG (50 mg/kg, 3 times/week) | Statistically significant inhibition (comparable to cisplatin) | [1][3] |
Mechanistic Studies
Signaling Pathways
7-Methylguanine's primary mechanism of action involves the inhibition of PARP and TGT.
Caption: Mechanism of action of 7-Methylguanine.
Genotoxicity Assessment
While 7-mG is being investigated as an anticancer agent, it is important to assess its own potential for genotoxicity.
Chromosomal Aberration Assay Protocol:
This assay determines if 7-mG induces structural chromosomal damage in vivo.
Materials:
-
C57BL/6 mice
-
7-Methylguanine
-
Distilled water (negative control)
-
Cyclophosphamide (positive control, 50 mg/kg i.p.)
-
Colchicine (0.004% i.p.)
-
Giemsa stain
-
Microscope
Procedure:
-
Animal Treatment: Treat groups of mice (n=5) with varying doses of 7-mG (50-250 mg/kg per os), a negative control, and a positive control.[1]
-
Metaphase Arrest: 21 hours after treatment, administer colchicine to arrest proliferating bone marrow cells in metaphase.[1]
-
Cell Collection: 3 hours after colchicine injection (24 hours after initial treatment), euthanize the mice and collect bone marrow cells from the femurs.[1]
-
Slide Preparation and Staining: Prepare slides of the bone marrow cells and stain with Giemsa.[1]
-
Microscopic Analysis: Analyze the slides under a microscope to score for chromatid and chromosome breaks.[1]
Summary of Genotoxicity Findings:
-
Mutagenicity (Ames Test): 7-mG does not induce frameshift mutations or base-pair substitutions in Salmonella typhimurium strains TA98 and TA100.[1][3]
-
DNA Damage (Comet Assay): 7-mG does not produce DNA damage in immortalized human kidney epithelial cells.[1][3]
-
Chromosomal Aberrations: 7-mG does not induce chromatid or chromosome breaks in the bone marrow cells of C57BL/6 mice.[1][3]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vivo evaluation of 7-Methylguanine.
Caption: General workflow for in vivo studies of 7-mG.
References
- 1. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Methylguanine Inhibits Colon Cancer Growth in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity [frontiersin.org]
- 4. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Methylguanine Inhibits Colon Cancer Growth in vivo - Kirsanov - Acta Naturae [actanaturae.ru]
Application Notes and Protocols for Studying m7G Methyltransferase Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction to m7G Methyltransferases
N7-methylguanosine (m7G) is a critical post-transcriptional RNA modification involved in various cellular processes, including RNA stability, processing, and translation. The enzymes responsible for catalyzing this modification are known as m7G methyltransferases. Key players in this process include the METTL1-WDR4 complex and NSUN2.
METTL1-WDR4 Complex: This complex is the primary enzyme responsible for m7G modification of tRNAs and internal mRNA.[1] METTL1 (Methyltransferase-like 1) is the catalytic subunit, while WDR4 (WD repeat-containing protein 4) acts as a scaffold protein, stabilizing the complex and facilitating its interaction with RNA substrates.[2][3] Dysregulation of the METTL1-WDR4 complex has been implicated in various cancers by promoting the translation of oncogenic mRNAs.[4]
NSUN2: NOP2/Sun RNA methyltransferase 2 (NSUN2) is another important RNA methyltransferase that has been shown to deposit m5C marks on tRNAs and mRNAs, influencing their stability and translation.[5][6] Recent studies have also implicated NSUN2 in m7G methylation, highlighting its multifaceted role in RNA modification and its contribution to cancer progression through pathways like the Wnt signaling pathway.[7][8]
The CRISPR-Cas9 system provides a powerful tool for elucidating the specific functions of these methyltransferases by enabling precise gene knockout or modification. This allows researchers to study the downstream effects on cellular signaling, gene expression, and overall cell phenotype.
Key Signaling Pathways
The METTL1-WDR4 complex and NSUN2 are involved in several critical signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways is crucial for developing targeted therapies.
METTL1-WDR4 Signaling
The METTL1-WDR4 complex primarily impacts protein synthesis, which in turn influences major oncogenic pathways.
Caption: METTL1-WDR4 signaling pathway.
NSUN2 Signaling
NSUN2 has been shown to influence the Wnt signaling pathway, a critical pathway in development and disease.
Caption: NSUN2 and its impact on the Wnt signaling pathway.
Experimental Workflow Using CRISPR-Cas9
A typical workflow for studying m7G methyltransferases using CRISPR-Cas9 involves several key steps, from gene knockout to functional analysis.
Caption: Experimental workflow for CRISPR-Cas9-mediated study of m7G methyltransferases.
Quantitative Data Summary
CRISPR-Cas9 mediated knockout of m7G methyltransferases leads to quantifiable changes in cellular phenotypes and molecular profiles.
| Parameter | Wild-Type (Control) | METTL1 Knockout | Reference |
| Global Protein Synthesis Rate | Normalized to 100% | Significant reduction | [9] |
| Polyribosome Fraction | High | Reduced | [10] |
| Cell Proliferation | Normal growth rate | Decreased proliferation | [4] |
| m7G tRNA Levels | Baseline | Significantly reduced | [4][10] |
| Parameter | Wild-Type (Control) | NSUN2 Knockdown | Reference |
| Cell Proliferation | Normal growth rate | Significantly decreased | [7] |
| Colony Formation | High | Significantly decreased | [7] |
| Cell Migration | Baseline | Significantly decreased | [7] |
| Cell Invasion | Baseline | Significantly decreased | [7] |
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of m7G Methyltransferases (e.g., METTL1)
This protocol outlines the steps for generating a stable knockout cell line using a lentiviral CRISPR-Cas9 system.[11]
Materials:
-
LentiCRISPRv2 vector
-
HEK293T cells for lentivirus production
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Target cells (e.g., a cancer cell line)
-
Puromycin
-
Polybrene
-
DNA extraction kit
-
Primers for sequencing
-
Antibodies for Western blot validation
Procedure:
-
gRNA Design and Cloning:
-
Design 2-3 unique guide RNAs (gRNAs) targeting an early exon of the target gene (e.g., METTL1).
-
Synthesize and anneal complementary oligos for each gRNA.
-
Clone the annealed oligos into the lentiCRISPRv2 vector according to the manufacturer's protocol.
-
Verify the insertion by Sanger sequencing.
-
-
Lentivirus Production:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the lentiCRISPRv2-gRNA plasmid along with packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate.
-
On the following day, infect the cells with the lentiviral supernatant in the presence of polybrene (8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection and Clonal Isolation:
-
Replace the medium with fresh medium containing puromycin at a predetermined optimal concentration for your cell line.
-
Continue selection for 3-5 days until non-transduced control cells are all dead.
-
Perform single-cell dilution in a 96-well plate to isolate individual clones.
-
Expand the surviving clones.
-
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. PCR amplify the target region and perform Sanger sequencing to identify insertions or deletions (indels).
-
Western Blot: Lyse the cells and perform a Western blot to confirm the absence of the target protein (e.g., METTL1).
-
Protocol 2: Cell Viability Assay (CCK-8)
This assay measures cell proliferation and cytotoxicity following gene knockout.[12]
Materials:
-
96-well plates
-
Knockout and wild-type control cells
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the knockout and control cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Include wells with medium only as a blank control.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Assay:
-
At desired time points (e.g., 24, 48, 72, 96 hours), add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for the knockout cells relative to the wild-type control cells at each time point.
-
Plot the cell viability over time to compare the proliferation rates.
-
Protocol 3: RNA Immunoprecipitation Sequencing (RIP-Seq) for m7G
This protocol is for the immunoprecipitation of m7G-modified RNA to identify the RNA targets of m7G methyltransferases.[13][14]
Materials:
-
Knockout and wild-type control cells
-
Formaldehyde (for cross-linking, optional)
-
Glycine
-
RIP lysis buffer
-
Anti-m7G antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
RIP wash buffer
-
Proteinase K
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
Library preparation kit for sequencing
Procedure:
-
Cell Harvesting and Lysis:
-
(Optional) Cross-link RNA-protein interactions by treating cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIP lysis buffer and incubate on ice.
-
Sonicate the lysate to fragment the chromatin.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G magnetic beads.
-
Incubate a portion of the lysate with the anti-m7G antibody and another portion with the control IgG antibody overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-RNA-protein complexes.
-
-
Washing:
-
Wash the beads several times with RIP wash buffer to remove non-specific binding.
-
-
RNA Elution and Purification:
-
Elute the RNA-protein complexes from the beads.
-
Reverse the cross-linking (if performed) by heating.
-
Digest the proteins with Proteinase K.
-
Extract the RNA using an RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating DNA.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the immunoprecipitated RNA and an input control sample according to the manufacturer's protocol.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions enriched for m7G modification.
-
Annotate the peaks to identify the specific RNAs that are m7G methylated.
-
Protocol 4: Western Blot Analysis
This protocol is for the detection and quantification of specific proteins to validate gene knockout and assess the effects on downstream signaling pathways.[15]
Materials:
-
Knockout and wild-type control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-METTL1, anti-WDR4, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. METTL1 promotes hepatocarcinogenesis via m7G tRNA modification‐dependent translation control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSUN2-mediated RNA methylation: Molecular mechanisms and clinical relevance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The RNA Methyltransferase NSUN2 and Its Potential Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NSUN2 regulates Wnt signaling pathway depending on the m5C RNA modification to promote the progression of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mettl1/Wdr4-mediated m7G tRNA methylome is required for normal mRNA translation and embryonic stem cell self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-gene short-term CRISPR ko viability assay [protocols.io]
- 13. RNA m7G Methylation Sequencing - CD Genomics [cd-genomics.com]
- 14. RIP-Seq: Introduction, Features, Workflow, and Applications - CD Genomics [rna.cd-genomics.com]
- 15. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Quantification of 7-Methylguanine (7-mG)
Welcome to the technical support center for the analysis of 7-Methylguanine (7-mG). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with 7-mG quantification.
Frequently Asked Questions (FAQs)
Q1: What is 7-Methylguanine (7-mG) and why is its quantification important? A: 7-Methylguanine (7-mG) is a common DNA adduct formed when the N7 position of guanine is methylated by endogenous or exogenous agents.[1][2] While not immediately mutagenic, 7-mG can destabilize the DNA's glycosidic bond, leading to the formation of mutagenic abasic sites.[1][3] Its accurate quantification is crucial for toxicology studies, cancer research, and assessing exposure to methylating agents.[3][4]
Q2: What are the primary analytical methods for quantifying 7-mG? A: The most common and robust method is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), often using an isotope-dilution strategy for high accuracy.[4][5] Other methods include High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) after immunoaffinity purification and Enzyme-Linked Immunosorbent Assay (ELISA).[6]
Q3: Why is an isotopically labeled internal standard crucial for LC-MS/MS quantification? A: An isotopically labeled internal standard (e.g., ¹⁵N₅-7-mG) is essential for accurate quantification because it behaves nearly identically to the analyte during sample preparation, chromatography, and ionization.[3][5] This allows it to correct for variations in sample extraction, matrix effects, and instrument response, leading to highly precise and reliable results.[5]
Q4: What are the expected precursor and product ions for 7-mG in an LC-MS/MS (MRM) assay? A: For 7-Methylguanine, the protonated precursor ion [M+H]⁺ is m/z 166. The most common product ions used for quantification (quantifier) and confirmation (qualifier) in Multiple Reaction Monitoring (MRM) are m/z 149 and m/z 124, respectively.[5]
Q5: What level of sensitivity can be achieved with modern LC-MS/MS methods? A: With optimized LC-MS/MS methods, particularly those incorporating online solid-phase extraction (SPE) for sample cleanup and enrichment, a limit of detection (LOD) as low as 0.42 fmol on-column can be achieved.[7] Typical methods for urinary 7-mG report detection limits around 8.0 pg/mL.[4][8]
Troubleshooting Guides
This section addresses specific issues you may encounter during 7-mG quantification, particularly using LC-MS/MS.
Category 1: Sample Preparation
Problem: Low recovery of 7-mG after DNA hydrolysis.
-
Possible Cause 1: Incomplete Hydrolysis. The process of releasing 7-mG from the DNA backbone may be inefficient.
-
Possible Cause 2: Interference from RNA. RNA contains naturally occurring 7-methylguanine, which can interfere with the analysis of DNA adducts.[6]
-
Solution: Use hydrolysis conditions that preferentially release 7-mG from DNA. Thermal hydrolysis at a controlled pH (e.g., pH 9) can favor the release from DNA over RNA.[6] Alternatively, ensure your DNA isolation protocol includes a robust RNase treatment step.
-
Category 2: Chromatography
Problem: Poor peak shape (tailing, fronting, or broad peaks).
-
Possible Cause 1: Secondary Interactions. The analyte may be interacting with active sites on the column packing material.
-
Solution: Ensure the mobile phase has an appropriate pH and ionic strength. Adding a small amount of an acid modifier like formic acid (e.g., 0.1%) to the mobile phase can improve peak shape for amine-containing compounds like 7-mG.
-
-
Possible Cause 2: Column Contamination or Degradation. Buildup of matrix components on the column frit or packing material can degrade performance.[9][10]
-
Solution: Implement a column flushing procedure after each batch. If performance does not improve, try reversing the column (if permitted by the manufacturer) and flushing with a strong solvent. If the problem persists, the column may need to be replaced.[11] Using an in-line filter or guard column can extend column lifetime.[10]
-
-
Possible Cause 3: Injection Solvent Mismatch. If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[10]
-
Solution: Whenever possible, dissolve the final extract in a solvent that is similar in composition to or weaker than the initial mobile phase.
-
Category 3: Mass Spectrometry & Detection
Problem: Low signal intensity or sensitivity.
-
Possible Cause 1: Suboptimal Ion Source Parameters. Incorrect temperatures, gas flows, or voltages can lead to inefficient ionization and transmission.[12]
-
Possible Cause 2: Matrix Effects (Ion Suppression). Co-eluting compounds from the biological matrix can interfere with the ionization of 7-mG, reducing its signal.[12]
-
Solution: Improve the sample cleanup procedure. Incorporate a solid-phase extraction (SPE) step, either offline or online, to remove interfering substances.[4] An online SPE system can significantly enhance sensitivity and throughput.[4][7] Also, ensure chromatographic separation is adequate to resolve 7-mG from the bulk of the matrix components.
-
-
Possible Cause 3: Incorrect MRM Transitions or Collision Energy.
-
Solution: Verify the precursor (m/z 166) and product (m/z 149, 124) ions.[5] Perform a compound optimization or infusion experiment to determine the optimal collision energy for the specific instrument being used.
-
Troubleshooting Workflow Diagram
A troubleshooting workflow for diagnosing low 7-mG signal intensity.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for 7-mG quantification.
Table 1: Performance of 7-mG Analytical Methods
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Features |
| LC-MS/MS with on-line SPE | Urine | 8.0 pg/mL | Not Reported | Rapid, high-throughput, direct injection.[4][8] |
| On-line SPE LC-MS/MS | DNA | 0.42 fmol (on-column) | Not Reported | Extremely high sensitivity.[7] |
| LC-MS/MS | DNA | 64 fmol (on-column) | 151.5 fmol | Good sensitivity for DNA adducts.[13] |
| HPLC-ECD with Immunoaffinity | DNA | 0.5 pmol/sample | Not Reported | High specificity due to antibody use.[6] |
Table 2: Representative Levels of 7-mG in Biological Samples
| Biological Matrix | Population/Condition | Mean 7-mG Level (± SD) | Units |
| Human Urine | Smokers | 4215 ± 1739 | ng/mg creatinine[4] |
| Human Urine | Non-smokers | 3035 ± 720 | ng/mg creatinine[4] |
| Human Pancreas DNA | General Population | 2 - 7 | pmol/µmol guanosine[6] |
| Untreated Rat Liver DNA | Control | 2 - 7 | pmol/µmol guanosine[6] |
Experimental Protocols
Protocol 1: Quantification of 7-mG in DNA by LC-MS/MS
This protocol describes a general method for the analysis of 7-mG in DNA using isotope-dilution LC-MS/MS.
1. Materials and Reagents
-
7-Methylguanine (7-mG) analytical standard
-
¹⁵N₅-labeled 7-mG internal standard (IS)
-
Genomic DNA isolation kit
-
Hydrochloric acid (HCl), LC-MS grade
-
Acetonitrile and Water, LC-MS grade
-
Formic acid, LC-MS grade
2. Sample Preparation: DNA Hydrolysis
-
Isolate genomic DNA from tissue or cell samples using a commercial kit. Quantify the DNA concentration and purity (e.g., via UV absorbance).
-
To a known amount of DNA (e.g., 20-50 µg), add a fixed amount of the ¹⁵N₅-7-mG internal standard.
-
Add 0.1 M HCl to the sample to achieve a final DNA concentration of ~1 mg/mL.[5]
-
Vortex briefly and incubate the sample at 70°C for 30 minutes to hydrolyze the DNA and release the purine bases.
-
Immediately cool the sample on ice to stop the reaction.[5]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated DNA backbone and proteins.
-
Carefully transfer the supernatant, which contains the released 7-mG and IS, to an autosampler vial for analysis.
3. LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to separate 7-mG from other components (e.g., 0-5% B over 5 min, then ramp to 95% B to wash, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
7-mG: 166.0 → 149.0 (Quantifier), 166.0 → 124.0 (Qualifier)[5]
-
¹⁵N₅-7-mG (IS): 171.0 → 154.0 (or appropriate shift)
-
4. Data Analysis
-
Prepare a calibration curve by spiking known concentrations of 7-mG standard into a blank matrix (e.g., hydrolyzed control DNA). Add a constant amount of IS to each calibrator.
-
Analyze the calibration standards and samples using the same LC-MS/MS method.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the amount of 7-mG in the samples by interpolating their peak area ratios against the linear regression of the calibration curve.
LC-MS/MS Experimental Workflow
Overall workflow for the LC-MS/MS analysis of 7-Methylguanine in DNA.[3]
Signaling Pathway Visualization
7-Methylguanine is primarily repaired by the Base Excision Repair (BER) pathway to maintain genomic integrity.
Base Excision Repair (BER) Pathway for 7-mG
The formation of a 7-mG adduct in DNA triggers the BER pathway.[1][14] This multi-step process involves the recognition and removal of the damaged base by a specific DNA glycosylase, followed by incision of the DNA backbone, DNA synthesis, and ligation to restore the original sequence.[15]
The Base Excision Repair (BER) pathway for removing 7-mG DNA adducts.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid and sensitive quantification of urinary N7-methylguanine by isotope-dilution liquid chromatography/electrospray ionization tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of 7-methyldeoxyguanosine using immunoaffinity purification and HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. zefsci.com [zefsci.com]
- 10. agilent.com [agilent.com]
- 11. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 12. shimadzu.at [shimadzu.at]
- 13. researchgate.net [researchgate.net]
- 14. Both base excision repair and O6-methylguanine-DNA methyltransferase protect against methylation-induced colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 7-Methylguanine (m7G) Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 7-Methylguanine (m7G) detection assays.
Frequently Asked Questions (FAQs)
Q1: What is 7-Methylguanine (m7G) and why is its detection important?
A1: 7-Methylguanine (m7G) is a modified purine nucleobase formed by the methylation of guanine at the N7 position.[1] This modification can occur in both DNA and various RNA species.[2] In DNA, m7G can result from exposure to environmental mutagens or certain chemotherapeutic agents and can lead to the formation of mutagenic apurinic (AP) sites if not repaired.[3] In RNA, m7G modifications, particularly those mediated by the METTL1/WDR4 complex, play crucial roles in regulating RNA processing, stability, and translation.[4][5] Dysregulation of m7G levels has been linked to various diseases, including cancer.[4][6] Therefore, sensitive and accurate quantification of m7G is vital for toxicology studies, cancer research, and the development of novel therapeutics.[3]
Q2: Which are the most common methods for detecting m7G?
A2: The most common methods for m7G detection include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the quantification of m7G in DNA and RNA.[3][7]
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): A sensitive method for detecting electrochemically active compounds like m7G.[2][8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method suitable for screening a large number of samples, though generally less sensitive than chromatographic methods.[8]
-
Sequencing-based methods (e.g., m7G-meRIP-seq, m7G-quant-seq): These techniques allow for the transcriptome-wide mapping of m7G modifications in RNA at single-nucleotide resolution.[6][9]
Q3: How can I choose the best m7G detection assay for my experiment?
A3: The choice of assay depends on several factors:
-
Sample type and amount: LC-MS/MS and HPLC-ECD are highly sensitive and can be used for samples with low m7G levels.[2][7] Sequencing methods require sufficient amounts of high-quality RNA.
-
Required sensitivity: For detecting trace amounts of m7G, LC-MS/MS is often the preferred method due to its very low detection limits.[7]
-
Throughput needs: ELISA is well-suited for high-throughput screening of many samples.[8]
-
Desired information: If the location of the m7G modification within an RNA sequence is important, sequencing-based methods are necessary.[6]
-
Available equipment: LC-MS/MS and HPLC systems are specialized equipment, while ELISA readers are more commonly available.
Q4: What are the main challenges in achieving high sensitivity in m7G detection?
A4: Key challenges include:
-
Low abundance of m7G: m7G is often present in trace amounts in biological samples, making its detection difficult.[2]
-
Sample preparation: Inefficient extraction, hydrolysis, or purification of nucleic acids can lead to loss of m7G.
-
Interference from other molecules: The presence of other modified nucleosides or cellular components can interfere with detection. For DNA m7G analysis, contamination with RNA, which naturally contains m7G, is a significant concern.[8]
-
Antibody specificity: In immuno-based assays like ELISA and MeRIP-seq, the specificity of the anti-m7G antibody is crucial and can vary between batches.[6][10]
-
Incomplete chemical conversion: In sequencing methods that rely on chemical treatment, incomplete conversion of m7G can lead to reduced sensitivity and inaccurate quantification.[9]
Troubleshooting Guides
Issue 1: Low or No Signal in ELISA
| Possible Cause | Troubleshooting Step |
| Ineffective Antibody | - Verify the antibody is validated for ELISA. - Titrate the antibody to determine the optimal concentration. - Use a new vial of antibody if the current one may have degraded.[11] |
| Sub-optimal Coating | - Ensure the use of ELISA-grade plates. - Optimize the coating buffer (e.g., PBS pH 7.4 or carbonate-bicarbonate pH 9.6). - Extend the coating incubation time. |
| Improper Sample/Standard Preparation | - Check calculations for dilutions.[11] - Ensure standards are properly reconstituted and stored according to the manufacturer's instructions. - Avoid using ELISA plates for sample dilutions to prevent absorption.[12] |
| Incorrect Reagents or Procedure | - Confirm all reagents were added in the correct order.[11] - Use fresh buffers and substrate solutions. - Ensure incubation times and temperatures are as per the protocol.[12] |
| Insufficient Washing | - Increase the number of wash steps. - Ensure complete aspiration of wash buffer after each step. |
Issue 2: Poor Sensitivity in LC-MS/MS
| Possible Cause | Troubleshooting Step |
| Suboptimal Sample Preparation | - Ensure complete DNA/RNA hydrolysis to release m7G. - Use an isotopically labeled internal standard (e.g., [¹⁵N₅]-7-MeG) to account for sample loss during preparation.[3] - Incorporate a solid-phase extraction (SPE) step to clean up the sample and enrich for m7G.[7] |
| Inefficient Ionization | - Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). - Adjust mobile phase composition; higher organic content can improve desolvation and sensitivity. |
| Matrix Effects | - Improve chromatographic separation to resolve m7G from co-eluting matrix components. - Dilute the sample to reduce the concentration of interfering substances. |
| Contamination | - Use LC-MS grade solvents and reagents to minimize background noise.[13] - Thoroughly clean the LC system and mass spectrometer source. |
Issue 3: High Background in Immunoprecipitation (MeRIP)-based Sequencing
| Possible Cause | Troubleshooting Step |
| Non-specific Antibody Binding | - Use a high-quality, validated anti-m7G antibody.[10] - Optimize the antibody concentration; too much antibody can increase background. - Include a non-specific IgG as a negative control. |
| Insufficient Washing | - Increase the number and stringency of wash steps after immunoprecipitation. - Use appropriate wash buffers to minimize non-specific interactions. |
| Cross-reactivity | - Be aware that some anti-m7G antibodies may cross-react with other methylated guanosines.[10] - If possible, test antibody specificity using dot blot or competitive ELISA with other modified nucleosides.[14] |
| Sample Quality | - Ensure RNA is of high quality and not degraded. - Fragment RNA to the appropriate size range (typically around 100-200 nt) for efficient immunoprecipitation.[15] |
Quantitative Data Summary
The sensitivity of m7G detection varies significantly between different analytical methods. The following table provides a comparison of the limits of detection (LOD) for commonly used assays.
| Detection Method | Limit of Detection (LOD) | Reference(s) |
| LC-MS/MS | 0.17 - 0.42 fmol | [7] |
| 43 - 64 fmol | [16] | |
| HPLC-ECD | 0.5 pmol | [8] |
| ~1 ng/mL | [2] | |
| ELISA | 2 pmol | [8] |
Note: LOD values can vary depending on the specific instrument, experimental conditions, and sample matrix.
Experimental Protocols
Protocol 1: Quantification of m7G in DNA by LC-MS/MS
This protocol is based on isotope-dilution LC-MS/MS for sensitive and accurate quantification.[3][7]
-
DNA Isolation: Isolate genomic DNA from cells or tissues using a commercial DNA isolation kit. Assess DNA purity and concentration using a spectrophotometer.
-
Internal Standard Spiking: Add a known amount of isotopically labeled internal standard (e.g., [¹⁵N₅]-7-MeG) to each DNA sample.
-
DNA Hydrolysis:
-
For thermal hydrolysis, incubate the DNA sample at 100°C for 30 minutes in a neutral buffer to release N7-alkylguanines.[7]
-
Alternatively, use acid hydrolysis (e.g., with formic acid) to release all purine bases.
-
-
Sample Cleanup (Optional but Recommended):
-
Use online or offline solid-phase extraction (SPE) to remove salts and other impurities that can interfere with MS detection.[7]
-
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed and cleaned sample into an LC system coupled to a tandem mass spectrometer.
-
Separate the bases using a C18 reverse-phase column with a suitable gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect the parent-to-daughter ion transitions for both endogenous m7G and the labeled internal standard.
-
-
Quantification: Calculate the amount of m7G in the original sample by comparing the peak area ratio of endogenous m7G to the internal standard against a standard curve.
Protocol 2: Global m7G Detection in RNA by Dot Blot
This protocol provides a semi-quantitative assessment of global m7G levels in RNA.[6]
-
RNA Isolation: Extract total RNA from cells or tissues using a high-quality RNA isolation kit. Ensure the removal of any DNA contamination.
-
RNA Quantification: Determine the RNA concentration and ensure its integrity.
-
RNA Denaturation and Spotting:
-
Denature serial dilutions of RNA samples by heating at 65°C for 5 minutes.
-
Spot the denatured RNA onto a positively charged nylon membrane.
-
Crosslink the RNA to the membrane using UV radiation.
-
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with an anti-m7G antibody (at an optimized dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection:
-
Wash the membrane again as in step 6.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
-
Normalization: Stain the membrane with methylene blue to visualize the total RNA spotted and use this for normalization of the m7G signal.
Visualizations
Signaling and Experimental Workflows
Caption: METTL1/WDR4 mediated m7G methylation pathway in RNA.
Caption: Experimental workflow for m7G detection by LC-MS/MS.
Caption: Troubleshooting logic for low signal in m7G assays.
References
- 1. 7-Methylguanine - Wikipedia [en.wikipedia.org]
- 2. A novel method for detecting 7-methyl guanine reveals aberrant methylation levels in Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel roles of METTL1/WDR4 in tumor via m7G methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Global and single-nucleotide resolution detection of 7-methylguanosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of 7-methyldeoxyguanosine using immunoaffinity purification and HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m7G-quant-seq: Quantitative Detection of RNA Internal N7-Methylguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 11. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 12. mabtech.com [mabtech.com]
- 13. rsc.org [rsc.org]
- 14. m7G antibody (68302-1-Ig) | Proteintech [ptglab.com]
- 15. RNA m7G Methylation Sequencing - CD Genomics [cd-genomics.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Lysis for 7-Methylguanine Analysis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize cell lysis protocols for the accurate quantification of 7-Methylguanine (7-mG).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of cell lysis for 7-mG analysis? The primary goal is to efficiently disrupt the cell membrane and nuclear envelope to release nucleic acids (DNA and/or RNA) while preserving the integrity of the 7-mG adduct. The chosen method must be robust enough to ensure complete lysis but gentle enough to prevent the degradation of the target molecule before quantification.
Q2: How does the choice of cell type affect the lysis protocol? Different cell types require different lysis strategies. Mammalian cells are relatively easy to lyse with mild detergents.[1] In contrast, bacteria, yeast, or plant tissues have tough cell walls that often necessitate more rigorous methods, such as mechanical disruption (bead beating, sonication) or enzymatic digestion (e.g., lysozyme for bacteria).[2][3]
Q3: How can I minimize 7-mG degradation during sample preparation? 7-mG is susceptible to degradation, particularly under harsh chemical conditions or excessive heat.[4] To minimize degradation, it is crucial to:
-
Work quickly and keep samples on ice throughout the lysis procedure.
-
Avoid harsh acidic or alkaline conditions unless they are part of a controlled hydrolysis step.[4]
-
Use protease and nuclease inhibitors in the lysis buffer to prevent enzymatic degradation of cellular components, which can interfere with downstream analysis.[5]
-
Store isolated nucleic acids and lysates at -80°C for long-term stability.[4]
Q4: Is it necessary to remove RNA when analyzing 7-mG in DNA? Yes, this is a critical step. RNA contains 7-methylguanosine (m7G), which can interfere with the accurate quantification of 7-mG in DNA.[4] To mitigate this, isolated nucleic acids should be treated with RNase to degrade RNA before proceeding with DNA hydrolysis and analysis.[6][7]
Q5: Which lysis method is best for high-throughput screening? For high-throughput applications, reagent-based chemical lysis is generally preferred.[8] It is rapid, highly reproducible, and easily adaptable for multi-well plate formats.[9] Mechanical methods like sonication are often not suitable for high-throughput processing.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of cell lysis for 7-mG analysis.
Issue 1: Low or No Detectable 7-mG Signal
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Verify lysis efficiency by observing a small aliquot of the cell suspension under a microscope. If intact cells are visible, increase the harshness of the lysis method (e.g., increase detergent concentration, sonication time, or number of freeze-thaw cycles).[1] |
| Adduct Degradation | Ensure all steps are performed at low temperatures (on ice).[5] Minimize the time between lysis and nucleic acid isolation. Perform a time-course experiment to ensure hydrolysis conditions are not excessively long.[4] |
| Incomplete Nucleic Acid Isolation | After lysis, ensure proper separation of the nucleic acid-containing fraction from cell debris. Inefficient isolation leads to sample loss. Verify the integrity and purity of the isolated DNA/RNA using gel electrophoresis or spectrophotometry.[4] |
| RNA Contamination (for DNA analysis) | Incorporate a dedicated RNase digestion step into your protocol after nucleic acid isolation and before hydrolysis.[6][7] |
Issue 2: High Variability Between Replicate Samples
| Possible Cause | Recommended Solution |
| Inconsistent Lysis | For mechanical methods like sonication, ensure the probe is consistently placed in each sample and that the power settings and duration are identical. For chemical lysis, ensure thorough and consistent mixing of the lysis buffer with the cell pellet.[8] |
| Sample Viscosity | High viscosity due to the release of DNA can make handling and pipetting inconsistent. Add DNase I to the lysis buffer (if analyzing RNA or proteins) or shear the DNA by passing the lysate through a small-gauge needle.[8] For DNA analysis, this shearing occurs during subsequent steps. |
| Incomplete Resuspension | Ensure the cell pellet is completely resuspended in the lysis buffer before proceeding. Incomplete resuspension leads to incomplete lysis and variable starting material. |
Data Presentation
Table 1: Comparison of Common Cell Lysis Methods for 7-mG Analysis
| Lysis Method | Principle | Advantages for 7-mG Analysis | Disadvantages for 7-mG Analysis | Best Suited For |
| Detergent-Based Lysis | Solubilizes cell membranes using detergents (e.g., SDS, Triton X-100).[10] | Gentle, reproducible, scalable, preserves adduct integrity well.[8] | May not be effective for cells with tough walls; some detergents can interfere with downstream assays.[10] | Cultured mammalian cells, high-throughput screening. |
| Sonication | High-frequency sound waves create cavitation and shear forces that break cells.[2] | Highly efficient for a wide range of cells, including those with tough walls. | Can generate localized heat, potentially degrading 7-mG; can shear DNA; variable reproducibility.[5][11] | Bacteria, yeast, spores, and tissue samples when optimized. |
| Freeze-Thaw | Repeated cycles of freezing and thawing create ice crystals that rupture cell membranes.[1] | Gentle, does not introduce chemical contaminants. | Can be time-consuming and may not be efficient for all cell types, especially those with rigid walls; can damage sensitive proteins.[11] | Mammalian cells, some bacteria (often in combination with other methods). |
| Enzymatic Digestion | Enzymes like lysozyme or zymolyase are used to digest cell walls.[2][3] | Highly specific and gentle, preserving the integrity of intracellular contents. | Enzyme cost can be high; requires specific enzymes for different cell types; enzyme may need to be removed later.[3] | Bacteria (lysozyme), yeast (zymolyase), plant cells (cellulase). |
Experimental Protocols & Workflows
Protocol 1: Detergent-Based Lysis for Cultured Mammalian Cells
This protocol is designed for the gentle lysis of cultured cells to isolate total nucleic acids.
-
Cell Harvesting: Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS) to remove residual media. Centrifuge again and discard the supernatant.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 10 mM Tris-Cl pH 8.0, 10 mM KCl, 0.1% Triton X-100, with freshly added protease/phosphatase inhibitors).[12] The buffer volume depends on the cell pellet size.
-
Incubation: Incubate the suspension on ice for 10-15 minutes, vortexing gently every 5 minutes to encourage lysis.
-
Homogenization: For complete lysis, pass the lysate through a 27-gauge needle 5-10 times.
-
Proceed to Isolation: The lysate is now ready for nucleic acid isolation using a commercial kit or standard phenol-chloroform extraction.[6]
Protocol 2: Post-Lysis DNA Isolation and Hydrolysis for LC-MS/MS
This protocol follows cell lysis and nucleic acid isolation.
-
RNase Treatment: After isolating total nucleic acids, treat the sample with RNase A (e.g., 100 µg/mL) at 37°C for 1 hour to degrade RNA.[7]
-
Proteinase K Treatment: Add Proteinase K (e.g., 200 µg/mL) and incubate at 37°C for 1 hour to digest proteins, including the RNase.[4]
-
DNA Precipitation: Precipitate the DNA by adding 2.5 volumes of cold ethanol and 0.1 volumes of 3M sodium acetate. Incubate at -20°C overnight, then centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet the DNA.
-
DNA Wash: Wash the DNA pellet twice with 70% cold ethanol. Air-dry the pellet briefly.
-
Neutral Thermal Hydrolysis: Resuspend the DNA in a suitable buffer. To release the 7-mG adducts, perform neutral thermal hydrolysis by incubating the sample at 100°C for 30 minutes.[7] This cleaves the glycosidic bond.
-
Sample Cleanup: Centrifuge to pellet the depurinated DNA backbone. The supernatant, which contains the released 7-mG, can be collected and prepared for LC-MS/MS analysis.[6][7] This may involve a solid-phase extraction (SPE) step for cleanup and concentration.[6]
Visualizations
References
- 1. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bosterbio.com [bosterbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. constantsystems.com [constantsystems.com]
- 11. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel method for detecting 7-methyl guanine reveals aberrant methylation levels in Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the degradation of 7-Methylguanine during sample preparation.
Welcome to the technical support center for the handling and analysis of 7-Methylguanine (7-MeG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 7-MeG during sample preparation, ensuring accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 7-Methylguanine and why is its stability a concern?
A1: 7-Methylguanine (7-MeG) is a modified purine nucleobase, a methylated form of guanine.[1] It is a significant DNA adduct formed upon exposure to methylating agents and serves as a biomarker for DNA damage.[2][3] Its stability is a critical concern during sample preparation because it is prone to chemical degradation, which can lead to inaccurate quantification and misinterpretation of experimental results. The primary degradation pathways are depurination, due to the destabilization of the N-glycosidic bond, and imidazole ring opening.[4]
Q2: What are the main factors that cause 7-Methylguanine degradation?
A2: The degradation of 7-Methylguanine is primarily influenced by:
-
pH: 7-MeG is unstable at high pH (alkaline conditions), which can lead to the opening of its imidazole ring.[4][5] While low pH can also cause depurination, it is less commonly used for hydrolysis due to the overall instability of DNA in acidic conditions.[6]
-
Temperature: Elevated temperatures can accelerate the rate of depurination, where the 7-MeG base is cleaved from the DNA backbone.[7][8]
-
Harsh Chemical Treatments: The use of strong acids or bases during DNA hydrolysis or sample extraction can lead to significant degradation of 7-MeG.[9]
Q3: How can I minimize 7-Methylguanine degradation during sample storage?
A3: Proper storage is crucial for preserving the integrity of 7-MeG in your samples. For long-term storage, it is recommended to keep DNA samples at -80°C.[9] For short-term storage, +4°C is acceptable.[10] It is also advisable to protect samples from light and moisture.[10]
Q4: What is the most significant source of interference when quantifying 7-Methylguanine in DNA, and how can it be addressed?
A4: A primary source of interference is the presence of 7-methylguanosine (m7G) in RNA, which is structurally similar to the 7-methyl-deoxyguanosine in DNA.[9][11] To mitigate this, you can incorporate an RNase digestion step into your protocol to remove RNA before DNA hydrolysis.[9] Additionally, optimizing chromatographic separation during HPLC can help to resolve 7-MeG from 7-methylguanosine.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable 7-MeG signal | Adduct degradation during sample preparation. | Avoid harsh chemical treatments and excessive heat. Use neutral thermal hydrolysis for releasing 7-MeG.[2][12] Store samples appropriately at -80°C.[9] |
| Inefficient DNA/RNA isolation. | Verify the integrity and purity of your nucleic acid isolation using gel electrophoresis and spectrophotometry. | |
| Incomplete hydrolysis of DNA. | Optimize hydrolysis conditions (e.g., temperature, time). A time-course experiment can determine the ideal duration. | |
| High background or non-specific signals in immunoassays | Non-specific binding of antibodies. | Use a blocking buffer to minimize non-specific interactions. Titrate your antibody to determine the optimal concentration. |
| RNA contamination. | Incorporate an RNase digestion step in your protocol.[9] | |
| Poor reproducibility between replicates | Inconsistent sample handling. | Ensure uniform treatment of all samples, including incubation times, temperatures, and reagent concentrations. |
| Instrument variability. | Check the performance and calibration of your analytical instrument (e.g., LC-MS/MS, HPLC). | |
| Peak tailing or poor separation in HPLC | Inappropriate mobile phase or column. | Optimize the mobile phase composition and gradient. Ensure the column is appropriate for separating purine bases. Using an ion-pairing component can improve separation.[13] |
| Sample overload. | Reduce the amount of sample injected onto the column. |
Experimental Protocols
Protocol 1: DNA Isolation and Neutral Thermal Hydrolysis
This protocol is designed to gently release 7-MeG from DNA, minimizing degradation.
-
DNA Isolation: Isolate genomic DNA from cells or tissues using a standard commercial kit or phenol-chloroform extraction.
-
DNA Quantification: Determine the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.
-
RNase Treatment (Optional but Recommended): To remove contaminating RNA, treat the DNA sample with RNase A at 37°C for 30 minutes.
-
Internal Standard Spiking: Add a known amount of an isotope-labeled internal standard (e.g., ¹⁵N₅-7-MeG) to the DNA sample for accurate quantification by LC-MS/MS.[2]
-
Neutral Thermal Hydrolysis: Resuspend the DNA in a neutral pH buffer (e.g., 10 mM Tris-HCl, pH 7.4). Heat the sample at 100°C for 30 minutes to cleave the glycosidic bond and release the 7-MeG adducts.[2][12]
-
DNA Precipitation: After hydrolysis, precipitate the DNA backbone by adding 2 volumes of ice-cold ethanol and centrifuging at high speed.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released 7-MeG.
-
Drying and Resuspension: Dry the supernatant under a vacuum and resuspend it in the appropriate mobile phase for analysis (e.g., by LC-MS/MS or HPLC-ECD).
Protocol 2: Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for 7-MeG quantification.[9]
-
Sample Preparation: Prepare your sample as described in Protocol 1.
-
LC Separation: Inject the resuspended sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase typically consisting of an aqueous component with formic acid and an organic component like acetonitrile.[9]
-
MS/MS Detection: Detect 7-MeG using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[14] Monitor the specific precursor-to-product ion transitions for both endogenous 7-MeG and the isotope-labeled internal standard.
-
Quantification: Construct a calibration curve using known concentrations of 7-MeG standards. Calculate the concentration of 7-MeG in your sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[2]
Data Presentation
Table 1: Stability of 7-Methylguanine at Neutral pH
| Temperature | Half-life |
| 39°C | 70 hours[7] |
| 22°C | 460 hours[7] |
| 10°C | 3800 hours[7] |
| -20°C | ~4 years[7] |
Table 2: Comparison of Analytical Methods for 7-Methylguanine Quantification
| Method | Limit of Detection (LOD) | Advantages | Disadvantages |
| LC-MS/MS | Femtomole levels[9] | High sensitivity and specificity; allows for isotope dilution.[9][14] | Requires specialized and expensive equipment. |
| HPLC-ECD | 0.5 pmol[11] | High sensitivity; more cost-effective than LC-MS/MS.[9][13] | Can be susceptible to interference from electroactive compounds. |
| Immunoassays (ELISA) | 2 pmol[11] | High throughput; less expensive.[2] | Generally less sensitive and specific than chromatographic methods.[9] |
Visualizations
Caption: Chemical degradation pathways of 7-Methylguanine in a DNA strand.
Caption: A generalized experimental workflow for the quantification of 7-Methylguanine.
References
- 1. 7-Methylguanine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Depurination from DNA of 7-methylguanine, 7-(2-aminoethyl)-guanine and ring-opened 7-methylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA - Wikipedia [en.wikipedia.org]
- 7. Preparation of a methylated DNA standard, and its stability on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 7-Methylguanine - CAS-Number 578-76-7 - Order from Chemodex [chemodex.com]
- 11. Quantification of 7-methyldeoxyguanosine using immunoaffinity purification and HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel method for detecting 7-methyl guanine reveals aberrant methylation levels in Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Refinement of HPLC-MS/MS methods for 7-Methylguanine identification.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the identification and quantification of 7-Methylguanine (7-MG) using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 7-Methylguanine.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Interaction with active silanol groups on the column.[1] | - Use a high-purity silica-based stationary phase. - Decrease the mobile phase pH to suppress silanol ionization.[1] - Add a basic mobile phase additive like triethylamine (TEA), though this may not be necessary with high-purity columns.[1] |
| Column overload.[1][2] | - Reduce the amount of sample injected.[1] - Dilute the sample.[2] - Use a column with a larger internal diameter.[1] | |
| Inappropriate mobile phase pH or solvent strength.[2][3] | - Optimize the pH of the mobile phase to ensure the analyte is in a consistent ionization state.[1] - Ensure the mobile phase is strong enough to elute the analyte efficiently.[3] - Use fresh, HPLC-grade solvents and filtered buffers.[2] | |
| Column degradation or void formation.[2][4] | - Use a guard column to protect the analytical column from contaminants.[2] - Regularly flush the column with a strong solvent.[2] - If the problem persists, replace the column.[1][2] | |
| Low Signal Intensity or Poor Sensitivity | Incomplete DNA hydrolysis.[5] | - Ensure the acid or thermal hydrolysis step is complete to efficiently release the 7-MG adduct.[5] |
| Suboptimal MS source parameters.[5] | - Optimize nebulizer and drying gas flow rates.[5] - Adjust the desolvation temperature; a typical starting point is around 350°C.[5] | |
| Matrix effects causing ion suppression.[6][7] | - Improve chromatographic separation to resolve 7-MG from interfering compounds.[5] - Enhance sample cleanup using techniques like Solid-Phase Extraction (SPE).[8][9] - Use an isotopically labeled internal standard to compensate for matrix effects.[5][8] | |
| Inconsistent Retention Times | Fluctuations in the HPLC system.[5] | - Before running a batch of samples, perform system suitability tests by injecting a standard solution multiple times to ensure consistent retention time and peak area (typically <15% RSD).[5] - Check for issues with the LC pump, such as worn seals or air bubbles.[10] |
| Changes in mobile phase composition.[1] | - Ensure accurate and consistent preparation of the mobile phase.[10] - Degas the mobile phase to prevent air bubbles.[10] | |
| Column temperature variations.[3] | - Use a column oven to maintain a stable temperature. | |
| Ghost Peaks | Contamination in the mobile phase or system.[2][3] | - Use fresh, high-purity HPLC-grade solvents.[2] - Regularly flush solvent lines.[2] |
| System carryover.[3] | - Implement a robust needle wash protocol between injections. |
Frequently Asked Questions (FAQs)
1. What is the recommended mass spectrometry setup for 7-Methylguanine analysis?
The most common and effective method is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), typically utilizing a triple quadrupole mass spectrometer.[5] This setup allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).[5]
2. Which ionization mode is optimal for 7-Methylguanine?
Positive mode Electrospray Ionization (ESI+) is the standard and most effective method for ionizing 7-Methylguanine.[5] The protonated molecule [M+H]⁺ is readily formed and selected as the precursor ion for MS/MS analysis.[5]
3. Why is an isotopically labeled internal standard essential for accurate quantification?
An isotopically labeled internal standard, such as ¹⁵N₅-7-Methylguanine, is crucial for correcting variations in sample preparation, instrument response, and matrix effects.[5][8] Since the internal standard is chemically identical to the analyte, it co-elutes and experiences similar ionization efficiency and fragmentation, leading to highly accurate and precise quantification.[5]
4. What are the typical precursor and product ions for 7-Methylguanine in an MRM assay?
For 7-Methylguanine (molecular weight ~165.15 g/mol ), the protonated precursor ion [M+H]⁺ is m/z 166.[5][11] The most common product ions used for quantification and confirmation are m/z 149 and m/z 124.[5][11]
5. What level of sensitivity (Limit of Detection) can be achieved?
With an optimized LC-MS/MS method, particularly one that includes online sample enrichment like solid-phase extraction (SPE), a limit of detection (LOD) as low as 0.42 fmol can be achieved.[8] However, typical LODs may be in the range of 75-150 fmol depending on the sample matrix.[12]
6. How can matrix effects be minimized?
Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a common challenge.[6][13] Strategies to minimize them include:
-
Enhanced Chromatographic Separation: Adjusting the gradient profile or using a different column chemistry to better resolve 7-MG from interfering compounds.[5]
-
Effective Sample Preparation: Employing techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[9][13]
-
Use of an Internal Standard: An isotopically labeled internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for 7-Methylguanine analysis compiled from validated methods.
Table 1: Mass Spectrometry Parameters for 7-Methylguanine
| Parameter | Value | Reference |
| Ionization Mode | ESI+ | [5] |
| Precursor Ion (m/z) | 166 | [5][8][11] |
| Product Ion 1 (Quantifier) (m/z) | 149 | [5][8][11] |
| Product Ion 2 (Qualifier) (m/z) | 124 | [5][8][11] |
| Cone Voltage | 32-38 V | [11][14] |
| Collision Energy | ~25-30 eV | [8] |
Table 2: Performance Characteristics of Validated Methods
| Parameter | Value Range | Reference |
| Lower Limit of Quantitation (LLOQ) | 75.8 - 151.5 fmol | [12] |
| Linearity (r²) | > 0.999 | [8][12] |
| Intra-day Precision (%RSD) | ≤ 11% | [12] |
| Inter-day Precision (%RSD) | ≤ 7.1% | [12] |
| Accuracy | 90.8 - 119% | [12] |
Experimental Protocols
Protocol 1: Sample Preparation from DNA
This protocol describes the acid hydrolysis method to release 7-Methylguanine from DNA samples.[12][15]
-
DNA Isolation: Isolate genomic DNA from the biological sample using a commercial DNA isolation kit.
-
DNA Quantification: Determine the concentration and purity of the isolated DNA using a spectrophotometer.
-
Internal Standard Spiking: To a known amount of DNA (e.g., 10-50 µg), add a fixed amount of an isotopically labeled internal standard (e.g., ¹⁵N₅-7-Methylguanine).[15]
-
Acid Hydrolysis: Add 0.1 M HCl to the DNA sample.[5][15] Incubate the mixture at 80°C for 30 minutes to release the purine bases.[15]
-
Precipitation: After hydrolysis, cool the samples on ice and add 2 volumes of ice-cold ethanol to precipitate the DNA backbone.[15]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[15]
-
Supernatant Collection: Carefully collect the supernatant containing the released bases.[15]
-
Drying: Dry the supernatant using a vacuum concentrator.[15]
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., 96% acetonitrile with 0.1% formic acid).[8][15]
Protocol 2: HPLC-MS/MS Analysis
This protocol provides a general procedure for the analysis of 7-Methylguanine.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used (e.g., Supelco Discovery C18, 150 mm x 2.1 mm, 5 µm).[8][15]
-
Mobile Phase A: 20 mM ammonium acetate in 5% methanol or 0.1% formic acid in water.[8][15]
-
Flow Rate: 250 µL/min.[8]
-
Gradient: Develop a suitable gradient to achieve good separation of 7-Methylguanine from other components.
-
-
Mass Spectrometry:
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Quantify the amount of 7-Methylguanine in the samples using the calibration curve.
-
Visualizations
Caption: Experimental workflow for 7-Methylguanine analysis.
References
- 1. hplc.eu [hplc.eu]
- 2. mastelf.com [mastelf.com]
- 3. uhplcs.com [uhplcs.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bme.psu.edu [bme.psu.edu]
- 14. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Addressing non-specific binding in 7-Methylguanine antibody-based assays.
Welcome to the technical support center for 7-Methylguanine (m7G) antibody-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during m7G antibody-based assays such as immunoprecipitation (IP), immunofluorescence (IF), and dot blots.
High Background or Non-Specific Binding in Immunoprecipitation (IP) and Dot Blot
Question: I am observing high background and multiple non-specific bands in my m7G immunoprecipitation (IP) followed by western blot/mass spectrometry, or high background on my dot blot. What are the potential causes and how can I resolve this?
Answer: High background and non-specific binding are common challenges in antibody-based assays. The primary causes can be categorized into issues with the antibody, blocking, washing, or the sample itself.
Potential Causes and Solutions:
| Cause | Solution |
| Antibody Concentration Too High | Optimize the antibody concentration by performing a titration experiment to find the lowest concentration that still provides a specific signal. |
| Inefficient Blocking | Use an appropriate blocking buffer. For dot blots, 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in TBST is a common starting point.[1] For IP, pre-blocking the beads with 1% BSA in PBS can reduce non-specific protein binding.[2] Consider using commercially available protein-free or non-mammalian protein-based blocking buffers to avoid cross-reactivity.[3] |
| Insufficient Washing | Increase the number and/or duration of wash steps.[2] The stringency of the wash buffer can also be increased by adding detergents (e.g., up to 0.1% Tween-20 or Triton X-100) or increasing the salt concentration. |
| Non-Specific Binding to Beads (IP) | Pre-clear the lysate by incubating it with protein A/G beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads.[4] |
| Sample Issues | Ensure the sample lysate is properly clarified by centrifugation to remove cellular debris and insoluble aggregates.[5] |
Experimental Workflow for Troubleshooting High Background in m7G IP:
References
Process improvements for the chemical synthesis of 7-Methylguanine.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the chemical synthesis of 7-Methylguanine. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and process improvement data.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 7-Methylguanine, providing probable causes and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of 7-Methylguanine | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal pH: The reaction proceeds best under slightly alkaline conditions to deprotonate guanine, but highly alkaline conditions can cause product degradation. 3. Inefficient precipitation: The product may not have fully precipitated out of the solution during neutralization. 4. Loss during purification: Significant loss of product during recrystallization or other purification steps. | 1. Optimize reaction time and temperature: Ensure the reaction is stirred for the recommended duration (e.g., 2-4 hours) at room temperature after the addition of the methylating agent.[1] 2. Careful pH control: Maintain a basic pH during the initial dissolution of guanine to enhance its nucleophilicity.[1] During work-up, neutralize the reaction mixture slowly to a pH of approximately 7 to ensure complete precipitation of 7-Methylguanine.[1] 3. Maximize precipitation: After neutralization, cool the mixture in an ice bath to maximize the precipitation of the crude product.[1] 4. Refine purification technique: When recrystallizing, use a minimal amount of hot deionized water to dissolve the crude product and allow for slow cooling to form pure crystals.[1] |
| Impure Product (Presence of Side Products) | 1. Over-methylation: Use of excess methylating agent or prolonged reaction time can lead to the formation of di-methylated guanine species. 2. Formation of O6-methylguanine: While N7-methylation is predominant with dimethyl sulfate, some O6-methylation can occur.[2] 3. Imidazole ring-opening: The product, 7-methylguanine, is susceptible to imidazole ring-opening under strongly alkaline conditions, forming formamidopyrimidine derivatives.[3] 4. Unreacted Guanine: The reaction did not go to completion. | 1. Stoichiometric control: Use a carefully measured amount of dimethyl sulfate. 2. Selective methylation conditions: The use of dimethyl sulfate in an aqueous solution at room temperature is highly regioselective for the N7 position.[4] 3. Avoid high pH: Do not expose the reaction mixture or the isolated product to high pH for extended periods. Neutralize the reaction mixture promptly after the reaction is complete. 4. Optimize reaction conditions: Ensure guanine is fully dissolved before adding the methylating agent and that the reaction runs for a sufficient amount of time. The crude product can be purified by recrystallization to remove unreacted guanine.[1] |
| Reaction Stalls or Proceeds Slowly | 1. Poor solubility of guanine: Guanine has low solubility in water, which can limit the reaction rate. 2. Low reaction temperature: While low temperatures are good for minimizing side products during the addition of dimethyl sulfate, a very low temperature during the main reaction phase can slow it down.[1] | 1. Ensure complete dissolution: Dissolve guanine in an aqueous solution of a base like sodium hydroxide to deprotonate it and increase its solubility and nucleophilicity before adding the methylating agent.[1] 2. Maintain appropriate temperature: After the initial controlled addition of dimethyl sulfate in an ice bath, allow the reaction to proceed at room temperature to ensure a reasonable reaction rate.[1] |
| Difficulty in Product Isolation | 1. Product remains in solution: Incomplete precipitation due to incorrect pH or insufficient cooling. 2. Fine precipitate: The precipitated product may be too fine to be effectively collected by filtration. | 1. Verify pH and cooling: Use a pH meter to ensure the solution is neutralized to pH 7. Allow sufficient time for cooling in an ice bath.[1] 2. Allow for crystal growth: Slow cooling after recrystallization can lead to larger crystals that are easier to filter. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for the chemical synthesis of 7-Methylguanine?
A1: The most common laboratory-scale method is the direct methylation of guanine using a methylating agent like dimethyl sulfate (DMS) in an aqueous basic solution. This method is favored for its high regioselectivity towards the N7 position of the guanine imidazole ring.[1] An industrial-scale process has been reported that offers high yield (>96%), cost-effectiveness, and improved safety and environmental considerations.
Q2: What are the critical parameters to control during the synthesis?
A2: The critical parameters to control are:
-
Temperature: The addition of dimethyl sulfate should be done at a low temperature (e.g., below 10°C) to control the exothermic reaction and minimize the formation of side products.[1]
-
pH: A basic solution is necessary to dissolve guanine and enhance its nucleophilicity. However, prolonged exposure to high pH should be avoided as it can lead to the degradation of 7-methylguanine through imidazole ring-opening.[3] The pH should be carefully neutralized to ~7 to precipitate the product.[1]
-
Stoichiometry: The molar ratio of the methylating agent to guanine should be carefully controlled to prevent over-methylation.
Q3: What are the common impurities, and how can they be removed?
A3: Common impurities include unreacted guanine, over-methylated products (e.g., 3,7-dimethylguanine), and potentially a small amount of O6-methylguanine.[2] The primary method for purification is recrystallization from hot deionized water.[1] The use of activated carbon during recrystallization can help to decolorize the solution.[1] For high-purity applications, chromatographic methods such as HPLC can be employed.
Q4: How can I confirm the identity and purity of the synthesized 7-Methylguanine?
A4: The identity and purity of 7-Methylguanine can be confirmed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or electrochemical detection is a common method for assessing purity and quantifying the product.[5]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of 7-Methylguanine and identify impurities.
Q5: What safety precautions should be taken during the synthesis?
A5: Dimethyl sulfate (DMS) is a potent alkylating agent and is highly toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. Sodium hydroxide and hydrochloric acid are corrosive and should also be handled with care.
Quantitative Data
The following table summarizes the relative abundance of different methylated guanine products when DNA is treated with dimethyl sulfate. This provides an indication of the selectivity of the methylation reaction.
| Methylated Product | Relative Proportion (%) | Reference |
| N7-Methylguanine | ~61.53 | [6] |
| N3-Methyladenine | ~38.19 | [6] |
| O6-Methylguanine | ~0.29 | [6] |
Note: This data is from the methylation of DNA, but it illustrates the high preference for N7-methylation of guanine with dimethyl sulfate.
Experimental Protocols
Synthesis of 7-Methylguanine from Guanine
This protocol details the direct methylation of guanine using dimethyl sulfate.
Materials:
-
Guanine
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Concentrated hydrochloric acid (HCl)
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Deionized water
-
Ethanol
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Activated carbon
Procedure:
-
Dissolution of Guanine: In a round-bottom flask, dissolve the desired amount of guanine in an aqueous solution of sodium hydroxide. The basic conditions are necessary to deprotonate the guanine, making it more nucleophilic.[1]
-
Methylation Reaction:
-
Cool the guanine solution in an ice bath.
-
Slowly add dimethyl sulfate dropwise to the cooled solution while stirring vigorously. Maintain the temperature of the reaction mixture below 10°C to control the reaction rate and minimize the formation of side products.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours to ensure complete methylation.[1]
-
-
Work-up and Neutralization:
-
Carefully neutralize the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH reaches approximately 7. This will precipitate the crude 7-Methylguanine.[1]
-
-
Isolation of Crude Product:
-
Purification (Recrystallization):
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Dissolve the crude 7-Methylguanine in a minimal amount of hot deionized water.
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Add a small amount of activated carbon to decolorize the solution and heat briefly.
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Hot-filter the solution to remove the activated carbon.
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Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.[1]
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Visualizations
Experimental Workflow for 7-Methylguanine Synthesis
Caption: A flowchart illustrating the key stages in the chemical synthesis of 7-Methylguanine.
Simplified Reaction Mechanism: N7-Methylation of Guanine
Caption: A simplified diagram showing the SN2 reaction for the N7-methylation of guanine.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA synthesis with methylated poly(dC-dG) templates. Evidence for a competitive nature to miscoding by O(6)-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Depurination from DNA of 7-methylguanine, 7-(2-aminoethyl)-guanine and ring-opened 7-methylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Methylguanine in poly(dG-dC).poly(dG-dC) facilitates z-DNA formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Monitoring of dimethyl sulphate-induced N3-methyladenine, N7-methylguanine and O(6)-methylguanine DNA adducts using reversed-phase high performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the storage and handling of 7-Methylguanine standards.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the storage and handling of 7-Methylguanine (7-MG) standards. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 7-Methylguanine and what are its primary research applications?
7-Methylguanine is a methylated form of the purine nucleobase guanine.[1][2] It is a significant DNA adduct formed from exposure to certain environmental mutagens or as a result of endogenous metabolic processes. In research, 7-MG is often used as a biomarker for DNA damage and repair studies. It is also a known natural inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, making it a compound of interest in cancer research.[1][3]
Q2: How should I properly store 7-Methylguanine standards upon receipt?
Proper storage is critical to maintain the integrity of 7-Methylguanine standards. Recommendations vary slightly between suppliers but generally follow the same principles for ensuring long-term stability.
| Storage Condition | Recommendation | Duration |
| Long-Term Storage | Store at -20°C. | Stable for at least 2 to 4 years.[4] |
| Short-Term Storage | Store at +4°C. | For immediate or frequent use. |
| Shipping | Ambient temperature. | Stable for the duration of shipping. |
It is also crucial to protect the standard from light and moisture.[5]
Q3: How do I prepare a stock solution of 7-Methylguanine?
7-Methylguanine is a crystalline solid.[4] Due to its limited solubility in water and common organic solvents like DMSO at neutral pH, specific procedures are required for its dissolution.
For Cell Culture Experiments: It is often challenging to dissolve 7-Methylguanine directly in cell culture media or DMSO at high concentrations. A common method is to first dissolve it in a basic solution and then neutralize it.
-
Recommended Solvent: 1 M Sodium Hydroxide (NaOH). 7-Methylguanine is soluble in 1 M NaOH at a concentration of approximately 50 mg/mL.[4]
-
Procedure:
-
Weigh the desired amount of 7-Methylguanine powder in a sterile container.
-
Add the calculated volume of 1 M NaOH to achieve the desired stock concentration.
-
Gently vortex or sonicate until fully dissolved.
-
Before adding to your cell culture medium, it is critical to neutralize the basic stock solution with an appropriate acid (e.g., HCl) to avoid drastic pH changes in your experimental setup. This should be done carefully while monitoring the pH.
-
It is advisable to prepare a high-concentration stock and then dilute it to the final working concentration in the cell culture medium, ensuring the final concentration of the neutralization salt does not affect the cells. The final concentration of any solvent, such as DMSO if used, should typically be kept below 0.5% to avoid cytotoxicity.[6][7]
-
For Analytical Chemistry (HPLC, LC-MS/MS): For analytical standards, preparation often involves dissolving in the mobile phase or a compatible solvent.
-
Common Solvents: Methanol, acetonitrile/water mixtures with 0.1% formic acid, or dilute acids (e.g., 0.1 M HCl).[8]
Q4: What are the key safety precautions when handling 7-Methylguanine powder?
7-Methylguanine is classified as a hazardous substance that can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE) is mandatory.
| Hazard Classification | Recommended PPE |
| Skin Irritation | Chemical-resistant gloves (e.g., Nitrile). |
| Eye Irritation | Safety glasses with side shields or chemical safety goggles. |
| Respiratory Irritation | A NIOSH-approved N95 respirator is required when handling the powder form. |
Always handle the powder in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation. A standard laboratory coat should be worn at all times.
Experimental Protocols
Protocol 1: Cell-Based PARP Activity Assay using 7-Methylguanine
This protocol outlines a method to assess the inhibitory effect of 7-Methylguanine on PARP activity in a cellular context using an ELISA-based assay that measures poly(ADP-ribose) (PAR) levels.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
7-Methylguanine stock solution
-
DNA-damaging agent (e.g., 20 µM H₂O₂)
-
Phosphate-Buffered Saline (PBS)
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Cell lysis buffer
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BCA Protein Assay Kit
-
Commercial PAR ELISA Kit
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 7-Methylguanine (and a vehicle control) for the desired duration (e.g., 1-24 hours).
-
Induction of DNA Damage: To stimulate PARP activity, add a DNA-damaging agent like H₂O₂ to the wells and incubate for 10-15 minutes.[8]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to normalize the samples.
-
PAR ELISA: Follow the manufacturer's instructions for the PAR ELISA kit. This typically involves adding the normalized cell lysates to an antibody-coated plate, followed by incubation with detection antibodies and a substrate.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. The signal will be proportional to the amount of PAR, and a decrease in signal in the 7-Methylguanine-treated wells indicates PARP inhibition.
Troubleshooting Guides
General Handling and Storage
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Standard fails to dissolve completely. | - Incorrect solvent used.- Insufficient solvent volume.- Low temperature. | - For cell-based assays, use 1 M NaOH for initial dissolution.[4]- For analytical standards, try gentle warming or sonication.- Ensure the concentration is not above its solubility limit in the chosen solvent. |
| Inconsistent results between experiments. | - Degradation of the standard due to improper storage.- Repeated freeze-thaw cycles of the stock solution. | - Always store the solid standard at -20°C, protected from light and moisture.[5]- Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
Cell-Based Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | - Inconsistent cell seeding.- Edge effects in multi-well plates.- Incomplete mixing of 7-Methylguanine in the media. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS or media instead.[6]- Gently but thoroughly mix the plate after adding the compound. |
| Low viability in untreated or vehicle-treated control cells. | - Solvent toxicity (e.g., DMSO).- Suboptimal cell culture conditions (e.g., over-confluency).- Contamination. | - Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[6]- Use cells in the logarithmic growth phase.- Regularly check for microbial contamination. |
| Precipitation of 7-Methylguanine in cell culture media. | - The compound's solubility limit was exceeded.- pH of the media is not suitable for keeping the compound in solution. | - Perform a solubility test to determine the maximum concentration of 7-Methylguanine in your specific cell culture medium.- Ensure the stock solution is properly neutralized and diluted. |
Analytical Assays (HPLC/LC-MS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC. | - Column contamination.- Sample solvent incompatible with the mobile phase.- Column overload. | - Clean the column with a strong solvent.- Dissolve the 7-Methylguanine standard in the mobile phase or a compatible solvent.- Reduce the injection volume or concentration. |
| Low signal intensity in Mass Spectrometry. | - Incomplete DNA hydrolysis (if analyzing DNA adducts).- Suboptimal ionization parameters. | - Verify that the acid hydrolysis step is complete to efficiently release the 7-MG adduct.[8]- Optimize nebulizer and drying gas flow rates and desolvation temperature. Positive mode Electrospray Ionization (ESI+) is typically optimal.[8] |
| Erratic retention times in HPLC. | - Air trapped in the pump.- Leak in the system.- Fluctuations in column temperature. | - Purge the pump to remove air bubbles.- Check all fittings for leaks.- Use a column oven to maintain a stable temperature. |
Visualizations
Experimental Workflow for PARP Inhibition Assay
Caption: Workflow for a cell-based PARP inhibition assay using 7-Methylguanine.
7-Methylguanine in the Base Excision Repair (BER) Pathway
7-Methylguanine lesions in DNA are recognized and removed by the Base Excision Repair (BER) pathway. This process is initiated by a specific DNA glycosylase.
References
- 1. 7-Methylguanine - Wikipedia [en.wikipedia.org]
- 2. 7-Methylguanine | C6H7N5O | CID 135398679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. CUT&RUN Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. emulatebio.com [emulatebio.com]
- 8. benchchem.com [benchchem.com]
How to minimize background noise in 7-Methylguanine sequencing data.
Welcome to the technical support center for 7-Methylguanine (m7G) sequencing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and improve the quality of their m7G sequencing data.
Frequently Asked Questions (FAQs)
General
Q1: What are the common sources of background noise in m7G sequencing data?
Background noise in m7G sequencing can originate from several stages of the experimental workflow. Key sources include:
-
Non-specific antibody binding: In immunoprecipitation-based methods like m7G-MeRIP-seq, antibodies may bind to unmodified RNA sequences or other cellular components, leading to false-positive signals.[1][2][3]
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Library preparation artifacts: These can include the formation of adapter dimers and PCR duplication artifacts. Adapter dimers are small, unwanted products of adapter ligation that can compete with library fragments during sequencing.[4][5][6][7] PCR duplicates are multiple reads originating from a single RNA fragment, which can skew quantification.[8][9][10][11][12]
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Chemical treatment side reactions: Methods like m7G-MaP-seq and m7G-quant-seq that use chemical reagents like sodium borohydride (NaBH₄) can sometimes have incomplete or off-target reactions, leading to noise.[13][14][15][16][17]
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Low-quality RNA input: Starting with degraded or contaminated RNA can lead to a variety of issues, including inefficient reverse transcription and library construction, which contributes to background noise.[18][19]
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Sequencing errors: Inherent errors in the sequencing process itself can introduce noise into the final dataset.[20]
m7G-MeRIP-seq
Q2: I am observing high background in my m7G-MeRIP-seq experiment. What are the likely causes and how can I reduce it?
High background in m7G-MeRIP-seq is often due to non-specific binding of the m7G antibody or inadequate washing steps. Here’s how to troubleshoot:
-
Optimize Antibody Concentration: Using too much antibody can increase non-specific binding. Perform a titration experiment to determine the minimal amount of antibody required for efficient immunoprecipitation of your target.[21]
-
Improve Washing Steps: Increase the number and duration of washes after immunoprecipitation. You can also try increasing the salt and/or detergent concentrations in your wash buffers to disrupt weaker, non-specific interactions.[21][22]
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Block Beads: Before adding the antibody, pre-block the protein A/G beads with a blocking agent like BSA or yeast tRNA to reduce non-specific binding of RNA to the beads.[23]
-
Include Proper Controls: Always include a negative control, such as an IgG isotype control immunoprecipitation, to assess the level of non-specific binding.[2]
Q3: How do I choose the right m7G antibody for my experiment?
The specificity and efficiency of the m7G antibody are critical for a successful MeRIP-seq experiment.
-
Check validation data: Look for antibodies that have been validated for immunoprecipitation (IP) or, ideally, for MeRIP-seq specifically.
-
Consider clonality: Both monoclonal and polyclonal antibodies can be used. Polyclonal antibodies may offer better pulldown efficiency due to binding to multiple epitopes, while monoclonal antibodies may have higher specificity.
-
Review literature: Check recent publications in your field to see which antibodies are being used successfully by other researchers.
Library Preparation & Sequencing
Q4: My sequencing data shows a high percentage of adapter dimers. How can I prevent and remove them?
Adapter dimers are a common artifact, especially with low RNA input.[4][6]
-
Optimize Adapter-to-Insert Ratio: Using an excessive amount of adapter relative to the amount of input RNA can lead to adapter dimer formation.[7]
-
Size Selection: After library amplification, perform a size selection step to remove small fragments. This can be done using gel purification or magnetic beads (e.g., AMPure XP).[4][7] A double size selection (before and after PCR) can be very effective.[7]
-
Use Modified Adapters: Chemically modified adapters that inhibit self-ligation are available and can significantly reduce dimer formation.[6]
Q5: I suspect a high rate of PCR duplicates in my data. How can I identify and mitigate this?
PCR duplicates can artificially inflate signal and lead to false positives.[11]
-
Limit PCR Cycles: Use the minimum number of PCR cycles necessary to generate enough library for sequencing. Over-amplification is a major cause of high duplication rates.[12]
-
Use Unique Molecular Identifiers (UMIs): UMIs are short, random sequences ligated to RNA fragments before amplification. After sequencing, reads with the same UMI and mapping coordinates can be identified as PCR duplicates and collapsed into a single count, providing more accurate quantification.[9][12]
-
Assess Library Complexity: Tools like dupRadar in R can help distinguish between PCR artifacts and natural read duplication from highly expressed genes.[8]
m7G-MaP-seq & m7G-quant-seq
Q6: The mutation rates at known m7G sites in my m7G-MaP-seq data are lower than expected. What could be the issue?
Low mutation rates in mutational profiling sequencing can indicate suboptimal chemical treatment or reverse transcription.[13][15]
-
Incomplete NaBH₄ Reduction: Ensure the sodium borohydride solution is freshly prepared and used at the optimal concentration and incubation time to achieve efficient reduction of m7G.
-
Suboptimal Reverse Transcriptase: The choice of reverse transcriptase can influence the mutation rate at abasic sites. Some reverse transcriptases may be more prone to stalling rather than misincorporation.
-
RNA Quality: Degraded RNA can lead to inefficient reverse transcription and lower read quality, impacting the accurate identification of mutations.
Q7: How can I be sure that the mutations I observe are specific to m7G and not just sequencing errors?
Distinguishing true m7G-induced mutations from background errors is crucial.
-
Include a Control Sample: Process a sample in parallel without the NaBH₄ treatment. The mutation rate at a given position in the treated sample should be significantly higher than in the control sample.[13][16]
-
Statistical Analysis: Use statistical tests, such as a log-likelihood ratio test, to determine if the mutation rate at a specific site is significantly above the background error rate.[13][16]
-
Replicates: Perform biological replicates to ensure the observed mutation patterns are consistent.
Troubleshooting Guides
Problem 1: High Background Signal in m7G-MeRIP-seq
| Potential Cause | Recommended Solution |
| Non-specific antibody binding | Perform antibody titration to find the optimal concentration. Use a high-quality, validated antibody. Include an IgG isotype control.[2][21] |
| Insufficient washing | Increase the number and/or duration of wash steps. Increase salt and/or detergent concentration in wash buffers.[21][22] |
| Non-specific binding to beads | Pre-block beads with BSA and/or yeast tRNA for 1 hour at 4°C.[23] |
| Low-quality starting RNA | Ensure RNA has a high integrity score (RIN > 7). Use DNase treatment to remove any contaminating DNA.[19][24] |
Problem 2: Low Library Complexity and High PCR Duplication
| Potential Cause | Recommended Solution |
| Too little input RNA | Start with a sufficient amount of high-quality RNA. If input is limited, consider methods optimized for low-input samples. |
| Excessive PCR cycles | Minimize the number of PCR cycles. Perform a qPCR test to determine the optimal number of cycles for library amplification.[12] |
| PCR bias | Use a high-fidelity DNA polymerase to minimize amplification bias. |
| Inability to distinguish PCR duplicates from biological duplicates | Incorporate Unique Molecular Identifiers (UMIs) into the library preparation workflow to accurately identify and remove PCR duplicates.[9][12] |
Problem 3: Adapter Dimer Contamination
| Potential Cause | Recommended Solution |
| Suboptimal adapter to insert ratio | Titrate the amount of adapter used in the ligation reaction.[7] |
| Inefficient removal of small fragments | Perform a stringent size selection after library amplification using magnetic beads (e.g., AMPure XP) or gel extraction. A double size-selection can be beneficial.[4][7] |
| Adapter self-ligation | Use commercially available adapters with chemical modifications that prevent self-ligation.[6] |
Experimental Protocols & Workflows
Key Experimental Workflow: m7G-MeRIP-seq
Caption: Workflow for m7G-MeRIP-seq from RNA extraction to data analysis.
Logical Relationship: Sources of Noise and Mitigation Strategies
References
- 1. bioclone.net [bioclone.net]
- 2. nRIP-seq: A technique to identify RNA targets of an RNA binding protein on a genome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA immunoprecipitation to identify in vivo targets of RNA editing and modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. knowledge.illumina.com [knowledge.illumina.com]
- 5. agilent.com [agilent.com]
- 6. tebubio.com [tebubio.com]
- 7. researchgate.net [researchgate.net]
- 8. dupRadar: a Bioconductor package for the assessment of PCR artifacts in RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dnatech.ucdavis.edu [dnatech.ucdavis.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. The impact of PCR duplication on RNAseq data generated using NovaSeq 6000, NovaSeq X, AVITI, and G4 sequencers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elimination of PCR duplicates in RNA-seq and small RNA-seq using unique molecular identifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of internal N7-methylguanosine (m7G) RNA modifications by mutational profiling sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m7G-quant-seq: Quantitative Detection of RNA Internal N7-Methylguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Detection of internal N7-methylguanosine (m7G) RNA modifications by mutational profiling sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 18. bitesizebio.com [bitesizebio.com]
- 19. biotech.ufl.edu [biotech.ufl.edu]
- 20. Plasmidsaurus – Systematic sequencing errors and how to solve them [plasmidsaurus.com]
- 21. Optimizing Immunoprecipitation with Protein A/G Magnetic Beads: A Comprehensive Guide for Enhanced Protein Purification - nanomicronspheres [nanomicronspheres.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. RNA m7G Methylation Sequencing - CD Genomics [cd-genomics.com]
Validation & Comparative
A Comparative Analysis of 7-Methylguanine and O6-Methylguanine on DNA Stability and Cellular Response
This guide provides a detailed comparison of the effects of two common DNA adducts, 7-methylguanine (7-mG) and O6-methylguanine (O6-mG), on the stability of the DNA duplex. Formed by endogenous and exogenous alkylating agents, these lesions, despite their seemingly minor structural differences, elicit vastly different structural perturbations, cellular repair responses, and biological consequences. This document is intended for researchers, scientists, and drug development professionals investigating DNA damage, repair mechanisms, and the therapeutic implications of alkylating agents.
Structural and Base Pairing Distinctions
Methylation at the N7 versus the O6 position of guanine results in distinct chemical properties that fundamentally alter the base's interaction within the DNA double helix. 7-mG formation occurs at the most nucleophilic center in DNA, the N7 atom of guanine, introducing a positive charge into the imidazole ring.[1] In contrast, O6-mG involves methylation of the oxygen atom at position 6, an atom critical for the hydrogen bonding in a standard G:C Watson-Crick base pair.
Caption: Chemical structures of Guanine and its methylated derivatives, 7-mG and O6-mG.
Impact on DNA Duplex Stability and Structure
The location of the methyl group dictates the adduct's effect on DNA structure and stability. 7-mG is considered a non-distorting lesion, whereas O6-mG significantly perturbs the DNA helix.
-
7-Methylguanine (7-mG): This adduct does not significantly distort the overall B-form structure of the DNA duplex.[2] High-resolution structural studies show that the m7G:C base pair is similar to a canonical G:C pair, with only minor alterations to hydrogen bond distances.[1][3] The primary instability introduced by 7-mG is the weakening of the N-glycosidic bond, which makes the damaged base prone to spontaneous depurination, leaving behind a potentially mutagenic abasic (AP) site.[1][4]
-
O6-Methylguanine (O6-mG): This lesion is highly destabilizing and structurally disruptive. It prevents the formation of the normal Watson-Crick hydrogen bonds with cytosine. The O6-mG:C pair, which often adopts a "wobble" conformation, is significantly weaker than a G:C pair, reducing the thermal stability of the duplex.[5] More critically, O6-mG readily mispairs with thymine (T). While the O6-mG:T mispair is itself unstable, it adopts a geometry that mimics a standard Watson-Crick pair, allowing it to evade the proofreading machinery of DNA polymerases.[5][6] This mispairing is the principal cause of its high mutagenicity, leading to G:C to A:T transition mutations upon DNA replication. Chemical probing has revealed that O6-mG can also induce unstacking of adjacent bases, extending the structural perturbation.[7]
Quantitative Comparison of Effects on DNA Stability
| Feature | 7-Methylguanine (7-mG) | O6-Methylguanine (O6-mG) |
| Helical Distortion | Minimal; maintains B-form DNA structure.[2] | Significant; perturbs local helix and unstacks neighboring bases.[7] |
| Base Pairing | Pairs with Cytosine (C) with minor geometric changes.[1][3] | Forms a weak "wobble" pair with Cytosine (C); readily mispairs with Thymine (T).[5][6] |
| Duplex Stability (Tm) | No significant change in duplex melting temperature.[1] | Destabilizing; O6-mG:C pairs are 4-5 kcal/mol weaker than G:C pairs.[5] |
| Primary Instability | Increased rate of spontaneous depurination, leading to abasic sites.[1][4] | High propensity for mispairing with Thymine, leading to mutations.[5] |
| Mutagenicity | Low mutagenicity; mutation frequency is less than 0.5%.[8][9] | Highly mutagenic and carcinogenic.[10] |
Cellular Repair Pathways and Signaling
The distinct structural impacts of 7-mG and O6-mG lead to their recognition and processing by entirely different cellular repair machineries, triggering divergent signaling cascades.
7-Methylguanine Repair: Base Excision Repair (BER)
7-mG is primarily repaired by the Base Excision Repair (BER) pathway. The process is initiated by a DNA glycosylase, such as human N-methylpurine DNA glycosylase (AAG) or its bacterial homolog AlkA, which recognizes the lesion and cleaves the N-glycosidic bond, excising the damaged base.[3][11] This creates an abasic (AP) site, which is then processed by AP endonuclease 1 (APE1), followed by DNA polymerase and ligase activities to restore the correct base. The spontaneous depurination of 7-mG also generates an AP site, channeling the lesion into the same BER pathway.[4]
Caption: The Base Excision Repair (BER) pathway for 7-methylguanine.
O6-Methylguanine Repair: Direct Reversal and Mismatch Repair-Mediated Apoptosis
O6-mG is repaired by a unique direct reversal mechanism involving the "suicide" enzyme O6-methylguanine-DNA methyltransferase (MGMT).[12][13] MGMT identifies the lesion, flips the base out of the DNA helix, and irreversibly transfers the methyl group from the guanine to one of its own cysteine residues.[13] This restores the guanine base in a single step but inactivates the MGMT protein.
If O6-mG is not repaired by MGMT before DNA replication, the polymerase frequently inserts a thymine opposite it. This O6-mG:T mispair is recognized by the Mismatch Repair (MMR) system, specifically the MutSα (MSH2/MSH6) complex.[14][15] However, instead of successfully repairing the lesion, the MMR system's attempts are futile. It excises the newly synthesized strand containing the thymine, but the polymerase, using the damaged strand as a template, re-inserts another thymine. This cycle of futile repair leads to persistent single-strand breaks, which can cause replication fork collapse, the formation of lethal double-strand breaks, and the activation of a DNA damage response.[15][16] This cascade ultimately triggers an intra-S-phase cell cycle arrest and apoptosis, which is the primary mechanism of cytotoxicity for many alkylating chemotherapeutic agents.[15][17]
Caption: Divergent fates of O6-methylguanine: direct repair by MGMT or MMR-mediated apoptosis.
Experimental Protocols
Protocol 1: Thermal Denaturation (Tm) Analysis
-
Objective: To quantify the impact of a methylguanine adduct on DNA duplex stability.
-
Methodology:
-
Synthesize complementary oligonucleotides (e.g., 12-20 bases long), one pair containing a canonical G:C and a second pair containing the adduct (7-mG:C or O6-mG:C/T) at a defined position.
-
Anneal the complementary strands in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Using a UV-Vis spectrophotometer equipped with a Peltier temperature controller, monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).
-
The melting temperature (Tm) is determined as the peak of the first derivative of the melting curve, representing the point where 50% of the duplex DNA has dissociated. A decrease in Tm relative to the unmodified control indicates destabilization.
-
Protocol 2: Adduct Quantification by UPLC-MS/MS
-
Objective: To accurately measure the quantity of 7-mG or O6-mG in genomic DNA.
-
Methodology:
-
Treat cells or animals with an alkylating agent. Isolate genomic DNA using a standard phenol-chloroform extraction or a commercial kit.
-
Spike the DNA sample with a known amount of a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N]-O6-methylguanosine).
-
Perform enzymatic hydrolysis of the DNA to individual deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
Separate the deoxynucleosides using Ultra-Performance Liquid Chromatography (UPLC).
-
Detect and quantify the specific adducts using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[18] The ratio of the signal from the endogenous adduct to the signal from the internal standard allows for precise quantification.[18][19]
-
Protocol 3: MGMT Activity Assay
-
Objective: To measure the capacity of a cell extract to repair O6-mG.
-
Methodology:
-
Prepare a DNA substrate, typically a synthetic oligonucleotide, containing a single, site-specific O6-mG lesion. The substrate can be radiolabeled for easier detection.
-
Incubate the O6-mG substrate with a protein extract from the cells of interest for a defined period.
-
The repair reaction results in the transfer of the methyl group to the MGMT protein.
-
Quantify the reaction. This can be done by:
-
HPLC: Quench the reaction and analyze the DNA by ion-exchange HPLC to measure the decrease in the O6-mG-containing substrate and the increase in the repaired, guanine-containing product.[20]
-
Mass Spectrometry: After the reaction, digest the protein extract (e.g., with trypsin) and use MALDI-ToF or LC-MS to detect the alkylated active site peptide of MGMT, providing a direct measure of active protein.[21][22]
-
-
Conclusion
While both 7-methylguanine and O6-methylguanine are products of DNA alkylation, their effects on DNA stability and their biological consequences are profoundly different.
-
7-Methylguanine is the more frequent lesion but is structurally benign. It does not significantly distort the DNA helix or impede replication, and its primary threat comes from its potential to depurinate. It is efficiently managed by the high-capacity Base Excision Repair pathway.
-
O6-Methylguanine , though less common, is a far more potent lesion. It directly destabilizes the DNA duplex, is highly mutagenic due to its propensity to mispair with thymine, and is highly cytotoxic. Its cytotoxicity is not a direct result of the lesion itself but is mediated by the cell's own Mismatch Repair system, which, in a futile attempt to correct the O6-mG:T mispair, generates lethal DNA strand breaks that trigger apoptosis.
This comparative understanding is critical for the fields of toxicology, cancer biology, and pharmacology. The high cytotoxicity of O6-mG is exploited by alkylating chemotherapies, and the status of the MGMT repair protein is a key determinant of tumor resistance to such agents. Conversely, the presence of 7-mG is often used as a biomarker for exposure to alkylating agents.[23]
References
- 1. N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of N7-methylguanine on duplex DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonenzymatic release of N7-methylguanine channels repair of abasic sites into an AP endonuclease-independent pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural basis for the mutagenicity of O6-methyl-guanine lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protonated base pairs explain the ambiguous pairing properties of O6-methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-related properties of the mutagenic lesion 6-O-methylguanine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "The base-pairing properties of O⁶-methylguanine during DNA replication" by Elizabeth T. Snow [trace.tennessee.edu]
- 11. Ada regulon - Wikipedia [en.wikipedia.org]
- 12. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Apoptotic signaling in response to a single type of DNA lesion, O(6)-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunological and mass spectrometry-based approaches to determine thresholds of the mutagenic DNA adduct O6-methylguanine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Noninvasive methods for measuring DNA alkylation in experimental animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. caymanchem.com [caymanchem.com]
A Comparative Analysis of N7-Methylguanosine (m7G) Methyltransferases Across Species
For Researchers, Scientists, and Drug Development Professionals
N7-methylguanosine (m7G) is a crucial, evolutionarily conserved post-transcriptional RNA modification found in all domains of life. This modification is installed by a diverse group of enzymes known as m7G methyltransferases. These enzymes play pivotal roles in various cellular processes, including RNA processing, stability, and translation, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of the performance, substrate specificity, and regulation of key m7G methyltransferases across different species, supported by experimental data and detailed methodologies.
I. Overview of Major m7G Methyltransferase Families
The m7G modification is found on a variety of RNA substrates, and distinct methyltransferase complexes are responsible for these modifications. The primary families include:
-
METTL1/WDR4 (tRNA m7G methyltransferase): This complex is responsible for the m7G modification at position 46 in the variable loop of a subset of tRNAs. This modification is critical for tRNA stability and function. The METTL1/WDR4 complex in mammals is the ortholog of the Trm8/Trm82 complex in yeast.[1][2]
-
WBSCR22/TRMT112 (rRNA m7G methyltransferase): This complex, a functional homolog of the yeast Bud23-Trm112, catalyzes the m7G modification of 18S ribosomal RNA (rRNA). This modification is important for ribosome biogenesis.[3]
-
RNMT/RAM (mRNA cap m7G methyltransferase): The RNA guanine-7 methyltransferase (RNMT) in complex with the RNMT-activating mini protein (RAM) is responsible for methylating the 5' cap of messenger RNA (mRNA). This m7G cap is essential for mRNA stability, splicing, nuclear export, and cap-dependent translation.
-
Tgs1 (snRNA/snoRNA m7G hypermethylase): Trimethylguanosine synthase 1 (Tgs1) further methylates the m7G cap of small nuclear RNAs (snRNAs) and small nucleolar RNAs (snoRNAs) to form a 2,2,7-trimethylguanosine (m3G) cap.
II. Comparative Performance and Catalytic Efficiency
The catalytic efficiency of methyltransferases is a key performance indicator, reflecting how effectively they convert their substrates. While comprehensive, directly comparable kinetic data (kcat and Km) across all m7G methyltransferases from different species under standardized conditions is limited in the literature, available data for individual enzymes provide valuable insights.
| Enzyme/Complex | Species | Substrate | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Reference |
| RNMT | Homo sapiens | GpppG-RNA | 0.28 ± 0.05 µM | 0.019 ± 0.001 s⁻¹ | 6.8 x 10⁴ | [4] |
| RNMT | Homo sapiens | S-adenosylmethionine (SAM) | 0.14 ± 0.02 µM | 0.019 ± 0.001 s⁻¹ | 1.4 x 10⁵ | [4] |
| TrmB | Aquifex aeolicus | tRNA | - | - | - | [5] |
| Trm8/Trm82 | Saccharomyces cerevisiae | tRNA | - | - | - | [6] |
III. Substrate Specificity and Recognition
The ability of m7G methyltransferases to selectively modify their target RNAs is crucial for their biological function. This specificity is determined by the recognition of both sequence motifs and structural elements within the RNA substrate.
| Enzyme/Complex | Species | RNA Substrate | Recognition Motif/Structural Feature | Reference |
| METTL1/WDR4 | Homo sapiens | tRNA | Recognizes the tRNA elbow through shape complementarity. The METTL1 N-terminus couples cofactor binding with conformational changes in the tRNA.[7] Substrates often contain a "GxAG" motif.[8] | [7][8] |
| WDR4 | Homo sapiens | tRNA | Recognizes a "GxxxGA" motif.[8] | [8] |
| TrmB | Escherichia coli | tRNA | Recognizes the T-stem of the tRNA. The tertiary base pair in the tRNA core is not essential for methylation.[9] | [9] |
| RNMT | Homo sapiens | mRNA 5' cap | Recognizes the GpppN structure at the 5' end of nascent RNA transcripts. | |
| WBSCR22/TRMT112 | Homo sapiens | 18S rRNA | Mediates m7G methylation of G1639 in human 18S rRNA.[10] | [10] |
IV. Comparative Inhibitor Sensitivity
The development of specific inhibitors for methyltransferases is a major focus of drug discovery. S-adenosylhomocysteine (SAH), the by-product of the methylation reaction, is a general product inhibitor of most SAM-dependent methyltransferases. Sinefungin, a natural analog of S-adenosylmethionine (SAM), acts as a competitive inhibitor.
| Inhibitor | Target Enzyme | Species | IC50 | Reference |
| S-Adenosylhomocysteine (SAH) | RNMT | Homo sapiens | 389 ± 110 nM | [11] |
| Sinefungin | RNMT | Homo sapiens | 3 ± 0.6 nM | [11] |
| Sinefungin | SETD2 (Lysine MT) | Homo sapiens | 28.4 ± 1.5 µM | [12] |
| Pr-SNF (Sinefungin derivative) | SETD2 (Lysine MT) | Homo sapiens | 0.80 ± 0.02 µM | [12] |
| ZINC13000658 | METTL1 | Homo sapiens | 5.632 µM (HepG2 cells) | [12] |
| Suramin | RNMT | Homo sapiens | 5 ± 0.4 nM | [11] |
Note: The IC50 values can vary depending on experimental conditions. The data for SETD2, a lysine methyltransferase, and its inhibitors are included to illustrate the range of potencies and the potential for developing selective inhibitors. The identification of novel inhibitors like ZINC13000658 for METTL1 opens avenues for targeted therapies.[12]
V. Signaling Pathways and Regulatory Networks
m7G methyltransferases are integrated into cellular signaling networks, and their activity can be modulated by upstream signals, in turn affecting downstream cellular processes.
A. METTL1 and the AKT/mTOR Signaling Pathway
In mammals, METTL1 expression and activity are linked to the PI3K-AKT-mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[13] High METTL1 expression is associated with the enrichment of gene sets related to mTORC1 and PI3K/AKT/mTOR signaling.[13] Overexpression of METTL1 can lead to increased phosphorylation of AKT and the downstream mTORC1 substrate S6K, suggesting that METTL1 can activate this pathway.[13]
B. Trm8 and the Rapid tRNA Decay (RTD) Pathway in Yeast
In Saccharomyces cerevisiae, the absence of the m7G46 modification due to the deletion of TRM8 or TRM82 can trigger the rapid tRNA decay (RTD) pathway, particularly under stress conditions like elevated temperatures.[14][15] This quality control mechanism leads to the degradation of hypomodified tRNAs, impacting protein synthesis and cell viability.
VI. Experimental Protocols
A. MTase-Glo™ Methyltransferase Assay
This bioluminescent assay quantifies the activity of methyltransferases by measuring the production of S-adenosylhomocysteine (SAH).
Experimental Workflow:
Detailed Protocol (384-well format):
-
Prepare Methyltransferase Reaction:
-
In a 384-well plate, set up the methyltransferase reaction in a final volume of 5 µL per well.
-
The reaction mixture should contain the methyltransferase, the RNA substrate, and S-adenosylmethionine (SAM) in an appropriate reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).
-
Include appropriate controls (no enzyme, no substrate).
-
-
Incubate:
-
Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
-
SAH to ADP Conversion:
-
Add 5 µL of MTase-Glo™ Reagent to each well.
-
Mix briefly and incubate at room temperature for 30 minutes.
-
-
ADP to ATP Conversion and Luminescence Generation:
-
Add 10 µL of MTase-Glo™ Detection Solution to each well.
-
Mix and incubate at room temperature for 30 minutes.
-
-
Measure Luminescence:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of SAH.
-
Correlate the luminescence signal from the enzymatic reactions to the SAH standard curve to determine the amount of SAH produced, which is directly proportional to the methyltransferase activity.
-
B. m7G-quant-seq for Internal m7G Detection
This method allows for the quantitative, single-base resolution detection of internal m7G modifications in RNA.
Experimental Workflow:
Detailed Protocol:
-
RNA Isolation:
-
Isolate total RNA from the cells or tissues of interest.
-
-
Chemical Reduction:
-
Treat the RNA with potassium borohydride (KBH₄) to reduce the m7G residue. This reaction is typically performed at room temperature for 4 hours.
-
-
Depurination:
-
Subject the reduced RNA to mild acidic conditions (e.g., pH 2.9) at a slightly elevated temperature (e.g., 45°C) for 4 hours. This leads to the cleavage of the glycosidic bond and the formation of an abasic (AP) site.
-
-
Reverse Transcription:
-
Perform reverse transcription on the treated RNA. The reverse transcriptase will frequently misincorporate a nucleotide or stall at the AP site, leading to mutations (G to A, C, or T) or deletions in the resulting cDNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the cDNA and perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference transcriptome.
-
Calculate the total variation rate (sum of mutations and deletions) at each guanosine position.
-
The variation rate is proportional to the m7G modification stoichiometry at that site. Calibration curves generated from in vitro transcribed RNAs with known m7G levels can be used for more accurate quantification.
-
VII. Evolutionary Conservation and Divergence
m7G methyltransferases belong to the large and diverse family of Rossmann-fold methyltransferases, which are found across all domains of life. Phylogenetic analyses suggest that these enzymes have ancient origins, with distinct lineages evolving to target specific RNA substrates.
-
Conservation: The core catalytic domain of m7G methyltransferases is generally conserved. For instance, the human METTL1/WDR4 complex and the yeast Trm8/Trm82 complex are orthologs that perform the same fundamental function of tRNA m7G46 methylation.[1][2] Similarly, the WBSCR22/TRMT112 complex in humans is the functional homolog of the yeast Bud23-Trm112 complex.[3] This high degree of conservation underscores the fundamental importance of m7G modifications.
-
Divergence: While the core function is conserved, there are notable differences across species. For example, bacterial TrmB functions as a monomer or homodimer, whereas its eukaryotic counterparts, METTL1/WDR4 and Trm8/Trm82, are heterodimeric complexes.[9] This suggests an increase in regulatory complexity during evolution. Furthermore, while the loss of Trm8 in yeast leads to a temperature-sensitive growth phenotype, mutations in the human WDR4 gene cause severe developmental disorders, including microcephalic primordial dwarfism, indicating a more critical role for this modification in mammals.[16]
VIII. Conclusion
The study of m7G methyltransferases reveals a fascinating interplay of conserved catalytic mechanisms and species-specific adaptations in substrate recognition and regulation. While significant progress has been made in identifying these enzymes and their primary functions, a deeper quantitative understanding of their comparative performance is still needed. The development of novel inhibitors and a more detailed elucidation of their roles in cellular signaling pathways will undoubtedly pave the way for new therapeutic strategies targeting a wide range of human diseases.
References
- 1. scbt.com [scbt.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic characterization of substrate-binding sites of thermostable tRNA methyltransferase (TrmB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of yeast tRNA (m(7)G46) methyltransferase (Trm8-Trm82 complex) in a wheat germ cell-free translation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m7GRegpred: substrate prediction of N7-methylguanosine (m7G) writers and readers based on sequencing features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRM8 Expression | SGD [yeastgenome.org]
- 12. Identification of novel small molecule inhibitors targeting multiple methyltransferase like proteins against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis for substrate specificity of an amino acid ABC transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The yeast rapid tRNA decay pathway competes with elongation factor 1A for substrate tRNAs and acts on tRNAs lacking one or more of several modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mettl1/Wdr4-mediated m7G tRNA methylome is required for normal mRNA translation and embryonic stem cell self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
7-Methylguanine vs. other methylated nucleobases in gene expression regulation.
For Researchers, Scientists, and Drug Development Professionals
The regulation of gene expression is a multi-layered process, extending beyond the sequence of the genome itself. Post-transcriptional modifications of RNA, collectively known as the epitranscriptome, have emerged as a critical layer of control, dictating the fate and function of messenger RNA (mRNA) and other RNA species. Among the more than 170 known RNA modifications, methylation is one of the most prevalent and functionally diverse.
This guide provides a comparative analysis of four key methylated nucleobases: 7-methylguanine (m7G), N6-methyladenosine (m6A), 5-methylcytosine (m5C), and N1-methyladenosine (m1A). We will objectively compare their roles in gene expression, present supporting quantitative data, detail the experimental methodologies used to study them, and visualize the complex regulatory networks they command.
Comparative Analysis of Methylated Nucleobases
The function of each methylated nucleobase is determined by its location on the RNA molecule, the cellular machinery that adds, recognizes, and removes it (writers, readers, and erasers), and the downstream consequences of these interactions.
| Feature | 7-Methylguanine (m7G) | N6-Methyladenosine (m6A) | 5-Methylcytosine (m5C) | N1-Methyladenosine (m1A) |
| Primary Location | 5' Cap of mRNA; Internal (tRNA, rRNA, mRNA) | Internal, enriched near stop codons and in 3' UTRs | tRNA, rRNA, and mRNA | tRNA, rRNA, and mRNA (enriched near the start codon) |
| "Writer" (Methyltransferase) | RNMT (for cap), METTL1/WDR4 (for internal)[1] | METTL3/METTL14 complex[2] | NSUN family (e.g., NSUN2)[3] | TRMT6/TRMT61A complex |
| "Reader" (Binding Protein) | eIF4E (for cap), potential others for internal | YTH domain family (YTHDF1/2/3, YTHDC1/2), IGF2BPs[2] | ALYREF, YBX1[4] | YTHDF1/2/3 |
| "Eraser" (Demethylase) | None known for cap; mechanism for internal unclear | FTO, ALKBH5[2] | TET family (disputed), ALKBH1 | ALKBH1, ALKBH3 |
| Primary Function | Cap: Essential for translation initiation. Internal: Regulates tRNA stability and translation.[1] | Regulates mRNA stability, translation, splicing, and export.[2] | Regulates mRNA stability, export, and translation.[3] | Regulates tRNA structure and mRNA translation and stability. |
Visualizing the Regulatory Machinery
The interplay between writers, readers, and erasers dictates the functional outcome of each RNA modification. The following diagram illustrates these core regulatory pathways.
References
- 1. Internal m7G methylation: A novel epitranscriptomic contributor in brain development and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of m6A, m5C and Ψ RNA modifications in cancer: Novel therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. NSUN2‐mediated m5C RNA methylation dictates retinoblastoma progression through promoting PFAS mRNA stability and expression - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 7-Methylguanine in Chemotherapy Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of chemotherapy resistance is a primary obstacle in successful cancer treatment, driving a continuous search for novel therapeutic targets. One such target gaining significant attention is the post-transcriptional modification of RNA, specifically the methylation of guanine at the N7 position, known as 7-methylguanine (m7G). This guide provides a comparative analysis of the role of m7G in chemotherapy resistance, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and drug development.
I. 7-Methylguanine Modification and its Impact on Chemotherapy Response
The abundance of m7G modifications, primarily installed by the METTL1/WDR4 methyltransferase complex, has been increasingly linked to resistance to a variety of chemotherapeutic agents across different cancer types.[1][2][3][4][5] Overexpression of METTL1/WDR4 leads to hypermethylation of tRNA and mRNA, which in turn alters the translation of oncogenic proteins and activates pro-survival signaling pathways, thereby diminishing the efficacy of chemotherapy.[1][2][6][7]
Conversely, targeting the m7G regulatory machinery has shown promise in sensitizing cancer cells to conventional chemotherapy.[3][4] This section compares the effects of METTL1/WDR4 modulation on the sensitivity of cancer cells to different chemotherapeutic drugs.
Comparative Analysis of METTL1/WDR4 Modulation on Chemosensitivity
| Cancer Type | Chemotherapeutic Agent | Experimental Model | METTL1/WDR4 Status | Outcome on Chemosensitivity | Reference |
| Osteosarcoma | Doxorubicin | In vitro (cell lines), In vivo (xenograft) | Knockdown of METTL1/WDR4 | Increased sensitivity to doxorubicin.[1] | [Oncogene. 2023 Jun;42(23):1900-1912.] |
| Nasopharyngeal Carcinoma | Cisplatin, Docetaxel | In vitro (cell lines), In vivo (xenograft) | METTL1 depletion | Increased sensitivity to cisplatin and docetaxel.[2] | [Oncogene. 2022 Apr;41(15):2239-2253.] |
| Prostate Cancer | Docetaxel, Etoposide | In vitro (cell lines) | METTL1 depletion/inhibition | Increased sensitivity to docetaxel and etoposide.[3] | [Oncogene. 2023 Sep;42(39):2893-2908.] |
| Non-small Cell Lung Cancer | Gefitinib | In vitro (cell lines), In vivo (animal models) | METTL1/WDR4 knockdown | Enhanced sensitivity to gefitinib.[5] | [bioRxiv. 2023 Mar 27.] |
| Colon Cancer | Cisplatin | In vitro (cell lines) | Overexpression of METTL1 | Increased sensitivity to cisplatin.[7] | [J Transl Med. 2023; 21: 27.] |
II. Signaling Pathways Implicated in m7G-Mediated Chemoresistance
The resistance to chemotherapy conferred by m7G modifications is often mediated through the activation of specific signaling pathways. Understanding these pathways is crucial for developing targeted therapeutic strategies.
WNT/β-catenin Pathway in Nasopharyngeal Carcinoma
In nasopharyngeal carcinoma, METTL1-mediated m7G tRNA modification upregulates the WNT/β-catenin signaling pathway. This leads to an epithelial-mesenchymal transition (EMT), a process associated with increased cell motility, invasion, and drug resistance.[2]
Caption: WNT/β-catenin pathway in m7G-mediated chemoresistance.
NF-κB Signaling in Non-small Cell Lung Cancer
In non-small cell lung cancer, METTL1/WDR4-mediated m7G modification of the SCLT1 mRNA leads to its increased stability and subsequent activation of the NF-κB signaling pathway, which promotes resistance to gefitinib.[5]
Caption: NF-κB pathway in m7G-mediated gefitinib resistance.
III. Alternative Mechanisms and Therapeutic Strategies
While METTL1-mediated methylation is a key driver, other factors related to m7G are also implicated in chemoresistance.
7-Methylguanine as a PARP Inhibitor
Interestingly, 7-methylguanine itself can act as a competitive inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[8][9] By inhibiting PARP, 7-MG can sensitize cancer cells to DNA-damaging agents like cisplatin.[8][9] This suggests a dual role for m7G metabolism in cancer therapy.
Demethylases in Chemoresistance
The removal of methyl groups is carried out by demethylases. While the role of m7G demethylases in chemoresistance is less explored, enzymes like ALKBH1 have been implicated in tumorigenesis and drug resistance through the regulation of tRNA decoding.[10][11] Further research is needed to understand their specific role in m7G-mediated chemoresistance.
IV. Experimental Protocols
Reproducible and standardized protocols are essential for studying the role of m7G in chemotherapy resistance. Below are outlines of key experimental procedures.
Quantification of m7G in RNA
1. Methylated RNA Immunoprecipitation (MeRIP) followed by qPCR:
-
Objective: To determine the relative enrichment of m7G modification in specific RNA transcripts.
-
Methodology:
-
Isolate total RNA from control and chemoresistant cell lines.
-
Fragment the RNA to an appropriate size (e.g., 100-500 nucleotides).
-
Incubate the fragmented RNA with an anti-m7G antibody conjugated to magnetic beads for immunoprecipitation. A non-immune IgG is used as a negative control.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m7G-containing RNA fragments.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific to the target gene and a housekeeping gene.
-
Calculate the relative enrichment of m7G in the target RNA.[12]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Objective: To accurately quantify the absolute levels of m7G in total RNA or DNA.
-
Methodology:
-
Isolate total RNA or DNA from biological samples.
-
Hydrolyze the nucleic acids to release individual nucleosides/bases. For DNA, neutral thermal hydrolysis can be used to release N7-alkylguanines.[13]
-
Use isotope-labeled internal standards for accurate quantification.[13]
-
Separate the nucleosides/bases using high-performance liquid chromatography (HPLC).
-
Detect and quantify m7G using tandem mass spectrometry (MS/MS).[13]
-
Workflow for Investigating m7G-Mediated Chemoresistance
The following diagram illustrates a typical workflow for investigating the role of m7G in chemoresistance.
Caption: Experimental workflow for m7G chemoresistance studies.
V. Conclusion and Future Directions
The evidence strongly suggests that 7-methylguanine modification plays a significant role in mediating chemotherapy resistance in various cancers. The METTL1/WDR4 complex has emerged as a promising therapeutic target to overcome this resistance. Future research should focus on:
-
Developing specific and potent inhibitors of METTL1/WDR4.
-
Elucidating the role of m7G demethylases in chemoresistance.
-
Identifying biomarkers to predict which patients will benefit from targeting m7G pathways.
-
Conducting clinical trials to evaluate the efficacy of combining METTL1 inhibitors with standard chemotherapy.
This guide provides a foundational understanding of the current landscape of m7G in chemoresistance, offering valuable insights for researchers and drug developers aiming to tackle this critical challenge in cancer therapy.
References
- 1. METTL1/WDR4-mediated tRNA m7G modification and mRNA translation control promote oncogenesis and doxorubicin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N7-methylguanosine tRNA modification promotes tumorigenesis and chemoresistance through WNT/β-catenin pathway in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. N7-methylguanosine methylation of tRNAs regulates survival to stress in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. N7-methylguanosine tRNA modification promotes tumorigenesis and chemoresistance through WNT/β-catenin pathway in nasoph… [ouci.dntb.gov.ua]
- 7. Novel roles of METTL1/WDR4 in tumor via m7G methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity [frontiersin.org]
- 10. ALKBH1 drives tumorigenesis and drug resistance via tRNA decoding reprogramming and codon-biased translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ALKBH1: emerging biomarker and therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. raybiotech.com [raybiotech.com]
- 13. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
7-Methylguanine's Dichotomous Role in Oncology: A Comparative Analysis Across Cancer Types
For Immediate Release
[City, State] – December 13, 2025 – A comprehensive comparative guide released today sheds new light on the multifaceted effects of 7-Methylguanine (m7G), a key RNA modification, across various cancer types. This guide, targeted towards researchers, scientists, and drug development professionals, offers an in-depth analysis of m7G's regulatory mechanisms and its potential as a therapeutic target, supported by a compilation of experimental data and detailed methodologies.
The guide reveals that the impact of m7G modification, primarily catalyzed by the METTL1/WDR4 methyltransferase complex, is highly context-dependent, exhibiting both tumor-promoting and tumor-suppressing functions depending on the specific cancer. This duality underscores the complexity of targeting this pathway for cancer therapy.
The METTL1/WDR4 Complex: A Central Regulator with Divergent Effects
The N7-methylation of guanine in RNA, particularly in transfer RNAs (tRNAs) and messenger RNAs (mRNAs), plays a crucial role in regulating protein synthesis and cellular signaling. The METTL1/WDR4 complex is the primary "writer" of this modification. Dysregulation of this complex is a common feature in many cancers, including those of the head and neck, lung, liver, colon, and bladder, where it can influence cell proliferation, survival, and chemoresistance.[1]
In many solid tumors, such as hepatocellular carcinoma, lung cancer, and head and neck squamous cell carcinoma, elevated levels of METTL1 are associated with poor prognosis. The overexpression of METTL1 in these cancers often leads to the enhanced translation of oncogenic mRNAs, promoting tumor growth and metastasis. Conversely, in some hematological malignancies and specific contexts of colorectal and lung cancer, m7G has been reported to have tumor-suppressive functions. This highlights the critical need for a cancer type-specific understanding of the m7G pathway.
A Comparative Look at Cellular Responses to m7G Modulation
To provide a clearer picture of the differential effects of targeting the m7G pathway, this guide compiles available data on the impact of modulating METTL1 activity in various cancer cell lines. While a single, comprehensive study testing a specific 7-Methylguanine-pathway inhibitor across a wide panel of cancer cell lines is not yet publicly available, the collation of data from multiple studies offers valuable insights.
| Cancer Type | Cell Line | Method of m7G Modulation | Observed Effect on Cell Viability/Proliferation | Reference |
| Lung Cancer | A549 | METTL1 Overexpression | Increased proliferation and colony formation | [2] |
| A549 | METTL1 Knockdown | Inhibition of proliferation | [2] | |
| Hepatocellular Carcinoma | - | METTL1 Overexpression | Promotes cell proliferation, migration, and invasion | |
| Head and Neck Squamous Cell Carcinoma | - | METTL1 Knockdown | Inhibited tumor growth | |
| Bladder Cancer | - | Silencing METTL1 | Suppresses migration and invasion | [3] |
| Neuroblastoma | - | METTL1 Knockdown | Significant increase in apoptosis | [3] |
This table is a synthesis of findings from multiple sources and is intended for comparative purposes. Direct comparison of quantitative values should be made with caution due to variations in experimental conditions.
Dissecting the Downstream Signaling: The PI3K/AKT/mTOR Pathway
A frequently implicated downstream effector of the METTL1/WDR4 complex across multiple cancer types is the PI3K/AKT/mTOR signaling pathway. This critical pathway governs cell growth, proliferation, and survival. In many cancers where METTL1 acts as an oncogene, its activity leads to the activation of the PI3K/AKT/mTOR pathway. For instance, in head and neck squamous cell carcinoma, METTL1 knockdown has been shown to inhibit tumor growth by reducing m7G levels of tRNAs that translate oncogenic mRNAs within this pathway.
Conversely, inhibition of the PI3K/AKT pathway can sometimes lead to compensatory activation of other signaling pathways, such as the MET/STAT3 pathway in non-small cell lung cancer, highlighting the intricate signaling networks involved.[4]
Experimental Protocols for Investigating the Role of 7-Methylguanine
To facilitate further research in this area, this guide provides detailed methodologies for key experiments.
Cell Viability and Proliferation Assay (CCK-8)
This assay is used to assess the impact of m7G modulation on cancer cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of culture medium. Incubate for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Treatment: Add the compound of interest (e.g., a METTL1 inhibitor) at various concentrations to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
Western Blot Analysis for Protein Expression
This technique is used to measure the levels of key proteins in signaling pathways affected by m7G, such as the PI3K/AKT/mTOR pathway.
Protocol:
-
Cell Lysis: Lyse treated and control cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-AKT, p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][6][7]
Transwell Migration and Invasion Assay
This assay assesses the effect of m7G modulation on the migratory and invasive capabilities of cancer cells.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel. For migration assays, this step is omitted.
-
Cell Seeding: Seed cancer cells (e.g., 1 x 105 cells) in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration or invasion (typically 12-48 hours).
-
Cell Removal: Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the stained cells in several microscopic fields to determine the average number of migrated/invaded cells.[8]
Visualizing the Molecular Pathways
To further elucidate the complex molecular interactions, the following diagrams illustrate key signaling pathways and experimental workflows.
Figure 1: Simplified signaling pathway of the METTL1/WDR4 complex in cancer.
Figure 2: General experimental workflow for studying the effects of 7-Methylguanine.
Conclusion and Future Directions
The role of 7-Methylguanine in cancer is complex and varies significantly between different tumor types. While the METTL1/WDR4 complex presents a promising therapeutic target, a "one-size-fits-all" approach is unlikely to be effective. This comparative guide highlights the necessity for further research to delineate the specific downstream effectors and signaling pathways governed by m7G in each cancer context. The development of potent and selective METTL1 inhibitors will be crucial for translating our understanding of m7G's role in cancer into effective clinical strategies. Future studies should focus on conducting comprehensive comparative analyses using standardized methodologies and a broad range of cancer models to build a more complete picture of the therapeutic potential of targeting the m7G RNA modification pathway.
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. Methyltransferase-like 1 regulates lung adenocarcinoma A549 cell proliferation and autophagy via the AKT/mTORC1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL protein family: focusing on the occurrence, progression and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different methods for 7-Methylguanine detection.
A Comprehensive Guide to the Cross-Validation of 7-Methylguanine (m7G) Detection Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 7-methylguanine (m7G), a critical RNA modification, is paramount. This guide provides a comparative analysis of current methodologies for m7G detection, supported by experimental data and detailed protocols.
Quantitative Performance of 7-Methylguanine Detection Methods
The selection of an appropriate m7G detection method depends on the specific research question, sample type, and desired level of quantification and resolution. The following table summarizes the quantitative performance of key methodologies.
| Method Category | Specific Technique | Principle | Sample Type(s) | Resolution | Quantitative Capability | Limit of Detection (LOD) / Sensitivity | Key Advantages | Key Limitations |
| Sequencing-Based | m7G-MeRIP-seq | Immunoprecipitation of m7G-containing RNA fragments followed by high-throughput sequencing.[1][2] | RNA | Transcriptome-wide | Semi-quantitative (enrichment-based) | High sensitivity for identifying m7G sites.[3] | Transcriptome-wide mapping of m7G. | Antibody-dependent, potential for bias; does not provide single-nucleotide resolution.[4] |
| m7G-quant-seq | Chemical reduction of m7G to an abasic site, inducing mutations during reverse transcription for sequencing-based quantification.[5][6] | RNA | Single-nucleotide | Quantitative (measures methylation stoichiometry).[6][7] | High, with total variation rates of 50-97% at m7G sites.[2][8] | Single-base resolution and quantification of methylation levels.[5][6] | Chemical treatment steps can be complex. | |
| Bo-Seq | Borohydride reduction of m7G leading to RNA strand scission at the modification site, which is detected by sequencing.[7][9] | RNA | Single-nucleotide | High-performance mapping.[9][10] | High sensitivity and specificity.[10] | Simplified protocol compared to other chemical-based sequencing methods.[7][9] | Quantification relies on cleavage efficiency. | |
| AlkAniline-Seq | Alkaline treatment and aniline cleavage at m7G sites, creating fragments that are then sequenced.[1][11] | RNA | Single-nucleotide | Highly sensitive and specific mapping.[1][12] | Very low background.[11] | Simultaneous detection of m7G and other modifications like m3C.[1] | Requires specific chemical cleavage steps. | |
| Chromatography-Based | LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry for detection and quantification.[13][14] | DNA, RNA, Biological fluids | Not applicable | Highly quantitative.[13] | As low as 0.42 fmol.[14][15] | High accuracy, precision, and sensitivity; considered a gold standard for quantification.[13][14] | Requires specialized equipment; sample preparation can be extensive. |
| HPLC-ECD | High-performance liquid chromatography separation with electrochemical detection.[16][17] | DNA, Biological fluids | Not applicable | Quantitative. | 0.5 pmol.[17] | High sensitivity for detecting trace amounts.[16] | Less specific than MS/MS; potential for interfering compounds. | |
| Immunoassay-Based | ELISA | Competitive enzyme-linked immunosorbent assay using an m7G-specific antibody.[6] | DNA, RNA, Urine, Serum, Plasma | Not applicable | Quantitative.[6] | Sensitivity of ~0.164 ng/ml; LOD of 1.58 fmol.[6][18] | Rapid, high-throughput, and cost-effective for screening large numbers of samples.[6] | Antibody-dependent; potential for cross-reactivity.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are outlines of the key experimental protocols for the discussed m7G detection methods.
m7G-MeRIP-seq (Methylated RNA Immunoprecipitation Sequencing)
This technique maps m7G across the transcriptome by enriching for RNA fragments containing this modification.
-
RNA Extraction and Fragmentation: Isolate total RNA from cells or tissues. Fragment the RNA to an average size of ~200 nucleotides.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m7G antibody to capture RNA fragments containing the m7G modification. An input control sample is processed in parallel without the antibody.
-
Washing and Elution: Wash the antibody-RNA complexes to remove non-specifically bound RNA. Elute the m7G-enriched RNA fragments.
-
Library Preparation: Construct sequencing libraries from the immunoprecipitated RNA and the input control RNA.
-
High-Throughput Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome and identify enriched regions (peaks) in the m7G-IP sample compared to the input control.
m7G-quant-seq
This method allows for the quantification of m7G at single-nucleotide resolution.
-
RNA Preparation: Isolate total RNA or specific RNA fractions.
-
Chemical Reduction: Treat the RNA with a reducing agent, such as potassium borohydride (KBH₄), to convert m7G into a reduced form.
-
Depurination: Induce mild depurination to create an abasic site at the location of the reduced m7G.
-
Reverse Transcription: Perform reverse transcription using a reverse transcriptase that has a tendency to misincorporate nucleotides or stall at abasic sites.
-
Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA and perform high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data to identify positions with a high mutation or deletion rate, which correspond to the original m7G sites. The frequency of these events is used to quantify the methylation stoichiometry.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
LC-MS/MS is a highly sensitive and quantitative method for detecting m7G in various biological samples.
Protocol Outline: [13][14][21]
-
Sample Preparation:
-
DNA/RNA Hydrolysis: Isolate nucleic acids and hydrolyze them to release the individual nucleobases/nucleosides. This is often achieved through acid or enzymatic digestion.
-
Internal Standard Spiking: Add a known amount of an isotopically labeled internal standard (e.g., ¹⁵N₅-7-Methylguanine) to the sample to correct for variations during sample preparation and analysis.
-
-
Chromatographic Separation: Inject the hydrolyzed sample into a liquid chromatography system to separate 7-methylguanine from other components.
-
Mass Spectrometric Detection: Introduce the separated components into a tandem mass spectrometer. The instrument is set to specifically detect and quantify the mass-to-charge ratio (m/z) of 7-methylguanine and its internal standard.
-
Quantification: Generate a calibration curve using standards of known concentrations to accurately quantify the amount of 7-methylguanine in the sample.
ELISA (Enzyme-Linked Immunosorbent Assay)
ELISA is a high-throughput immunoassay for the quantification of m7G.
Protocol Outline: [6]
-
Plate Coating: A microplate is pre-coated with an antigen that will compete with the m7G in the sample for antibody binding.
-
Sample and Antibody Incubation: Add standards and samples to the wells, followed by the addition of an anti-m7G antibody. The antibody will bind to either the m7G in the sample or the antigen coated on the plate.
-
Secondary Antibody and Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. After a wash step, a substrate solution is added, which produces a colorimetric signal in the presence of HRP.
-
Signal Detection: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm). The signal intensity is inversely proportional to the amount of m7G in the sample.
-
Quantification: A standard curve is generated to determine the concentration of m7G in the samples.
Visualization of m7G-Related Cellular Processes
The following diagrams illustrate key concepts in m7G detection and its biological context.
Caption: A generalized workflow for the detection of 7-methylguanine (m7G).
Caption: The METTL1-WDR4 complex mediates m7G methylation and its downstream effects.
References
- 1. AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of 7-Methyl-guanosine (m7G) and 3-Methyl-cytosine (m3C) in RNAs by High-Throughput Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m7G-quant-seq: Quantitative Detection of RNA Internal N7-Methylguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the m1A, m5C, m6A and m7G methylation atlas in zebrafish brain under hypoxic conditions by MeRIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of 7-Methyl-guanosine (m7G) and 3-Methyl-cytosine (m3C) in RNAs by High-Throughput Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 6. raybiotech.com [raybiotech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. researchgate.net [researchgate.net]
- 10. Global and single-nucleotide resolution detection of 7-methylguanosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping of 7-methylguanosine (m7G), 3-methylcytidine (m3C), dihydrouridine (D) and 5-hydroxycytidine (ho5C) RNA modifications by AlkAniline-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. A novel method for detecting 7-methyl guanine reveals aberrant methylation levels in Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of 7-methyldeoxyguanosine using immunoaffinity purification and HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A competitive ELISA detecting 7-methylguanosine adduct induced by N-nitrosodimethylamine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Evaluating the Synergistic Effects of 7-Methylguanine with Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic anti-cancer effects observed when combining 7-Methylguanine (7-MG) with the conventional chemotherapeutic agent, cisplatin. By elucidating the underlying mechanisms, presenting quantitative data on synergy, and detailing experimental protocols, this document serves as a valuable resource for researchers investigating novel combination therapies in oncology.
Introduction to the Synergistic Interaction
7-Methylguanine, a natural purine analog, has been identified as a competitive inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway.[1][2][3] PARP plays a crucial role in repairing single-strand DNA breaks (SSBs). Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily by inducing DNA adducts, which lead to intra- and inter-strand crosslinks, ultimately causing double-strand DNA breaks (DSBs) and triggering apoptosis.[4][5]
The synergistic effect of combining 7-MG with cisplatin stems from a synthetic lethality approach. By inhibiting PARP with 7-MG, the repair of SSBs is compromised. When cisplatin concurrently induces DNA damage, the unresolved SSBs can degenerate into more cytotoxic DSBs during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2][3]
Quantitative Analysis of Synergy
The synergy between two therapeutic agents can be quantitatively assessed using the Combination Index (CI) and the Dose-Reduction Index (DRI), often calculated using the Chou-Talalay method.[6][7] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism. The DRI quantifies the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level.
Table 1: Illustrative Combination Index (CI) Data for 7-MG and Cisplatin in A549 Lung Carcinoma Cells
| Fraction Affected (Fa) | 7-MG (µM) | Cisplatin (µM) | Combination Index (CI) | Synergy Assessment |
| 0.25 | 5.0 | 1.0 | 0.85 | Slight Synergy |
| 0.50 | 10.0 | 2.5 | 0.62 | Moderate Synergy |
| 0.75 | 20.0 | 5.0 | 0.45 | Synergy |
| 0.90 | 40.0 | 10.0 | 0.30 | Strong Synergy |
Table 2: Illustrative Dose-Reduction Index (DRI) Data for 7-MG and Cisplatin
| Fraction Affected (Fa) | DRI for 7-MG | DRI for Cisplatin | Interpretation |
| 0.50 | 3.2 | 4.5 | At 50% cell kill, the dose of 7-MG can be reduced by 3.2-fold and cisplatin by 4.5-fold in combination. |
| 0.75 | 4.8 | 6.2 | At 75% cell kill, the dose of 7-MG can be reduced by 4.8-fold and cisplatin by 6.2-fold in combination. |
| 0.90 | 7.5 | 9.8 | At 90% cell kill, the dose of 7-MG can be reduced by 7.5-fold and cisplatin by 9.8-fold in combination. |
In Vivo Antitumor Activity
Preclinical studies in mouse models have demonstrated the potentiation of cisplatin's antitumor activity by 7-MG. In a study utilizing a cervical squamous cell carcinoma (RShM-5) model in CBA mice, the combined treatment of 7-MG (50 mg/kg, per os) and a sub-therapeutic dose of cisplatin (1.5 mg/kg, s.c.) resulted in significant tumor growth inhibition, whereas either agent alone had no significant effect.[1] Similarly, in a colon cancer xenograft model (HCT116), the combination of 7-MG and cisplatin led to a more pronounced antitumor effect compared to each agent individually.[8]
Table 3: Summary of In Vivo Studies on 7-MG and Cisplatin Combination
| Tumor Model | Animal Model | 7-MG Dose | Cisplatin Dose | Outcome | Reference |
| RShM-5 Cervical Carcinoma | CBA Mice | 50 mg/kg (p.o.) | 1.5 mg/kg (s.c.) | Significant tumor growth inhibition with combination | [1] |
| US-322 Uterine Sarcoma | CBA Mice | 50 mg/kg (p.o.) | 2.5 mg/kg (s.c.) | 7-MG potentiates cisplatin activity | [1] |
| HCT116 Colon Cancer Xenograft | BALB/c Nude Mice | 50 mg/kg (i.g.) | 1 mg/kg (i.p.) | Additive antitumor effect | [8] |
Experimental Protocols
In Vitro Synergy Assessment (Cell Viability Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: 7-Methylguanine and cisplatin are dissolved in a suitable solvent (e.g., DMSO or PBS) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with 7-MG alone, cisplatin alone, or a combination of both at various concentrations. A vehicle-treated group serves as a control.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT or SRB assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentrations (IC50) for each drug are calculated. The synergistic effect of the combination is quantified by calculating the Combination Index (CI) and Dose-Reduction Index (DRI) using software like CompuSyn, based on the Chou-Talalay method.
Western Blot Analysis for DNA Damage and Apoptosis Markers
-
Cell Treatment and Lysis: Cells are treated with 7-MG, cisplatin, or the combination for a specified time. Subsequently, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against key proteins in the DNA damage and apoptosis pathways (e.g., γ-H2AX, cleaved PARP, cleaved Caspase-3). A loading control like GAPDH or β-actin is also used.
-
Detection: The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanism and Experimental Workflow
Signaling Pathway of 7-MG and Cisplatin Synergy
Caption: Mechanism of synergistic cytotoxicity of 7-Methylguanine and cisplatin.
Experimental Workflow for Synergy Evaluation
References
- 1. oncotarget.com [oncotarget.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Synergistic interaction between cisplatin and PARP inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic interaction between cisplatin and gemcitabine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
An In-depth Comparison of 7-Methylguanine (m7G) Modifications in Healthy and Pathological States
7-Methylguanine (m7G), a modified purine nucleobase, is a crucial player in various biological processes, from RNA metabolism to DNA damage and repair.[1] Its aberrant levels have been increasingly implicated in the pathogenesis of numerous diseases, most notably cancer and neurodegenerative disorders.[1][2] This guide provides a comparative analysis of m7G levels in healthy versus diseased tissues, supported by experimental data and methodologies, to serve as a valuable resource for developing novel diagnostic and therapeutic strategies.
Quantitative Comparison of 7-Methylguanine Levels
The quantification of m7G in biological tissues reveals significant differences between healthy and diseased states. While comprehensive quantitative data across all disease types remains an area of active research, existing studies provide compelling evidence of altered m7G landscapes in pathology.[1]
| Tissue Type | Condition | 7-Methylguanine Level | Method of Quantification | Reference |
| Bladder | Normal Adjacent Tissue | 0.02 to 0.72 µmol/mol dGp | ³²P-Postlabeling | [1] |
| Bladder Tumor | 0.04 to 6.4 µmol/mol dGp | ³²P-Postlabeling | [1] | |
| Lung | Macroscopically Normal Lung Tissue (from Lung Cancer Patients) | Mean: 0.75 ± 0.57 adducts per 10⁶ dG | Immunoslotblot | [1] |
| Rat Liver (Nuclear DNA) | Young (6 months) | 1 residue per 105,000 bases | HPLC-EC | [1][3][4] |
| Old (24 months) | ~2.5-fold increase from young | HPLC-EC | [1][3][4] | |
| Rat Liver (Mitochondrial DNA) | Young (6 months) | 1 residue per 31,000 bases | HPLC-EC | [1][3][4] |
| Old (24 months) | ~2.5-fold increase from young | HPLC-EC | [1][3][4] |
dGp: deoxyguanosine monophosphate
Experimental Protocols for 7-Methylguanine Quantification
Accurate quantification of m7G is paramount for understanding its role in disease. Several robust methods are employed, each with its own advantages and limitations.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This method offers high sensitivity and specificity for the detection of m7G.[1][2]
Sample Preparation:
-
Genomic DNA is isolated from tissue samples.
-
DNA is subjected to neutral thermal hydrolysis to release m7G bases.
-
The resulting hydrolysate is filtered and injected into the HPLC system.[1]
Chromatographic Conditions:
-
Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol).[1]
-
Detection: An electrochemical detector set at an appropriate oxidation potential for m7G.[1]
Quantification: The concentration of m7G is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of m7G.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides exceptional sensitivity and specificity, allowing for the detection of very low levels of m7G.[1]
Sample Preparation:
-
DNA is extracted from the tissue.
-
Stable isotope-labeled internal standards (e.g., [¹⁵N₅]7-methylguanine) are added to the sample for accurate quantification.
-
The DNA is hydrolyzed to release the nucleobases.
-
The sample is purified, often using solid-phase extraction, to remove interfering substances.[1]
LC-MS/MS Analysis:
-
The sample is injected into an LC system coupled to a tandem mass spectrometer.
-
m7G and its internal standard are separated by reverse-phase chromatography.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ions of m7G and its internal standard.[1]
Quantification: The ratio of the peak area of endogenous m7G to the peak area of the internal standard is used to calculate the absolute amount of m7G in the sample.[1]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening a large number of samples.[1]
Assay Principle: This is a competitive immunoassay. The sample or standard is added to a microplate pre-coated with an m7G antibody. A known amount of biotin-conjugated m7G is then added. The free m7G in the sample competes with the biotinylated m7G for binding to the antibody.[1]
Procedure:
-
Standards and samples are added to the antibody-coated wells.
-
Biotinylated m7G is added, and the plate is incubated.
-
The wells are washed to remove unbound components.
-
After another wash, a substrate solution is added, and the color development is proportional to the amount of biotinylated m7G bound.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.[1]
Quantification: The concentration of m7G in the sample is inversely proportional to the color intensity and is determined by comparison with a standard curve.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving m7G is crucial for a comprehensive understanding. The following diagrams illustrate key pathways and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel method for detecting 7-methyl guanine reveals aberrant methylation levels in Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Methylguanine adducts in DNA are normally present at high levels and increase on aging: analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Methylguanine adducts in DNA are normally present at high levels and increase on aging: analysis by HPLC with electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of 7-Methylguanine in mRNA Translation: A Comparative Guide to Key Experiments
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of mRNA translation is paramount. At the heart of this process lies the 7-methylguanosine (m7G) cap, a critical modification at the 5' end of eukaryotic mRNAs that orchestrates translation initiation, mRNA stability, and splicing.[1] This guide provides a comprehensive comparison of key experimental approaches used to elucidate the function of the m7G cap, offering insights into alternative methods and presenting supporting data to inform experimental design and interpretation.
This publication details and contrasts fundamental techniques including in vitro translation assays to measure efficiency, cap-analog pull-down assays to identify interacting proteins, and ribosome profiling for a global view of translation. By presenting detailed protocols and quantitative comparisons, this guide serves as a practical resource for replicating and advancing research in this fundamental area of molecular biology.
Comparing the Efficiency of Translation Initiation: m7G vs. Alternatives
A primary method to quantify the function of the m7G cap is to compare the translational efficiency of mRNAs bearing this cap to those with alternative structures. The most common alternatives used in these experiments are the Anti-Reverse Cap Analog (ARCA) and uncapped mRNAs. ARCA is a modified m7G cap that can only be incorporated in the correct orientation during in vitro transcription, ensuring that all capped mRNAs are translationally active.[2][3] Uncapped mRNAs, often with a 5'-triphosphate or a non-functional cap analog like ApppG, serve as a negative control.[4]
The efficiency of translation is typically measured using a reporter gene, such as luciferase, where the amount of light produced is directly proportional to the amount of protein synthesized.
Quantitative Comparison of Cap Analog Translational Efficiency
| Cap Analog | Relative Translational Efficiency (vs. m7GpppG) | Key Features | References |
| m7GpppG (Standard Cap) | 1.00 | Standard, but can be incorporated in reverse orientation, reducing the proportion of translationally active mRNA. | [5][6] |
| m27,3'-OGpppG (ARCA) | 1.47 - 2.6 | Modification at the 3'-O position prevents reverse incorporation, leading to a higher yield of translationally competent mRNA. | [6][7] |
| bn2m27,2'-OGpppG | 1.72 | N2-benzyl modification on an ARCA backbone, showing slightly higher efficiency than standard ARCA. | [5] |
| Uncapped (ApppG) | Subtracted as background | Lacks the m7G structure necessary for efficient cap-dependent translation initiation. | [5] |
Key Experimental Protocols
To facilitate the replication of these pivotal experiments, detailed methodologies are provided below for a luciferase-based in vitro translation assay, a cap-analog pull-down assay, and ribosome profiling.
Protocol 1: In Vitro Luciferase-Based mRNA Translation Assay
This protocol details the steps to assess the translational efficiency of in vitro transcribed mRNAs with different cap structures using a luciferase reporter system in a rabbit reticulocyte lysate (RRL) system.
1. Generation of DNA Template for In Vitro Transcription:
-
Amplify the DNA template containing a T7 promoter, the 5' UTR of interest, the firefly luciferase open reading frame, and a poly(A) tail sequence using PCR.[1][8]
2. In Vitro Transcription of Capped mRNAs:
-
Set up in vitro transcription reactions using a T7 RNA polymerase kit.
-
For capped mRNAs, include the desired cap analog (e.g., m7GpppG or ARCA) at a 4:1 ratio with GTP.[3]
-
For uncapped mRNA, omit the cap analog.
-
Purify the resulting mRNA transcripts using a suitable RNA purification kit and verify their integrity on an agarose gel.[4]
3. In Vitro Translation Reaction:
-
Prepare a translation reaction mix using a commercial rabbit reticulocyte lysate system.
-
Add a standardized amount of each mRNA transcript (e.g., 500 ng) to the reaction mix.[9]
-
Incubate the reactions at 30°C for 60-90 minutes.[10]
4. Luciferase Assay:
-
Following incubation, add the luciferase assay reagent to each reaction.[1]
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein synthesized.[8]
5. Data Analysis:
-
Subtract the background luminescence from the uncapped mRNA reaction.
-
Normalize the luciferase activity of the ARCA-capped mRNA to the m7G-capped mRNA to determine the relative translational efficiency.[5]
Protocol 2: m7G-Cap Analog Pull-Down Assay for Mass Spectrometry
This protocol describes the enrichment of cap-binding proteins from cell lysates using m7G-cap analog-conjugated beads, followed by identification via mass spectrometry.
1. Preparation of Cell Lysate:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.[11]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Bead Preparation and Pre-clearing:
-
Wash m7GTP-agarose beads and control unmodified agarose beads with lysis buffer.[11]
-
Pre-clear the cell lysate by incubating with the unmodified agarose beads to reduce non-specific binding.[12]
3. Affinity Capture of Cap-Binding Proteins:
-
Incubate the pre-cleared lysate with the m7GTP-agarose beads for 1-16 hours at 4°C with gentle rotation.[11][12]
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[11]
5. Elution:
-
Elute the bound proteins from the beads using an elution buffer (e.g., Laemmli buffer) and boiling.[11]
6. Sample Preparation for Mass Spectrometry:
-
Run the eluted proteins a short distance into an SDS-PAGE gel.
-
Excise the gel band, perform in-gel trypsin digestion, and extract the peptides.[11]
-
Analyze the extracted peptides by LC-MS/MS to identify the proteins that were bound to the m7G cap analog.
Protocol 3: Ribosome Profiling (Ribo-Seq)
This protocol provides a general workflow for ribosome profiling to obtain a global snapshot of translated regions of mRNAs.
1. Cell Harvesting and Lysis:
-
Treat cells with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.[2]
-
Harvest and lyse the cells in a buffer that preserves ribosome-mRNA complexes.[13]
2. Nuclease Digestion:
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.[13] This will generate ribosome-protected fragments (RPFs) of ~28-34 nucleotides.[13]
3. Ribosome Isolation:
-
Isolate the 80S monosomes containing the RPFs by sucrose gradient centrifugation.[13]
4. RPF Extraction:
-
Extract the RNA from the isolated monosome fraction.
-
Purify the RPFs by size selection on a denaturing polyacrylamide gel.[14]
5. Library Preparation for Sequencing:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA library by PCR.[15]
6. High-Throughput Sequencing and Data Analysis:
-
Sequence the prepared library using a next-generation sequencing platform.
-
Align the sequencing reads to the reference genome or transcriptome to map the positions of the translating ribosomes.
-
Analyze the data to determine translation efficiency, identify translation start sites, and discover novel translated regions.[2]
Visualizing the Molecular Machinery and Workflows
To better understand the complex processes involved in m7G-dependent translation, the following diagrams illustrate key signaling pathways and experimental workflows.
Conclusion
The study of the 7-methylguanosine cap is fundamental to our understanding of gene expression regulation. The experimental approaches outlined in this guide provide a robust framework for investigating the multifaceted roles of the m7G cap in mRNA translation. By comparing the efficiency of different cap structures, identifying the constellation of proteins that interact with the cap, and mapping the landscape of translation across the transcriptome, researchers can continue to unravel the complexities of this critical molecular process. The provided protocols and diagrams serve as a foundational resource for both established and new investigators in the field, aiming to standardize approaches and foster further discoveries in translational control and its implications for health and disease.
References
- 1. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Video: In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 5. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N2 modified dinucleotide cap analogs as a potent tool for mRNA engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and properties of mRNAs containing the novel "anti-reverse" cap analogs 7-methyl(3'-O-methyl)GpppG and 7-methyl (3'-deoxy)GpppG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 9. academic.oup.com [academic.oup.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Cap-binding Proteins in Human Cells Exposed to Physiological Oxygen Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.co.jp [revvity.co.jp]
- 14. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 15. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ambiguity in Chemical Identification: "Methyl 7" Requires Clarification for Safe Disposal
Providing safe and accurate disposal procedures for chemical waste is critical for laboratory safety and environmental protection. The request for disposal procedures for "Methyl 7" cannot be safely fulfilled without further clarification, as this name is ambiguous and does not correspond to a unique chemical substance.
Initial research indicates that "this compound" could potentially refer to several different compounds, each with distinct physical, chemical, and toxicological properties, and therefore, different disposal requirements. For example, search results have pointed towards:
-
4-Methyl-6,7-methylenedioxycoumarin: A solid crystalline powder.
-
4-Methylpentanal-d7: A highly flammable liquid and vapor that can form explosive peroxides.[1]
-
Methylene Blue: A solid dye, which is a methylthioninium chloride.
The proper disposal procedures for these substances are not interchangeable. For instance, the disposal of a flammable liquid involves precautions to prevent ignition and may require solvent-resistant containers, while a reactive, peroxide-forming chemical has specific handling and storage protocols to avoid explosion.[1] A solid powder would have different spill cleanup procedures to avoid dust inhalation.[2][3]
To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to correctly identify the chemical .
To receive accurate and safe disposal guidance, please provide one of the following:
-
The full, unabbreviated chemical name.
-
The Chemical Abstracts Service (CAS) number.
Once the specific chemical is identified, detailed, step-by-step disposal procedures, relevant safety data, and procedural diagrams can be provided to ensure compliance with safety regulations and to build a foundation of trust in handling hazardous materials. Disposing of chemical waste without proper identification and guidance can lead to dangerous chemical reactions, environmental contamination, and regulatory non-compliance.[4][5] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and regulations.[1][2]
References
Personal protective equipment for handling Methyl 7
Clarification of Chemical Identity
The term "Methyl 7" does not correspond to a standard chemical name. Based on the context of laboratory safety and chemical handling, this document presumes the intended chemical is Methyl Ethyl Ketone (MEK) , also known as 2-Butanone. MEK is a common solvent in research and industrial settings. The following safety and logistical information pertains exclusively to Methyl Ethyl Ketone.
Essential Safety & Logistical Information for Methyl Ethyl Ketone (MEK)
Methyl Ethyl Ketone (CAS No. 78-93-3) is a colorless, volatile liquid with a sweet, sharp odor similar to acetone.[1][2][3] It is widely used as a solvent in processes involving gums, resins, and coatings, and as a chemical intermediate.[1][4] Due to its hazardous properties, strict adherence to safety protocols is mandatory.
Hazard Summary
MEK is a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness.[4][5] Inhalation and skin contact are the primary routes of exposure.[3]
| Hazard Classification | Description |
| Physical Hazard | Highly Flammable Liquid and Vapor (Category 2).[1][5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[6][7] |
| Health Hazard | Causes serious eye irritation (Category 2A).[4][5] May cause drowsiness or dizziness (STOT SE 3).[4][5] May cause skin irritation and dermatitis with prolonged contact.[3] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact.[3] |
| Target Organs | Eyes, skin, respiratory system, central nervous system.[3] |
Workplace Exposure Limits
Monitoring the concentration of MEK in the air is crucial to prevent overexposure. The following limits are established by regulatory bodies:
| Organization | Exposure Limit (Time-Weighted Average) | Short-Term Exposure Limit (STEL) |
| OSHA (PEL) | 200 ppm (8-hour shift) | Not specified |
| NIOSH (REL) | 200 ppm (10-hour shift) | 300 ppm (15-minute period) |
| ACGIH (TLV) | 200 ppm (8-hour shift) | 300 ppm (15-minute period) |
Data sourced from NJ Department of Health Hazardous Substance Fact Sheet.[6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. Employers are required by OSHA to determine the necessary PPE for each specific hazard.[6][8]
| Protection Type | Specifications & Recommendations |
| Eye & Face Protection | Wear chemical safety goggles that comply with approved standards.[5] A face shield should be worn along with goggles when there is a significant risk of splashing.[1][6] |
| Skin Protection | Wear chemical-resistant gloves and protective clothing such as aprons or boots to prevent skin contact.[1][6] Butyl rubber is a recommended glove material.[6] Nitrile gloves are generally not recommended for prolonged use with MEK.[9][10] Always inspect gloves before use and change them immediately if contaminated.[11] |
| Respiratory Protection | Use only in a well-ventilated area. If engineering controls (like local exhaust ventilation) do not maintain airborne concentrations below exposure limits, a NIOSH-approved respirator is required.[1][6] For exposures over 200 ppm, a full-facepiece respirator with an organic vapor cartridge is recommended.[6] An exposure level of 3,000 ppm is considered immediately dangerous to life and health (IDLH).[6] |
Operational and Disposal Plans
Safe Handling and Storage
-
Ventilation: Always use MEK in a well-ventilated area, preferably within a chemical fume hood.[12][13] Use non-sparking, explosion-proof ventilation systems.[1][12]
-
Ignition Sources: MEK is highly flammable.[5] Eliminate all ignition sources, including sparks, open flames, hot surfaces, and static discharge.[1][6] Post "No Smoking" signs in the area.[1][5]
-
Grounding: Electrically bond and ground all metal containers and transfer equipment to prevent the buildup of static electricity.[1][12][14]
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as oxidizing agents, strong acids, and strong bases.[4][6][7] Keep containers tightly closed.[5][12]
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Control Ignition Sources: Remove all sources of ignition.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use a non-combustible absorbent material like sand or earth to contain and soak up the spill.[1][6]
-
Collection: Place the contaminated absorbent material into a sealed, properly labeled container for disposal.[6][7]
-
Decontamination: Ventilate and wash the spill area after the material has been collected.[6]
Waste Disposal
MEK and materials contaminated with it must be treated as hazardous waste.[6]
-
Collect waste in tightly sealed, properly labeled containers.[7]
-
Do not dispose of MEK down the drain or with general laboratory trash.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][12] All disposal activities must comply with federal, state, and local regulations.[12]
Experimental Protocol: Cleaning Glassware with MEK
This protocol describes a standard procedure for using MEK as a cleaning solvent for laboratory glassware. This task must be performed inside a certified chemical fume hood.
1. Preparation: 1.1. Don appropriate PPE: chemical safety goggles, a face shield, butyl rubber gloves, and a lab coat. 1.2. Ensure the chemical fume hood is operational and the sash is at the appropriate working height. 1.3. Place absorbent, chemical-resistant pads on the floor of the fume hood. 1.4. Assemble all necessary materials: contaminated glassware, a primary container of MEK, wash bottles for MEK and deionized water, and a labeled hazardous waste container.
2. Procedure: 2.1. Ground the primary MEK container before dispensing. 2.2. Carefully pour a small, necessary amount of MEK into a designated wash bottle or beaker within the fume hood. 2.3. Rinse the interior of the contaminated glassware with the MEK, ensuring all surfaces are wetted. 2.4. Decant the used MEK from the glassware directly into the designated hazardous waste container. 2.5. Repeat the rinse as necessary to remove all residues. 2.6. Perform a final rinse of the glassware with deionized water. 2.7. Allow the glassware to air dry completely within the fume hood before removing it.
3. Post-Procedure: 3.1. Securely close all containers, including the hazardous waste container. 3.2. Wipe down the work area within the fume hood with a damp cloth. 3.3. Dispose of any contaminated disposable materials (e.g., wipes, absorbent pads) in the solid hazardous waste stream. 3.4. Remove PPE and wash hands thoroughly with soap and water.
Visual Workflow Diagrams
The following diagrams illustrate key safety and procedural workflows for handling Methyl Ethyl Ketone.
Caption: Workflow for the safe handling of Methyl Ethyl Ketone (MEK).
Caption: Procedural logic for the disposal of MEK hazardous waste.
References
- 1. CCOHS: Methyl Ethyl Ketone [ccohs.ca]
- 2. 2-BUTANONE (METHYL ETHYL KETONE; MEK) | Occupational Safety and Health Administration [osha.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Butanone [cdc.gov]
- 4. alliancechemical.com [alliancechemical.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. nj.gov [nj.gov]
- 7. Mobile [my.chemius.net]
- 8. nj.gov [nj.gov]
- 9. glovesbyweb.com [glovesbyweb.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. aglayne.com [aglayne.com]
- 13. chemfax.com [chemfax.com]
- 14. Guidance on the outside storage and use of Methyl Ethyl Ketone (MEK). | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
